molecular formula C10H11NO B1591823 6-Methoxy-5-methyl-1H-indole CAS No. 1071973-95-9

6-Methoxy-5-methyl-1H-indole

Cat. No.: B1591823
CAS No.: 1071973-95-9
M. Wt: 161.2 g/mol
InChI Key: DYUQQIYVHISYAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-5-methyl-1H-indole is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-5-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7-5-8-3-4-11-9(8)6-10(7)12-2/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUQQIYVHISYAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1OC)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90600098
Record name 6-Methoxy-5-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90600098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071973-95-9
Record name 6-Methoxy-5-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90600098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Significance of the Substituted Indole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 6-Methoxy-5-methyl-1H-indole

The indole ring system, a fusion of a benzene and a pyrrole ring, stands as a "privileged structure" in the realm of medicinal chemistry and natural product synthesis.[1][2] Its prevalence in biologically active compounds, from the essential amino acid tryptophan to complex alkaloids, underscores its versatile role in molecular recognition and biological function.[2][3] The strategic functionalization of the indole core allows for the fine-tuning of its electronic and steric properties, leading to the development of novel therapeutic agents.[4]

This guide focuses on a specific derivative, This compound . The introduction of an electron-donating methoxy group and a weakly activating methyl group onto the benzene portion of the indole nucleus significantly influences its reactivity and potential biological activity.[3][5] This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into the physicochemical properties, spectroscopic signature, synthesis, reactivity, and potential applications of this valuable chemical entity.

PART 1: Physicochemical and Spectroscopic Profile

Understanding the fundamental physical and spectroscopic properties of a molecule is the cornerstone of its application in research and development.

Physicochemical Data

The key computed and experimental properties of this compound are summarized below, providing a foundational dataset for experimental design.

PropertyValueSource
IUPAC Name This compoundPubChem[6]
CAS Number 1071973-95-9PubChem[6]
Molecular Formula C₁₀H₁₁NOPubChem[6]
Molecular Weight 161.20 g/mol PubChem[6]
Canonical SMILES CC1=CC2=C(C=C1OC)NC=C2PubChem[6]
InChI InChI=1S/C10H11NO/c1-7-5-8-3-4-11-9(8)6-10(7)12-2/h3-6,11H,1-2H3PubChem[6]
InChIKey DYUQQIYVHISYAL-UHFFFAOYSA-NPubChem[6]
XLogP3 2.4PubChem[6]
Hydrogen Bond Donor Count 1PubChem[6]
Hydrogen Bond Acceptor Count 2PubChem[6]
Polar Surface Area 25.02 ŲPubChem[7]
Spectroscopic Signature

Spectroscopic analysis is critical for the unambiguous identification and characterization of this compound. While a comprehensive experimental dataset for this specific molecule is not widely published, its spectral characteristics can be reliably predicted based on its structural features and data from closely related analogs.[8][9][10]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton of the indole ring, and the methyl and methoxy protons. The protons on the pyrrole ring (at C2, C3, and N1) and the benzene ring (at C4 and C7) will have characteristic chemical shifts and coupling patterns influenced by the substituents.

  • ¹³C NMR Spectroscopy: The carbon spectrum will display ten unique signals corresponding to each carbon atom in the structure. The chemical shifts of the carbons in the benzene ring will be significantly affected by the electron-donating methoxy and methyl groups.

  • Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present.[11][12][13] Characteristic absorption bands would include:

    • A sharp peak around 3400 cm⁻¹ corresponding to the N-H stretching vibration.

    • Multiple peaks in the 2850-3000 cm⁻¹ region due to C-H stretching of the methyl and methoxy groups.

    • Aromatic C=C stretching vibrations in the 1500-1600 cm⁻¹ range.

    • A strong C-O stretching band for the methoxy ether linkage, typically around 1200-1250 cm⁻¹.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a prominent molecular ion (M⁺) peak at m/z 161.[14] Fragmentation patterns would likely involve the loss of a methyl radical (CH₃) from the methoxy group or other characteristic cleavages of the indole ring.

PART 2: Synthesis and Chemical Reactivity

The utility of this compound as a building block is defined by its synthesis and inherent reactivity.

Synthetic Strategies

The synthesis of methoxy-activated indoles can be achieved through various established methods, with classic named reactions like the Fischer, Bischler, and Hemetsberger indole syntheses being common strategies.[3] These methods typically involve the cyclization of appropriately substituted anilines or phenylhydrazines.

A plausible modern approach could involve a domino reaction or a transition-metal-catalyzed cross-coupling strategy, which are increasingly employed for their efficiency and functional group tolerance.[15] For instance, a synthesis could be envisioned starting from a substituted 2-methoxytoluene derivative reacting with a nitrile.[15]

Below is a diagram illustrating a generalized synthetic workflow.

G cluster_0 Step 1: Precursor Assembly cluster_1 Step 2: Cyclization cluster_2 Step 3: Final Product A Substituted Aniline (e.g., 3-methyl-4-methoxyaniline) C Condensation & Intramolecular Cyclization (e.g., Bischler Synthesis) A->C Reaction with B B Carbonyl Compound (e.g., α-haloketone) D This compound C->D Aromatization

Caption: Generalized workflow for the synthesis of a substituted indole.

Experimental Protocol: Illustrative Synthesis

This protocol describes a hypothetical but chemically sound procedure based on established indole synthesis principles.

  • Step 1: Preparation of the Hydrazone Intermediate.

    • To a solution of 4-methoxy-3-methylphenylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add pyruvic acid (1.05 eq) dropwise and continue stirring at room temperature for 2 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the corresponding phenylhydrazone.

  • Step 2: Fischer Indole Cyclization.

    • Add the dried phenylhydrazone (1.0 eq) to a solution of polyphosphoric acid (PPA) or another suitable acidic catalyst (e.g., ZnCl₂).

    • Heat the reaction mixture to 80-100°C for 1-2 hours.

    • Cool the mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the solution with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 3: Purification.

    • Purify the crude product via silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure this compound-2-carboxylic acid.

  • Step 4: Decarboxylation (if necessary).

    • Heat the resulting carboxylic acid in quinoline with a copper catalyst to effect decarboxylation, yielding the target this compound.

Chemical Reactivity

The reactivity of the indole nucleus is governed by its electron-rich nature, making it highly susceptible to electrophilic attack. The presence of methoxy and methyl substituents on the benzene ring further enhances this reactivity.[3][5]

  • Electron-Donating Effects: The methoxy group at the C6 position is a strong activating group, donating electron density to the aromatic system via resonance. The methyl group at C5 is a weaker activating group, donating density through hyperconjugation. These combined effects make the entire indole ring system more nucleophilic than indole itself.

  • Regioselectivity: Electrophilic substitution on the indole ring overwhelmingly favors the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the Wheland intermediate). If the C3 position is blocked, substitution may occur at C2 or on the benzene ring. The activating groups at C5 and C6 will direct further electrophilic aromatic substitution primarily to the C4 and C7 positions.

Caption: Reactivity profile of this compound.

PART 3: Applications in Research and Drug Discovery

The unique electronic properties of this compound make it a highly attractive scaffold for the synthesis of novel bioactive molecules.

  • Pharmaceutical Development: Indole derivatives are central to many approved drugs for conditions ranging from migraines to cancer.[4] Methoxy-substituted indoles, in particular, are explored for their potential as anticancer, anti-inflammatory, and neuroprotective agents.[3][16] The methoxy group can enhance binding to biological targets and improve pharmacokinetic properties.[5] This specific compound can serve as a key intermediate for creating libraries of novel compounds for high-throughput screening.

  • Biochemical Research: As a functionalized analog of tryptophan, this molecule can be used as a chemical probe to study biological processes involving indole recognition, such as enzyme-substrate interactions or protein folding.[3]

  • Materials Science: The electron-rich nature of the indole ring allows for its incorporation into organic electronic materials, such as polymers for sensors or organic light-emitting diodes (OLEDs). The substituents can be used to tune the material's electronic and physical properties.[16]

Conclusion

This compound is a valuable heterocyclic compound characterized by an electron-rich aromatic system. Its physicochemical properties, predictable spectroscopic signature, and enhanced reactivity make it a versatile building block in organic synthesis. The strategic placement of the methoxy and methyl groups activates the indole core, providing a clear regiochemical handle for further functionalization. For researchers in drug discovery, medicinal chemistry, and materials science, this compound represents a promising starting point for the development of novel molecules with tailored biological activities and functional properties.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 6-Methoxy-5-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 6-Methoxy-5-methyl-1H-indole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active compounds, and understanding the specific properties imparted by the 6-methoxy and 5-methyl substituents is crucial for its application in the development of novel therapeutics.[1][2] This document delves into the structural features, predicted and experimentally analogous physicochemical properties, spectral data interpretation, and recommended analytical methodologies for the characterization of this molecule. The insights provided herein are intended to empower researchers to effectively synthesize, analyze, and utilize this compound in their scientific endeavors.

Introduction: The Significance of Substituted Indoles in Drug Discovery

The indole ring system, a bicyclic aromatic heterocycle, is a fundamental structural motif in a vast array of natural products and synthetic pharmaceuticals.[2] Its unique electronic properties and ability to participate in various intermolecular interactions make it a versatile scaffold for targeting a wide range of biological targets. The strategic placement of substituents on the indole core allows for the fine-tuning of its pharmacological and pharmacokinetic properties.

The subject of this guide, this compound, possesses two key substituents that significantly influence its chemical behavior. The electron-donating methoxy group at the 6-position enhances the electron density of the indole ring, impacting its reactivity and potential for hydrogen bonding.[3] The methyl group at the 5-position contributes to the molecule's lipophilicity and can influence its binding affinity and metabolic stability. This guide will systematically explore the physicochemical consequences of this specific substitution pattern.

Molecular Structure and Identification

A foundational understanding of a molecule's identity and structure is paramount for any scientific investigation. This section details the key identifiers and structural representations of this compound.

Chemical Identity
IdentifierValueSource
IUPAC Name This compoundPubChem[4]
CAS Number 1071973-95-9PubChem[4]
Molecular Formula C₁₀H₁₁NOPubChem[4]
Molecular Weight 161.20 g/mol PubChem[4]
InChI InChI=1S/C10H11NO/c1-7-5-8-3-4-11-9(8)6-10(7)12-2/h3-6,11H,1-2H3PubChem[4]
InChIKey DYUQQIYVHISYAL-UHFFFAOYSA-NPubChem[4]
SMILES CC1=CC2=C(C=C1OC)NC=C2PubChem[4]
Structural Representation

The two-dimensional structure of this compound is depicted below, illustrating the connectivity of the atoms and the positions of the substituents on the indole ring.

Caption: 2D structure of this compound.

Physicochemical Properties: Predictions and Analog-Based Insights

PropertyPredicted/Analog ValueMethod/Analog
Melting Point (°C) Not available-
Boiling Point (°C) Not available-
LogP (o/w) 2.4Computed by XLogP3[4]
pKa (acidic, N-H) ~17Predicted for similar indoles
pKa (basic) Not available-
Aqueous Solubility Slightly solubleBased on analogs like 5-methoxy-7-methyl-1H-indole[5]
Organic Solvent Solubility Soluble in ethanol, DMSO, DMF, acetoneBased on analogs and general indole characteristics[6][7]

Expertise & Experience Insights: The LogP value of 2.4 suggests that this compound is a moderately lipophilic compound. This has significant implications for its potential as a drug candidate, influencing its ability to cross cell membranes and its distribution within biological systems. The predicted pKa of the indole N-H proton is around 17, indicating it is not significantly acidic under physiological conditions. The methoxy and methyl groups are expected to enhance its solubility in common organic solvents compared to the parent indole.

Spectral Characterization: A Guide to Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and purity of a synthesized compound. This section provides an in-depth analysis of the expected spectral features of this compound based on data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules.

4.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Based on analogs like 5-methoxy-3-methyl-1H-indole, the following chemical shifts (δ) and coupling patterns are anticipated (in CDCl₃):[8]

  • N-H Proton: A broad singlet around δ 7.8-8.1 ppm.

  • Aromatic Protons:

    • H2 and H3 protons on the pyrrole ring will likely appear as doublets or multiplets in the δ 6.5-7.5 ppm region.

    • The two remaining protons on the benzene ring will appear as singlets or doublets in the aromatic region, with their exact shifts influenced by the methoxy and methyl groups.

  • Methoxy Protons: A sharp singlet at approximately δ 3.9 ppm, integrating to three protons.

  • Methyl Protons: A sharp singlet around δ 2.3 ppm, integrating to three protons.

4.1.2. ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. Expected chemical shifts for the carbon atoms of this compound are:[9]

  • Indole Ring Carbons: In the range of δ 100-140 ppm.

  • Methoxy Carbon: Around δ 55-56 ppm.

  • Methyl Carbon: Approximately δ 10-15 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands (in cm⁻¹):[10][11]

  • N-H Stretch: A sharp to moderately broad peak around 3400-3300 cm⁻¹.

  • C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Absorptions in the 1600-1450 cm⁻¹ region.

  • C-O Stretch (Methoxy): A strong band in the 1250-1000 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the electron ionization (EI) mass spectrum is expected to show:[12][13]

  • Molecular Ion Peak (M⁺): A prominent peak at m/z = 161, corresponding to the molecular weight.

  • Major Fragment Ions: Loss of a methyl group from the methoxy substituent to give a fragment at m/z = 146, and other characteristic indole fragmentation patterns.

Experimental Protocols for Physicochemical Characterization

This section outlines detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.

Synthesis of this compound

A common and versatile method for the synthesis of substituted indoles is the Fischer indole synthesis .[1]

Workflow for Fischer Indole Synthesis:

G A 4-Methoxy-3-methylphenylhydrazine C Hydrazone Formation (Acid Catalyst, e.g., AcOH) A->C B Pyruvic Acid B->C D This compound-2-carboxylic acid C->D E Decarboxylation (Heat) D->E F This compound E->F

Caption: Fischer indole synthesis workflow.

Step-by-Step Protocol:

  • Hydrazone Formation:

    • Dissolve 4-methoxy-3-methylphenylhydrazine (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

    • Add pyruvic acid (1.1 equivalents) to the solution.

    • Stir the mixture at room temperature for 1-2 hours to form the corresponding phenylhydrazone. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization (Indolization):

    • To the hydrazone mixture, add a strong acid catalyst such as polyphosphoric acid (PPA) or a Lewis acid like zinc chloride (ZnCl₂).

    • Heat the reaction mixture to 80-100 °C for 2-4 hours. The cyclization reaction will lead to the formation of this compound-2-carboxylic acid.

  • Decarboxylation:

    • Upon completion of the cyclization, the crude product is heated at a higher temperature (typically >200 °C) in a high-boiling solvent like quinoline with a copper catalyst to effect decarboxylation.

  • Work-up and Purification:

    • Cool the reaction mixture and pour it into ice-water.

    • Neutralize with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Determination of Melting Point

The melting point is a crucial indicator of purity.

Protocol:

  • Ensure the purified this compound is a dry, crystalline solid.

  • Pack a small amount of the sample into a capillary tube.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the sample slowly (1-2 °C/min) and record the temperature range from the appearance of the first liquid drop to the complete melting of the solid.

Solubility Assessment

A qualitative and quantitative assessment of solubility is vital for formulation and biological testing.

Protocol:

  • Qualitative Assessment:

    • To separate vials, add approximately 1 mg of the compound.

    • Add 1 mL of various solvents (e.g., water, ethanol, DMSO, acetone, dichloromethane) to each vial.

    • Observe and record the solubility at room temperature (e.g., soluble, sparingly soluble, insoluble).

  • Quantitative Assessment (e.g., in an aqueous buffer):

    • Prepare a series of saturated solutions of the compound in the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) at a constant temperature.

    • After equilibration (e.g., 24 hours of shaking), filter the solutions to remove undissolved solid.

    • Determine the concentration of the dissolved compound in the filtrate using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Chromatographic Analysis (HPLC)

HPLC is a standard method for assessing the purity and for quantification of the compound. A reverse-phase HPLC method can be developed based on the analysis of similar indole derivatives.[14]

Workflow for HPLC Method Development:

G A Sample Preparation (Dissolve in Mobile Phase) B HPLC System (Pump, Injector, Column, Detector) A->B C Column Selection (e.g., C18, 5 µm, 4.6 x 250 mm) B->C D Mobile Phase Optimization (e.g., Acetonitrile:Water gradient) B->D E Detector Settings (UV, e.g., 220 nm or 280 nm) B->E F Data Acquisition and Analysis B->F

Caption: HPLC method development workflow.

Representative HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid for better peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 220 nm or 280 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

Chemical Reactivity and Stability

Understanding the chemical stability and reactivity of this compound is critical for its handling, storage, and application in further synthetic transformations.

  • Oxidative Stability: The electron-rich indole nucleus is susceptible to oxidation, particularly in the presence of strong oxidizing agents or upon prolonged exposure to air and light.[15] This can lead to the formation of colored degradation products. It is recommended to store the compound in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen).

  • Acid/Base Stability: While generally stable under neutral conditions, strong acids can protonate the indole ring, potentially leading to polymerization or degradation.[15] Strong bases can deprotonate the N-H group, forming the indolyl anion, which can be utilized in subsequent reactions. The ester group, if present as a precursor, would be susceptible to hydrolysis under basic conditions.

  • Electrophilic Substitution: The indole ring is prone to electrophilic substitution, typically at the C3 position. The presence of the electron-donating methoxy and methyl groups further activates the ring towards this type of reaction.

Conclusion and Future Directions

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This guide has provided a comprehensive overview of its physicochemical characteristics, drawing upon computational predictions and data from closely related analogs. The detailed experimental protocols offer a practical framework for the synthesis and characterization of this compound.

Future research should focus on obtaining direct experimental data for the key physicochemical properties of this compound to validate the predictions outlined in this guide. Furthermore, exploring its reactivity in various chemical transformations will pave the way for the discovery of novel indole derivatives with enhanced biological activities. The insights and methodologies presented herein are intended to serve as a valuable resource for researchers in the dynamic field of drug discovery and development.

References

An In-Depth Technical Guide to 6-Methoxy-5-methyl-1H-indole: Structure and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the indole derivative, 6-methoxy-5-methyl-1H-indole, tailored for researchers, scientists, and professionals in drug development. This document delves into the structural details and physicochemical properties of the compound, laying the groundwork for its potential applications in synthetic and medicinal chemistry.

Nomenclature and Structural Elucidation

IUPAC Name: this compound[1]

The structure of this compound is characterized by a bicyclic system where a benzene ring is fused to a pyrrole ring. A methoxy group (-OCH₃) is attached at the 6th position and a methyl group (-CH₃) at the 5th position of the indole core.

Molecular Representation:

Figure 1: 2D structure of this compound.

Key Structural Identifiers:

  • Molecular Formula: C₁₀H₁₁NO[1]

  • Canonical SMILES: CC1=CC2=C(C=C1OC)NC=C2[1]

  • InChIKey: DYUQQIYVHISYAL-UHFFFAOYSA-N[1]

  • CAS Number: 1071973-95-9[1]

Physicochemical Properties

The physicochemical properties of a compound are crucial in determining its behavior in various chemical and biological systems. For this compound, these properties provide insights into its potential as a drug candidate or a synthetic intermediate.

PropertyValueSource
Molecular Weight 161.20 g/mol PubChem[1]
XLogP3 2.4PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 1PubChem[1]
Exact Mass 161.084063974 DaPubChem[1]
Topological Polar Surface Area 25 ŲPubChem[1]
Heavy Atom Count 12PubChem[1]

Synthesis and Reactivity

While specific, detailed synthetic protocols for this compound are not extensively documented in publicly available literature, its synthesis can be conceptually approached through established methods for constructing substituted indole rings. The choice of a particular synthetic route would depend on the availability of starting materials and the desired scale of production.

Conceptual Synthetic Workflow:

A plausible approach would be a variation of the Fischer indole synthesis, a cornerstone in indole chemistry. This would involve the reaction of a suitably substituted phenylhydrazine with a ketone or aldehyde.

G cluster_0 Conceptual Fischer Indole Synthesis A Substituted Phenylhydrazine (e.g., 4-methoxy-3-methylphenylhydrazine) D Condensation to form Phenylhydrazone Intermediate A->D B Ketone/Aldehyde (e.g., Acetaldehyde) B->D C Acid Catalyst (e.g., H₂SO₄, ZnCl₂) E [3,3]-Sigmatropic Rearrangement C->E D->E F Aromatization with loss of NH₃ E->F G This compound F->G

Figure 2: Conceptual workflow for the Fischer indole synthesis of this compound.

The reactivity of the this compound nucleus is influenced by the electron-donating nature of both the methoxy and methyl substituents on the benzene portion of the ring, as well as the inherent reactivity of the indole core itself. The pyrrole ring is electron-rich and susceptible to electrophilic attack, primarily at the C3 position. The benzene ring can also undergo electrophilic substitution, with the positions directed by the existing substituents.

Spectroscopic Characterization

  • ¹H NMR: Resonances for the aromatic protons on both the benzene and pyrrole rings, a singlet for the N-H proton (typically downfield), a singlet for the methoxy protons, and a singlet for the methyl protons.

  • ¹³C NMR: Signals corresponding to the ten carbon atoms of the indole core and the two methyl groups. The carbons attached to the oxygen and nitrogen atoms would appear at characteristic chemical shifts.

  • IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the indole ring, C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic rings, and C-O stretching of the methoxy group.

  • Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the compound, along with fragmentation patterns characteristic of the indole scaffold.

Biological and Pharmacological Potential

While no specific biological activities have been reported for this compound itself, the indole nucleus is a well-established "privileged scaffold" in medicinal chemistry. The presence of a methoxy group on the indole ring is a common feature in many biologically active natural products and synthetic drugs. Methoxyindoles are known to interact with a variety of biological targets, including receptors and enzymes.

The specific substitution pattern of this compound could potentially lead to novel pharmacological properties. Further research, including synthesis and biological screening, would be necessary to elucidate its therapeutic potential.

Safety and Handling

Specific safety and handling information for this compound is not available. As with any chemical compound, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.

Conclusion and Future Directions

This compound is a structurally defined indole derivative with potential for further exploration in synthetic and medicinal chemistry. While its fundamental physicochemical properties can be predicted, a significant gap exists in the experimental data regarding its synthesis, spectroscopic characterization, and biological activity. Future research efforts should focus on developing efficient synthetic routes to this compound, thoroughly characterizing it using modern analytical techniques, and screening it for a range of biological activities to unlock its potential as a novel scaffold in drug discovery.

References

Introduction: The Significance of the Substituted Indole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Methoxy-5-methyl-1H-indole

Executive Summary: This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The indole scaffold is a privileged structure, forming the core of numerous biologically active natural products and synthetic pharmaceuticals.[1][2] This guide details the compound's fundamental physicochemical properties, provides a plausible, mechanistically-grounded synthetic pathway, outlines robust analytical methods for its characterization, and explores its potential applications as a versatile building block in modern drug discovery. The content is tailored for researchers, chemists, and professionals in the pharmaceutical sciences, emphasizing the rationale behind experimental design and the validation of scientific claims.

The indole nucleus, a fusion of a benzene and a pyrrole ring, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties and rigid, planar structure allow it to interact with a wide array of biological targets, making it a frequent feature in marketed drugs and clinical candidates.[3][4] The therapeutic potential of an indole core can be precisely modulated through substitution on the ring system. The introduction of a methoxy (-OCH₃) group, as seen in this compound, can enhance metabolic stability and alter the molecule's electronic profile, thereby influencing its binding affinity and selectivity for specific biological targets.[2] The additional methyl (-CH₃) group at the C5 position provides another point for steric and electronic modulation.

This guide focuses specifically on the 6-methoxy, 5-methyl substituted indole, providing the foundational knowledge required for its synthesis, characterization, and strategic deployment in research and development programs.

Core Compound Identifiers and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are prerequisites for any laboratory work. The key identifiers and computed properties for this compound are summarized below, based on data from authoritative chemical databases.[5]

PropertyValueData Source
CAS Number 1071973-95-9 PubChem[5]
IUPAC NameThis compoundPubChem[5]
Molecular FormulaC₁₀H₁₁NOPubChem[5]
Molecular Weight161.20 g/mol PubChem[5]
InChIKeyDYUQQIYVHISYAL-UHFFFAOYSA-NPubChem[5]
Canonical SMILESCC1=CC2=C(C=C1OC)NC=C2PubChem[5]
XLogP3 (Lipophilicity)2.4PubChem[5]
Hydrogen Bond Donor Count1PubChem[5]
Hydrogen Bond Acceptor Count1PubChem[5]
Rotatable Bond Count1PubChem[5]

Synthesis and Mechanistic Considerations

While numerous named reactions exist for indole synthesis (e.g., Fischer, Bischler, Reissert), a highly effective and adaptable strategy for constructing substituted indoles is the Madelung synthesis or a related cyclization approach starting from an appropriately substituted ortho-toluidine derivative. Below is a representative, plausible protocol for the synthesis of this compound.

Representative Synthetic Protocol: Modified Madelung Synthesis

This protocol is based on established chemical principles for indole ring formation. The causality behind the choice of reagents is to facilitate the intramolecular cyclization of an N-acylated o-toluidine, a robust method for forming the indole ring system.

Step 1: N-Acetylation of 3-Methyl-4-methoxyaniline

  • To a stirred solution of 3-methyl-4-methoxyaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add acetyl chloride (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting aniline.

  • Quench the reaction with water and extract the product with dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-acetylated intermediate.

Step 2: Intramolecular Cyclization to form this compound

  • To the crude N-(4-methoxy-3-methylphenyl)acetamide from the previous step, add a strong base such as sodium ethoxide or potassium tert-butoxide (2.5 eq) in an anhydrous, high-boiling solvent like N,N-Dimethylformamide (DMF).

  • Heat the mixture to a high temperature (e.g., 250-300 °C) for 2-4 hours. The strong base is critical for deprotonating the methyl group adjacent to the N-acetyl group, initiating the cyclization.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, carefully quench the reaction mixture by pouring it over ice water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via column chromatography on silica gel to obtain pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow A Start: 3-Methyl-4-methoxyaniline B Step 1: N-Acetylation Reagents: Acetyl Chloride, Triethylamine A->B C Intermediate: N-(4-methoxy-3-methylphenyl)acetamide B->C D Step 2: Intramolecular Cyclization Reagents: Strong Base (e.g., NaOEt), High Temp C->D E Crude Product D->E F Purification (Column Chromatography) E->F G Final Product: This compound F->G Core_Scaffold cluster_apps Therapeutic Development Pathways Core This compound (Core Scaffold) Oncology Oncology (Kinase Inhibitors, Tubulin Modulators) Core->Oncology Derivatization CNS CNS Disorders (Serotonin Receptor Ligands) Core->CNS Derivatization Infectious Infectious Diseases (Antiviral, Antimicrobial Agents) Core->Infectious Derivatization

References

An In-depth Technical Guide to 6-Methoxy-5-methyl-1H-indole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Methoxy-5-methyl-1H-indole (CAS No. 1071973-95-9), a heterocyclic compound of increasing interest in medicinal chemistry. The indole scaffold is a privileged structure in drug discovery, and the specific substitution pattern of this molecule imparts unique physicochemical properties that make it a valuable building block for the synthesis of complex therapeutic agents. This document details its core physicochemical properties, outlines a plausible synthetic pathway, provides predicted spectroscopic data for characterization, and explores its documented applications as a key intermediate in the development of novel antiviral and kinase inhibitors. Experimental protocols derived from patent literature are provided to illustrate its practical utility in a research and development setting.

Core Physicochemical & Structural Properties

This compound is an aromatic heterocyclic organic compound. The fusion of a benzene ring to a pyrrole ring forms the core indole structure, while the methoxy (-OCH₃) and methyl (-CH₃) groups at the 6- and 5-positions, respectively, define its specific identity and reactivity. The electron-donating nature of the methoxy group and the weak activating effect of the methyl group influence the electron density of the indole ring, impacting its behavior in electrophilic substitution reactions and its binding characteristics in biological systems.

Key Identifiers and Properties

A summary of the essential physicochemical data for this compound is presented below. This data is critical for its handling, characterization, and use in quantitative experimental design.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₁NO[1]
Molecular Weight 161.20 g/mol [1][2]
Exact Mass 161.084063974 Da[1]
CAS Number 1071973-95-9[1][2]
IUPAC Name This compound[1]
SMILES CC1=CC2=C(C=C1OC)NC=C2[1]
InChIKey DYUQQIYVHISYAL-UHFFFAOYSA-N[1]
XLogP3 2.4[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 2[1]

Synthesis and Spectroscopic Characterization

While specific, peer-reviewed publications detailing the de novo synthesis of this compound are not abundant, its structure lends itself to established synthetic methodologies for indole ring formation. The Fischer indole synthesis is a robust and versatile choice for this target.

Representative Synthetic Protocol: Fischer Indole Synthesis

The Fischer indole synthesis involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone. For the synthesis of this compound, a logical pathway would involve the reaction of (4-methoxy-3-methylphenyl)hydrazine with a suitable two-carbon synthon like acetaldehyde or its equivalent.

Causality of Experimental Choices:

  • Starting Material Selection : (4-methoxy-3-methylphenyl)hydrazine is chosen as it contains the requisite methoxy and methyl groups at the correct positions relative to the hydrazine moiety, which will ultimately form the benzene portion of the indole ring.

  • Carbonyl Partner : Acetaldehyde provides the two carbons necessary to form the pyrrole ring.

  • Acid Catalyst : A strong acid catalyst (e.g., polyphosphoric acid (PPA), zinc chloride, or sulfuric acid) is essential. It protonates the hydrazone intermediate, facilitating the critical[3][3]-sigmatropic rearrangement that is the hallmark of the Fischer synthesis. PPA is often favored as it serves as both the catalyst and the solvent, driving the reaction towards completion by removing water.

Caption: Hypothetical Fischer Indole Synthesis workflow for this compound.

Spectroscopic Characterization (Predicted)

2.2.1. ¹H NMR Spectroscopy The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

  • N-H Proton : A broad singlet, typically downfield (~8.0-8.5 ppm), due to the acidic nature of the indole N-H.

  • Aromatic Protons : The protons on the indole ring will appear in the aromatic region (6.5-7.5 ppm). We would expect two singlets for H4 and H7, and two doublets for H2 and H3, showing characteristic coupling.

  • Methoxy Protons : A sharp singlet at ~3.8-3.9 ppm, integrating to three protons.

  • Methyl Protons : A sharp singlet at ~2.2-2.4 ppm, integrating to three protons.

2.2.2. ¹³C NMR Spectroscopy The carbon NMR will reflect the ten unique carbon atoms in the molecule.

  • Indole Carbons : Eight signals in the range of ~100-140 ppm.

  • Methoxy Carbon : A signal around 55-56 ppm.

  • Methyl Carbon : A signal in the aliphatic region, ~15-20 ppm.

2.2.3. Mass Spectrometry (MS) In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 161, corresponding to the molecular weight.

2.2.4. Infrared (IR) Spectroscopy The IR spectrum should display characteristic absorption bands:

  • N-H Stretch : A sharp peak around 3400 cm⁻¹.

  • C-H Aromatic Stretch : Peaks just above 3000 cm⁻¹.

  • C-H Aliphatic Stretch : Peaks just below 3000 cm⁻¹.

  • C=C Aromatic Stretch : Peaks in the 1600-1450 cm⁻¹ region.

  • C-O Stretch (Methoxy) : A strong peak in the 1250-1050 cm⁻¹ region.

Applications in Medicinal Chemistry & Drug Discovery

This compound is utilized as a key intermediate in the synthesis of more complex molecules with potential therapeutic value. Its utility has been demonstrated in patent literature for the development of compounds targeting viral diseases and protein kinases.

Intermediate in the Synthesis of Antiviral Agents

Recent patent applications have disclosed the use of this compound in the synthesis of novel compounds for the treatment of dengue virus infections.[5][6] The indole nucleus serves as a scaffold upon which further complexity is built.

Experimental Protocol: Acylation of this compound This protocol is adapted from patent literature and describes the Friedel-Crafts acylation at the C3 position of the indole, which is the most nucleophilic site.[6]

Objective : To synthesize 2-(4-chloro-2-methoxyphenyl)-1-(6-methoxy-5-methyl-1H-indol-3-yl)ethanone, a key intermediate for antiviral compounds.

Materials & Reagents :

  • This compound (CAS 1071973-95-9)

  • 2-(4-chloro-2-methoxyphenyl)acetyl chloride

  • Diethylaluminum chloride (1M in hexane)

  • Dichloromethane (CH₂Cl₂)

  • Ice-water

Step-by-Step Procedure :

  • Reaction Setup : In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Lewis Acid Addition : Cool the solution to 0°C using an ice bath. Add diethylaluminum chloride (1.5 eq, 1M solution in hexane) dropwise to the solution. Stir the mixture at 0°C for 30 minutes.

    • Scientific Rationale: Diethylaluminum chloride is a Lewis acid that activates the indole ring, making it more susceptible to acylation. The C3 position is electronically enriched and sterically accessible, making it the preferred site of reaction.

  • Acyl Chloride Addition : Slowly add a solution of 2-(4-chloro-2-methoxyphenyl)acetyl chloride (1.2 eq) in dichloromethane to the reaction mixture at 0°C.

  • Reaction Monitoring : Stir the reaction at 0°C for 3 hours. The progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting indole.

  • Workup and Isolation : Quench the reaction by carefully adding ice-water. A precipitate will form. Filter the solid, wash thoroughly with water, and dry under vacuum to yield the desired product.

Caption: Experimental workflow for the C3-acylation of this compound.

Conclusion

This compound is a structurally important heterocyclic compound with a defined set of physicochemical properties. While detailed synthetic and spectroscopic data in peer-reviewed journals are sparse, its structure is accessible through well-known synthetic routes like the Fischer indole synthesis. Its primary value for researchers lies in its role as a versatile intermediate. As demonstrated in recent patent literature, it serves as a crucial building block in the construction of complex molecules targeting significant diseases, including viral infections. The protocols and data presented in this guide provide a foundational understanding for scientists and drug development professionals looking to incorporate this valuable scaffold into their research programs.

References

The Enduring Legacy of the Indole Nucleus: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indole Scaffold - A Cornerstone of Chemical Biology

The indole ring system, a deceptively simple fusion of a benzene and a pyrrole ring, stands as one of the most significant structural motifs in the landscape of bioactive molecules. Its presence in essential amino acids, neurotransmitters, hormones, and a vast array of natural products and pharmaceuticals underscores its profound importance in chemical biology and medicinal chemistry.[1][2][3] The unique electronic properties of the indole nucleus, particularly the high electron density at the C3 position, make it a versatile scaffold for chemical modification and a privileged structure in drug discovery.[4][5] This in-depth technical guide provides a comprehensive journey through the history of substituted indoles, from their initial discovery to the evolution of synthetic methodologies that have enabled the construction of increasingly complex and potent molecules. We will delve into the seminal named reactions that form the bedrock of indole synthesis, explore the discovery of key naturally occurring indoles that shaped our understanding of biology, and chart the course towards modern, more efficient synthetic strategies. This guide is designed to provide not only the "how" but also the "why," offering insights into the causality behind experimental choices and providing detailed protocols for foundational synthetic transformations.

Part 1: The Dawn of Indole Chemistry - From Dyes to a Fundamental Heterocycle

The story of indole is intrinsically linked to the study of the vibrant blue dye, indigo. In 1866, the eminent German chemist Adolf von Baeyer first isolated indole by reducing oxindole, a derivative of indigo, with zinc dust.[6] The name "indole" itself is a portmanteau of "indigo" and "oleum" (oil), reflecting its origins.[6] This initial discovery marked the beginning of a new chapter in heterocyclic chemistry, though the full significance of the indole nucleus would only become apparent in the decades that followed.

Part 2: The Classical Era - Forging the Indole Ring

The late 19th and early 20th centuries witnessed the development of several robust and enduring methods for constructing the indole core. These "named reactions" remain fundamental to the synthesis of substituted indoles today.

The Fischer Indole Synthesis (1883): A Pillar of Indole Chemistry

Discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis is arguably the most widely used and versatile method for preparing substituted indoles.[7][8] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone.[7]

Mechanism and Workflow: The Fischer indole synthesis proceeds through a series of well-defined steps:

  • Hydrazone Formation: The reaction begins with the condensation of an arylhydrazine with a carbonyl compound to form an arylhydrazone.

  • Tautomerization: The arylhydrazone tautomerizes to its enamine form.

  • [9][9]-Sigmatropic Rearrangement: This is the key bond-forming step, where the enamine undergoes a[9][9]-sigmatropic rearrangement to form a di-imine intermediate.

  • Aromatization and Cyclization: The di-imine rearomatizes, followed by intramolecular cyclization to form a cyclic aminal.

  • Elimination of Ammonia: Finally, the cyclic aminal eliminates a molecule of ammonia to yield the aromatic indole ring.

graph Fischer_Indole_Synthesis { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5, size="7.6,4", bgcolor="#F1F3F4"]; node [shape=box, style=filled, fillcolor="#FFFFFF", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee, penwidth=1.5];

Arylhydrazine [label="Arylhydrazine"]; Carbonyl [label="Aldehyde or Ketone"]; Arylhydrazone [label="Arylhydrazone"]; Enamine [label="Enamine"]; Diimine [label="Di-imine Intermediate"]; Cyclic_Aminal [label="Cyclic Aminal"]; Indole [label="Indole"];

Arylhydrazine -> Arylhydrazone [label=" Condensation (-H2O)"]; Carbonyl -> Arylhydrazone; Arylhydrazone -> Enamine [label=" Tautomerization"]; Enamine -> Diimine [label="[9][9]-Sigmatropic\nRearrangement (H+)"]; Diimine -> Cyclic_Aminal [label=" Aromatization &\nCyclization"]; Cyclic_Aminal -> Indole [label=" Elimination of NH3"]; }

Fischer Indole Synthesis Workflow

Experimental Protocol: Synthesis of 2-Phenylindole

This two-step protocol involves the initial formation of acetophenone phenylhydrazone, followed by its cyclization.

Step 1: Synthesis of Acetophenone Phenylhydrazone

  • Materials:

    • Acetophenone (40 g, 0.33 mol)

    • Phenylhydrazine (36 g, 0.33 mol)

    • 95% Ethanol

  • Procedure:

    • A mixture of acetophenone and phenylhydrazine is warmed on a steam bath for one hour.[4]

    • The hot mixture is dissolved in 80 mL of 95% ethanol.[4]

    • Crystallization is induced by agitation, and the mixture is cooled.[4]

    • The product is collected by filtration and washed with cold ethanol.[4]

    • The typical yield of acetophenone phenylhydrazone is 72-80%.[4]

Step 2: Cyclization to 2-Phenylindole

  • Materials:

    • Acetophenone phenylhydrazone

    • Anhydrous zinc chloride (or another suitable acid catalyst)

  • Procedure:

    • The acetophenone phenylhydrazone is intimately mixed with the acid catalyst.

    • The mixture is heated, typically in a high-boiling solvent or neat.

    • The reaction mixture is then worked up by pouring it into water and extracting the product.

    • Purification is achieved by recrystallization.

Causality in Experimental Choices: The choice of acid catalyst is critical in the Fischer indole synthesis. Brønsted acids like HCl and H₂SO₄, and Lewis acids such as ZnCl₂, BF₃, and polyphosphoric acid are commonly used.[10] The strength of the acid and the reaction temperature are often tailored to the specific substrates. For electron-rich arylhydrazines, milder conditions may be sufficient, while electron-deficient substrates often require stronger acids and higher temperatures to drive the reaction to completion. The use of a one-pot procedure, where the hydrazone is formed and cyclized without isolation, can improve efficiency and overall yield.

Quantitative Data: Substrate Scope and Yields

The Fischer indole synthesis is remarkably versatile, accommodating a wide range of substituents on both the arylhydrazine and the carbonyl partner. The following table provides representative yields for the synthesis of various substituted indoles.

ArylhydrazineCarbonyl CompoundAcid CatalystYield (%)Reference
PhenylhydrazineAcetoneZnCl₂~75%--INVALID-LINK--
p-TolylhydrazineCyclohexanonePolyphosphoric acid85%--INVALID-LINK--
PhenylhydrazineEthyl pyruvateH₂SO₄~60%--INVALID-LINK--
4-NitrophenylhydrazineIsobutyraldehydeHCl~50%--INVALID-LINK--
The Bischler-Möhlau Indole Synthesis (1882-1892): An Alternative Route to 2-Arylindoles

The Bischler-Möhlau synthesis provides a method for preparing 2-arylindoles from an α-bromoacetophenone and an excess of an aniline.[11][12][13] This reaction, developed through the independent work of Richard Möhlau and August Bischler, has historically been limited by harsh reaction conditions and often low yields.[11][12]

Mechanism and Workflow: The reaction is believed to proceed through the initial formation of an α-arylamino ketone, which then undergoes cyclization and dehydration.

graph Bischler_Mohlau_Synthesis { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5, size="7.6,4", bgcolor="#F1F3F4"]; node [shape=box, style=filled, fillcolor="#FFFFFF", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee, penwidth=1.5];

Bromoacetophenone [label="α-Bromoacetophenone"]; Aniline [label="Aniline (excess)"]; Amino_Ketone [label="α-Arylamino Ketone"]; Cyclized_Intermediate [label="Cyclized Intermediate"]; Indole [label="2-Arylindole"];

Bromoacetophenone -> Amino_Ketone [label=" Nucleophilic\nSubstitution"]; Aniline -> Amino_Ketone; Amino_Ketone -> Cyclized_Intermediate [label=" Intramolecular\nCyclization"]; Cyclized_Intermediate -> Indole [label=" Dehydration"]; }

Bischler-Möhlau Indole Synthesis Workflow

Experimental Protocol: Microwave-Assisted Synthesis of 2-Phenylindole

Modern modifications, such as the use of microwave irradiation, have significantly improved the efficiency and practicality of the Bischler-Möhlau synthesis.[14]

  • Materials:

    • Aniline

    • Phenacyl bromide

    • Sodium bicarbonate

  • Procedure:

    • Equimolecular amounts of aniline and phenacyl bromide are mixed with sodium bicarbonate and allowed to react in the solid state for 3 hours at room temperature to form N-phenacylaniline.[4]

    • A mixture of the N-phenacylaniline and anilinium bromide is subjected to microwave irradiation at 540 W for 45-60 seconds.[4]

    • This one-pot variation can lead to yields of 52-75%.[4][14]

Causality in Experimental Choices: The classical Bischler-Möhlau synthesis requires high temperatures and an excess of the aniline to drive the reaction. The excess aniline acts as both a reactant and a solvent. The development of microwave-assisted, solvent-free conditions represents a significant advance, reducing reaction times and improving yields while being more environmentally friendly.[14]

The Reissert Indole Synthesis (1897): A Two-Step Approach from o-Nitrotoluenes

The Reissert synthesis offers a pathway to indoles and substituted indoles starting from an ortho-nitrotoluene and diethyl oxalate.[15][16]

Mechanism and Workflow: The synthesis involves two key steps:

  • Condensation: The o-nitrotoluene is condensed with diethyl oxalate in the presence of a strong base (e.g., potassium ethoxide) to form an ethyl o-nitrophenylpyruvate.[15]

  • Reductive Cyclization: The nitro group of the pyruvate derivative is reduced (e.g., with zinc in acetic acid), and the resulting amine undergoes spontaneous intramolecular cyclization to yield the indole-2-carboxylic acid, which can be subsequently decarboxylated.[15]

graph Reissert_Indole_Synthesis { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5, size="7.6,4", bgcolor="#F1F3F4"]; node [shape=box, style=filled, fillcolor="#FFFFFF", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee, penwidth=1.5];

Nitrotoluene [label="o-Nitrotoluene"]; Diethyl_Oxalate [label="Diethyl Oxalate"]; Pyruvate_Derivative [label="Ethyl o-Nitrophenylpyruvate"]; Indole_Carboxylic_Acid [label="Indole-2-carboxylic Acid"]; Indole [label="Indole"];

Nitrotoluene -> Pyruvate_Derivative [label=" Condensation (Base)"]; Diethyl_Oxalate -> Pyruvate_Derivative; Pyruvate_Derivative -> Indole_Carboxylic_Acid [label=" Reductive Cyclization\n(e.g., Zn/AcOH)"]; Indole_Carboxylic_Acid -> Indole [label=" Decarboxylation (Heat)"]; }

Reissert Indole Synthesis Workflow

Experimental Protocol: General Procedure

  • Step 1: Condensation

    • o-Nitrotoluene is treated with diethyl oxalate in the presence of a strong base like potassium ethoxide in an anhydrous solvent.[15] Potassium ethoxide has been shown to give better results than sodium ethoxide.[15][16]

  • Step 2: Reductive Cyclization

    • The resulting ethyl o-nitrophenylpyruvate is then subjected to reductive cyclization.[4] A common method involves using zinc dust in acetic acid.[15] Other reducing agents like ferrous sulfate and ammonium hydroxide can also be employed.[17]

    • The intermediate indole-2-carboxylic acid can be isolated or decarboxylated in situ by heating to afford the final indole product.[15]

Causality in Experimental Choices: The strong base in the first step is necessary to deprotonate the methyl group of the o-nitrotoluene, which is activated by the electron-withdrawing nitro group, to form a carbanion that can then attack the diethyl oxalate. The choice of reducing agent in the second step is crucial for the efficient conversion of the nitro group to an amine, which is essential for the subsequent cyclization.

Other Notable Classical Syntheses

Several other classical methods have made significant contributions to the synthesis of substituted indoles:

  • Madelung Synthesis (1912): This method involves the intramolecular cyclization of N-phenylamides using a strong base at high temperatures.[18] The harsh conditions initially limited its scope, but modern variations using organolithium bases allow the reaction to proceed at much lower temperatures.[6] The high temperature and strong base are necessary to generate the benzylic carbanion required for cyclization.[18][19]

  • Nenitzescu Indole Synthesis (1929): This reaction produces 5-hydroxyindole derivatives from the condensation of a benzoquinone with a β-aminocrotonic ester.[20] The reaction proceeds via a Michael addition followed by a cyclization and elimination sequence.[20] The yields and substrate scope can be influenced by the choice of solvent and the presence of Lewis acid catalysts.[20]

  • Leimgruber-Batcho Indole Synthesis (1971): A versatile and high-yielding two-step synthesis that starts from an o-nitrotoluene.[21] The first step involves the formation of an enamine, followed by reductive cyclization to the indole.[21] A variety of reducing agents can be used, including Raney nickel and hydrazine, palladium on carbon with hydrogen, or iron in acetic acid, allowing for good functional group tolerance.[21]

Part 3: Nature's Indoles - The Discovery of Key Bioactive Molecules

The burgeoning field of organic synthesis in the 20th century ran parallel to the discovery of a plethora of naturally occurring substituted indoles with profound biological activities. These discoveries not only provided new targets for synthesis but also revolutionized our understanding of biochemistry and pharmacology.

  • Tryptophan: This essential amino acid, first isolated from casein in 1901, is a fundamental building block of proteins and a biosynthetic precursor to many other important indoles.

  • Auxins (e.g., Indole-3-acetic acid): Discovered through the pioneering work of Charles Darwin and others on plant phototropism, auxins are a class of plant hormones that regulate growth and development.

  • Serotonin: Isolated and identified in the 1940s, serotonin is a crucial neurotransmitter in the central nervous system, playing a role in mood, appetite, and sleep.[22]

  • Tryptamines (e.g., Psilocybin): The psychoactive compound in certain mushrooms, psilocybin, was first isolated and synthesized by Albert Hofmann in 1958.[10][23] Its discovery opened new avenues in the study of consciousness and neurochemistry. The synthesis of related tryptamines, such as DMT, was first reported by Richard Manske in 1931.[22]

Part 4: The Modern Era - Efficiency, Selectivity, and Green Chemistry

While the classical methods remain valuable, modern organic synthesis has driven the development of more efficient, selective, and environmentally benign approaches to substituted indoles.

Palladium-Catalyzed Indole Synthesis: The Buchwald-Hartwig Amination

A significant advancement in indole synthesis is the application of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination.[24] This reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine. In the context of a modified Fischer indole synthesis, this allows for the in situ formation of the arylhydrazine, expanding the scope of accessible starting materials. The use of specialized phosphine ligands has been instrumental in the development of highly active and selective catalyst systems.[24]

graph Buchwald_Hartwig_Amination { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5, size="7.6,4", bgcolor="#F1F3F4"]; node [shape=box, style=filled, fillcolor="#FFFFFF", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee, penwidth=1.5];

Aryl_Halide [label="Aryl Halide"]; Amine [label="Amine"]; Pd_Catalyst [label="Pd(0) Catalyst\n+ Ligand"]; Oxidative_Addition [label="Oxidative Addition\nComplex"]; Transmetalation [label="Transmetalation\nComplex"]; Product [label="Aryl Amine"];

Aryl_Halide -> Oxidative_Addition; Pd_Catalyst -> Oxidative_Addition; Amine -> Transmetalation; Oxidative_Addition -> Transmetalation [label=" Transmetalation"]; Transmetalation -> Product [label=" Reductive\nElimination"]; Product -> Pd_Catalyst [style=invis]; }

Simplified Catalytic Cycle for Buchwald-Hartwig Amination
C-H Functionalization: A Paradigm Shift in Indole Synthesis

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful strategy in organic synthesis, offering a more atom-economical and step-efficient approach to building molecular complexity.[25] In the context of indole synthesis, transition-metal-catalyzed C-H activation allows for the direct formation of C-C and C-N bonds on the indole nucleus, bypassing the need for pre-functionalized starting materials.[26][27] This has opened up new avenues for the regioselective synthesis of highly substituted indoles that were previously difficult to access.[26]

Conclusion: The Ever-Evolving Chemistry of Indoles

From its humble beginnings as a derivative of a dye, the indole nucleus has risen to a position of prominence in the chemical and biological sciences. The classical syntheses, born out of the ingenuity of pioneering chemists, provided the foundational tools for exploring the vast chemical space of substituted indoles. The discovery of naturally occurring indoles with profound biological activities fueled further research and drug discovery efforts. Today, modern synthetic methods, including transition-metal catalysis and C-H functionalization, are pushing the boundaries of what is possible, enabling the construction of ever more complex and potent indole-containing molecules. The rich history and ongoing evolution of indole synthesis serve as a testament to the enduring power of organic chemistry to both understand and manipulate the molecular world, with profound implications for medicine and beyond.

References

A Technical Guide to the Biological Significance of Methoxy-Substituted Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The indole nucleus, a foundational scaffold in a vast array of biologically active molecules, gains profound functional diversity through methoxy substitution.[1][2][3] This strategic modification, present in endogenous neurohormones, pharmaceuticals, and novel therapeutic candidates, significantly alters electronic properties and receptor interactions, thereby conferring a wide spectrum of biological activities.[1][2][3] This guide provides an in-depth exploration of the synthesis, metabolism, and multifaceted physiological and pharmacological roles of key methoxy-substituted indoles. We will dissect the intricate signaling pathways of endogenous methoxyindoles like melatonin, examine the mechanisms of action for clinically significant synthetic derivatives such as indomethacin, and delve into the therapeutic promise of compounds targeting the central nervous system and oncological pathways. Furthermore, this document serves as a practical resource for researchers, furnishing detailed protocols for the quantification and functional characterization of these pivotal molecules.

Chapter 1: The Endogenous Methoxyindoles: Masters of Biological Rhythm and Protection

The human body synthesizes a number of methoxy-substituted indoles that act as critical signaling molecules. Among these, melatonin (N-acetyl-5-methoxytryptamine) and its precursor 5-methoxytryptamine (5-MT) are paramount, orchestrating a host of physiological processes from circadian rhythms to immunomodulation.

Biosynthesis and Metabolism: A Tightly Regulated Pathway

The synthesis of melatonin is a conserved, multi-step enzymatic process primarily occurring in the pineal gland, though other tissues like the retina and immune cells also contribute.[4][5][6] The pathway begins with the essential amino acid tryptophan and is exquisitely sensitive to environmental light cues.[4][5]

The key steps are as follows:

  • Hydroxylation: Tryptophan is converted to 5-hydroxytryptophan (5-HTP) by tryptophan hydroxylase (TPH).[4][7]

  • Decarboxylation: 5-HTP is decarboxylated to form the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) by aromatic amino acid decarboxylase (AADC).[4][8]

  • N-acetylation: Serotonin is acetylated by arylalkylamine N-acetyltransferase (AANAT) to form N-acetylserotonin (NAS). This step is often the rate-limiting enzyme in the pathway, with its activity dramatically increasing in darkness.[4][5]

  • O-methylation: Finally, acetylserotonin O-methyltransferase (ASMT), also known as hydroxyindole O-methyltransferase (HIOMT), transfers a methyl group to the 5-hydroxyl group of NAS, yielding melatonin.[5][7]

An alternative, though minor, pathway can also form melatonin from methoxytryptophan.[9] 5-Methoxytryptamine (5-MT), also known as mexamine, can be formed either by the O-methylation of serotonin or the N-deacetylation of melatonin.[10]

Melatonin_Biosynthesis Trp Tryptophan HTP 5-Hydroxytryptophan Trp->HTP TPH Serotonin Serotonin (5-HT) HTP->Serotonin AADC NAS N-Acetylserotonin Serotonin->NAS AANAT (Rate-limiting, light-inhibited) FiveMT 5-Methoxytryptamine (5-MT) Serotonin->FiveMT ASMT/HIOMT Melatonin Melatonin NAS->Melatonin ASMT/HIOMT Melatonin->FiveMT Deacetylation

Caption: The core melatonin biosynthesis pathway.

Melatonin secretion follows a distinct circadian rhythm, with levels peaking between 2:00 and 4:00 a.m. and dropping significantly during the day.[4]

Physiological Roles and Receptor Pharmacology

Melatonin exerts its effects primarily through two high-affinity G protein-coupled receptors (GPCRs): MT1 and MT2. These receptors are widely distributed, particularly in the suprachiasmatic nucleus (SCN) of the hypothalamus—the body's master clock—as well as in the retina, cardiovascular system, and immune cells.

  • Circadian Rhythm Regulation: Melatonin is the primary hormonal output of the circadian clock, signaling "darkness" to the body and promoting sleep.[4] Its nightly rise is crucial for synchronizing the body's internal rhythms with the external light-dark cycle.

  • Neuroprotection and Antioxidant Activity: Melatonin is a powerful antioxidant, directly scavenging reactive oxygen and nitrogen species.[11] This methoxyindole also stimulates the production of antioxidant enzymes, providing cellular protection from oxidative damage, a key factor in neurodegenerative diseases.[4][11]

  • Immunomodulation: The pineal gland and its methoxyindoles play a role in regulating immune responses.[12][13][14] Melatonin receptors are found on lymphocytes, and the hormone can influence cytokine production and lymphocyte proliferation.[14]

5-Methoxytryptamine (5-MT) is a potent but non-selective serotonin receptor agonist and shows little affinity for melatonin receptors.[10] It has been investigated for its potential roles in pain modulation, sleep regulation, and neuroprotection.[15]

Chapter 2: Synthetic Methoxyindoles in Pharmacology and Medicine

The methoxyindole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous drugs with diverse therapeutic applications.[16] The methoxy group's electron-donating nature enhances the reactivity of the indole ring and can be strategically placed to optimize binding to therapeutic targets.[1][2][3]

Anti-inflammatory Powerhouse: The Case of Indomethacin

Indomethacin is a potent nonsteroidal anti-inflammatory drug (NSAID) widely used to reduce fever, pain, and inflammation in conditions like arthritis and gout.[17][18] Its primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[17][19][20]

  • Mechanism of Action: By blocking COX enzymes, indomethacin prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[17][18][19][21] It also exhibits other anti-inflammatory effects, such as inhibiting the migration of white blood cells to sites of inflammation.[17][19]

Modulators of the Central Nervous System

The structural similarity of methoxyindoles to serotonin has made them a rich source for developing drugs that target the central nervous system.

  • 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): This potent psychedelic compound is a non-selective serotonin receptor agonist with a particularly high affinity for the 5-HT1A receptor subtype.[22][23] Its powerful psychoactive effects are thought to be mediated through both 5-HT1A and 5-HT2A receptors.[22][24][25][26] Research is ongoing to understand its therapeutic potential for conditions like depression and anxiety, with studies exploring analogues that retain anxiolytic properties without hallucinogenic effects.[24][25]

  • Melatonin Analogues: The development of melatonin receptor agonists has been a key strategy for treating sleep disorders. Compounds are designed to have higher affinity, selectivity, and improved pharmacokinetic profiles compared to melatonin itself. Shifting the methoxy group and side chain on the indole nucleus can produce potent analogues.[27]

Emerging Roles in Oncology

Methoxyindole derivatives have shown significant promise as anticancer agents, acting through various mechanisms.[16][28][29]

  • Tubulin Polymerization Inhibition: Certain methoxy-substituted phenylindoles have been shown to inhibit tubulin polymerization, a mechanism similar to that of the colchicine class of anticancer drugs.[29][30] By disrupting microtubule formation, these compounds arrest the cell cycle and induce apoptosis in cancer cells.[16][30]

  • Signaling Pathway Inhibition: Other derivatives have been designed to inhibit critical cancer-related signaling pathways, such as the PI3K/AKT/mTOR pathway, which is a central regulator of cell survival and proliferation.[28]

  • Direct Oncostatic Effects: Endogenous methoxyindoles, including melatonin and 5-methoxytryptamine, have been studied for their direct oncostatic (tumor-inhibiting) properties, potentially contributing to halting cancer progression.[12][13]

Compound Class Primary Target(s) Therapeutic Application Key Insight
Indomethacin COX-1, COX-2Anti-inflammatory, Analgesic[18][19]Non-selective prostaglandin synthesis inhibitor.[17][18]
5-MeO-DMT Analogues 5-HT1A, 5-HT2A ReceptorsAnxiolytic, Antidepressant[24][25]High 5-HT1A affinity may separate therapeutic from psychedelic effects.[22][24][25][31]
Melatonin Analogues MT1, MT2 ReceptorsInsomnia, Circadian Disorders[27]Structural modifications can dramatically enhance receptor affinity and agonist activity.[27]
Phenylindole Derivatives TubulinAnticancer[29][30]Methoxy substitution is critical for potent inhibition of microtubule assembly.[30]
Indoloquinolines PI3K/AKT/mTOR PathwayAnticancer (Colorectal)[28]Can exhibit greater potency than conventional chemotherapeutics like 5-Fluorouracil.[28]

Chapter 3: Key Experimental Protocols for Methoxyindole Research

Rigorous and reproducible methodologies are essential for advancing our understanding of methoxyindoles. This section provides an overview of core experimental workflows.

Quantification in Biological Samples: LC-MS/MS

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately quantifying low concentrations of methoxyindoles in complex biological matrices like plasma or tissue homogenates.

Principle: This technique combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. Analytes are separated based on their physicochemical properties and then ionized and fragmented. Specific fragment ions are monitored, allowing for precise quantification.

Step-by-Step Methodology (General Protocol):

  • Sample Preparation:

    • Objective: To remove interfering substances (e.g., proteins, lipids) and concentrate the analyte.[32]

    • Procedure:

      • To 100 µL of plasma, add an internal standard (a stable isotope-labeled version of the analyte, e.g., Melatonin-d4).

      • Perform protein precipitation by adding 300 µL of ice-cold acetonitrile. Vortex vigorously.

      • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

      • Transfer the supernatant to a new tube.

      • Evaporate the solvent under a gentle stream of nitrogen.

      • Reconstitute the residue in 50 µL of the mobile phase for injection.

  • LC Separation:

    • Objective: To chromatographically separate the analyte from other components.

    • Typical Conditions:

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A time-programmed gradient from low to high percentage of Mobile Phase B to elute the analytes.

      • Flow Rate: 0.3 mL/min.

  • MS/MS Detection:

    • Objective: To specifically detect and quantify the analyte.

    • Procedure:

      • Ionization: Use Electrospray Ionization (ESI) in positive mode.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Monitor a specific precursor ion to product ion transition for the analyte and the internal standard (e.g., for Melatonin: m/z 233.1 → 174.1).

LCMS_Workflow cluster_0 Sample Preparation cluster_1 Analysis Plasma Plasma Sample + Internal Standard Precipitate Protein Precipitation (Acetonitrile) Plasma->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Quantification MS->Data

Caption: General workflow for LC-MS/MS quantification.

Functional Characterization: GPCR Binding and Activation Assays

Assessing how methoxyindoles interact with their receptor targets is crucial. This typically involves radioligand binding assays to determine affinity and cell-based functional assays to measure receptor activation.[33][34]

Radioligand Competition Binding Assay

  • Principle: This assay measures the ability of an unlabeled test compound (e.g., a new methoxyindole analogue) to compete with a high-affinity radiolabeled ligand (e.g., 2-[¹²⁵I]iodomelatonin) for binding to a receptor preparation (e.g., cell membranes expressing MT1). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can be used to calculate the binding affinity (Ki).[33][35]

  • Protocol Overview:

    • Incubate cell membranes expressing the target GPCR with a fixed concentration of radioligand.

    • Add increasing concentrations of the unlabeled test compound.

    • Incubate to allow binding to reach equilibrium.

    • Separate bound from free radioligand via rapid filtration.

    • Quantify the radioactivity on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50.

Cell-Based Functional Assay (cAMP Measurement)

  • Principle: Many methoxyindole targets (like MT1/MT2) are Gi-coupled GPCRs.[36] Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This change can be measured to quantify agonist activity.[34][36]

  • Protocol Overview:

    • Culture cells transiently or stably expressing the GPCR of interest.

    • Stimulate the cells with forskolin (an adenylyl cyclase activator) to raise basal cAMP levels.

    • Simultaneously treat the cells with varying concentrations of the test agonist (e.g., a melatonin analogue).

    • Incubate for a defined period.

    • Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF or ELISA-based).[36]

    • Calculate the EC50 value, which is the concentration of agonist that produces 50% of the maximal response.

Conclusion and Future Directions

Methoxy-substituted indoles represent a chemically diverse and biologically profound class of molecules. From the fundamental regulation of sleep by endogenous melatonin to the clinical management of inflammation by indomethacin and the therapeutic exploration of psychedelic compounds, the strategic placement of a methoxy group consistently imparts potent and valuable biological activity. Future research will undoubtedly focus on refining the structure-activity relationships of these compounds to develop next-generation therapeutics with enhanced selectivity and reduced side effects. The continued investigation into their roles in oncology, neuroprotection, and immunomodulation holds immense promise for addressing some of the most challenging diseases facing modern medicine.

References

literature review on the synthesis of 6-Methoxy-5-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 6-Methoxy-5-methyl-1H-indole

This guide provides a comprehensive technical overview of synthetic strategies for obtaining this compound, a heterocyclic compound of interest to researchers and professionals in drug development. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives are integral to numerous natural products and pharmaceuticals.[1][2] The specific substitution pattern of a methoxy group at the 6-position and a methyl group at the 5-position modulates the electronic properties and steric profile of the indole ring, making it a valuable building block for targeted therapeutic agents.[1]

This document explores several established and modern synthetic routes, from classical name reactions to palladium-catalyzed cross-couplings. Each section delves into the underlying reaction mechanism, provides detailed, actionable protocols, and offers insights into the practical considerations for each approach.

A retrosynthetic approach to this compound reveals several key bond disconnections that form the basis for the primary synthetic strategies. The most common disconnections are made across the C2-C3 and N1-C2 bonds of the pyrrole ring, leading back to substituted aniline or phenylhydrazine precursors.

G cluster_fischer Fischer Synthesis cluster_madelung Madelung Synthesis cluster_reissert Reissert Synthesis cluster_larock Larock Synthesis target This compound fischer_precursor 4-Methoxy-3-methylphenylhydrazine + Carbonyl Compound target->fischer_precursor C2-N1 / C3a-C7a cleavage madelung_precursor N-Formyl-4-methoxy-5-methyl-2-toluidine target->madelung_precursor N1-C2 / C7-C7a cleavage reissert_precursor 4-Methoxy-5-methyl-2-nitrotoluene + Diethyl Oxalate target->reissert_precursor N1-C2 / C3-C3a cleavage larock_precursor 2-Iodo-4-methoxy-5-methylaniline + Alkyne target->larock_precursor N1-C7a / C2-C3 cleavage G A Arylhydrazine + Aldehyde B Arylhydrazone A->B -H2O C Enamine Tautomer B->C Tautomerization D [3,3]-Sigmatropic Rearrangement (Claisen-like) C->D +H+ E Di-imine Intermediate D->E F Cyclization (Aminal formation) E->F G Elimination of NH3 F->G -H+ H Aromatic Indole G->H Aromatization G A o-Nitrotoluene derivative + Diethyl Oxalate B Condensation (NaOEt) A->B C Ethyl o-nitrophenylpyruvate B->C D Reductive Cyclization (e.g., Zn/AcOH) C->D E Indole-2-carboxylic acid D->E F Decarboxylation (Heat) E->F G Indole Product F->G

References

potential pharmacological profile of 6-Methoxy-5-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Pharmacological Profile of 6-Methoxy-5-methyl-1H-indole

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in both natural products and synthetic drugs.[1] Its unique electronic properties and structural versatility allow it to interact with a wide array of biological targets. Within this vast chemical space, substituted indoles offer a pathway to fine-tune pharmacological activity. This guide focuses on the specific, yet underexplored, molecule This compound . While direct, comprehensive pharmacological data for this compound is sparse in public literature, its structural motifs—a 6-methoxy group and a 5-methyl group on the indole core—allow for the construction of a robust, evidence-based potential pharmacological profile. By analyzing structure-activity relationships (SAR) from closely related analogs, we can delineate a logical path for its investigation and predict its most promising therapeutic applications. This document serves as a technical roadmap for researchers, outlining hypothesized mechanisms, detailed experimental protocols, and a strategic vision for unlocking the potential of this novel scaffold.

Physicochemical Characterization

Before exploring its biological potential, a foundational understanding of the molecule's physical and chemical properties is essential. These parameters govern its solubility, membrane permeability, and metabolic stability, directly influencing its drug-likeness. The key properties of this compound are summarized below.[2]

PropertyValueSource
IUPAC Name This compoundPubChem[2]
Molecular Formula C₁₀H₁₁NOPubChem[2]
Molecular Weight 161.20 g/mol PubChem[2]
CAS Number 1071973-95-9PubChem[2]
XLogP3 2.4PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 1PubChem[2]
Rotatable Bond Count 1PubChem[2]

The XLogP3 value of 2.4 suggests a favorable balance between hydrophilicity and lipophilicity, indicating a good potential for oral absorption and cell membrane permeability, consistent with Lipinski's Rule of Five.

Synthetic Strategy: A Generalized Approach

The synthesis of novel indole derivatives is a well-established field. While a specific, optimized synthesis for this compound is not prominently published, its structure lends itself to several classical and modern synthetic methodologies. A generalized workflow, adaptable for this target, provides a logical starting point for its chemical synthesis, enabling the production of material for biological screening.

The diagram below outlines a conceptual workflow for synthesizing substituted indoles, which could be adapted for this compound, likely starting from a correspondingly substituted aniline or nitrobenzene precursor.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Indole Ring Formation cluster_2 Phase 3: Purification & Characterization Precursor Substituted Aniline/Nitroaromatic (e.g., 4-methyl-3-nitroanisole) RingFormation Indole Cyclization (e.g., Fischer, Bartoli, Leimgruber-Batcho) Precursor->RingFormation Reaction with carbonyl partner IndoleCore Formation of Substituted Indole Core RingFormation->IndoleCore Intramolecular Reaction Purification Chromatographic Purification (e.g., Column Chromatography) IndoleCore->Purification Crude Product Characterization Structural Verification (NMR, MS, HPLC) Purification->Characterization Purity & Identity Confirmation Final Pure this compound Characterization->Final

Figure 1: Generalized workflow for indole synthesis.

Causality in Synthetic Choice: The choice of a specific named reaction (e.g., Fischer, Bartoli) would depend heavily on the stability of the starting materials and the desired regioselectivity. For instance, the Leimgruber-Batcho indole synthesis is often favored for its high efficiency and mild reaction conditions, making it a strong candidate for this target.[3]

Predicted Pharmacological Profile I: Central Nervous System (CNS) Activity

Rationale: The indole scaffold is a key feature of many neurotransmitters, most notably serotonin (5-hydroxytryptamine). The presence of a methoxy group, particularly at the 5 or 6 position, is strongly correlated with affinity for serotonin and other monoamine receptors. 6-Methoxyindole is a known building block for compounds targeting neurological disorders via serotonin receptor interaction.[4] Furthermore, methoxy derivatives of the CNS-active compound indatraline have shown high affinity for both serotonin and norepinephrine transporters.[5] The combination of the 6-methoxy group (an electron-donating group that can mimic the 5-hydroxyl of serotonin) and the 5-methyl group (which adds lipophilicity and can influence binding pocket interactions) makes this compound a prime candidate for CNS activity.

Hypothesized Mechanism of Action: The primary hypothesis is that this compound will act as a ligand for serotonin receptors (e.g., 5-HT₁, 5-HT₂, 5-HT₆) or as an inhibitor of monoamine transporters (SERT, NET, DAT). Its activity will be dictated by how the specific substitution pattern orients the molecule within the orthosteric or allosteric binding sites of these proteins.

Experimental Validation Workflow: To systematically test this hypothesis, a tiered screening cascade is proposed. This approach prioritizes high-throughput methods to quickly identify primary targets before moving to more complex functional and cellular assays.

G A Tier 1: Primary Screening (High-Throughput) B Radioligand Binding Assays (e.g., 5-HT₁ₐ, 5-HT₂ₐ, SERT, NET) A->B Measure Binding Affinity (Ki) C Tier 2: Functional Activity (Determine Agonist/Antagonist Profile) B->C Hits with Ki < 1µM D cAMP Assays (for Gs/Gi-coupled receptors) Calcium Flux Assays (for Gq-coupled receptors) C->D Receptor Ligands E Neurotransmitter Uptake Assays (for Transporter Inhibition) C->E Transporter Ligands F Tier 3: Selectivity & Off-Target Profiling (e.g., Broad GPCR Panel Screen) D->F Characterized Hits E->F Characterized Hits G Tier 4: Cellular & In Vivo Models (Confirm Therapeutic Hypothesis) F->G Selective Compounds

Figure 2: CNS drug discovery screening cascade.
Protocol: Radioligand Binding Assay for Serotonin 5-HT₂ₐ Receptor

This protocol provides a self-validating system to determine the binding affinity (Ki) of this compound for the human 5-HT₂ₐ receptor.

  • Materials:

    • HEK293 cell membranes expressing recombinant human 5-HT₂ₐ receptors.

    • Radioligand: [³H]ketanserin (a known high-affinity 5-HT₂ₐ antagonist).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Non-specific binding control: Mianserin (10 µM).

    • Test Compound: this compound, dissolved in DMSO and serially diluted.

    • 96-well microplate, scintillation fluid, microplate scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound (e.g., from 10 mM down to 0.1 nM).

    • In a 96-well plate, add 50 µL of assay buffer to all wells.

    • Add 50 µL of the appropriate test compound dilution to the "test" wells.

    • Add 50 µL of buffer to "total binding" wells and 50 µL of mianserin to "non-specific binding" wells.

    • Add 50 µL of [³H]ketanserin (at a final concentration near its Kd, typically ~1 nM).

    • Add 50 µL of cell membrane preparation (typically 10-20 µg protein per well). The final volume is 200 µL.

    • Incubate the plate at room temperature for 60 minutes to reach equilibrium.

    • Harvest the membranes onto a glass fiber filter plate using a cell harvester, washing rapidly with ice-cold assay buffer to separate bound from free radioligand.

    • Dry the filter plate, add scintillation fluid to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of specific binding for each concentration of the test compound.

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot percent inhibition versus the log concentration of the test compound to generate a dose-response curve.

    • Fit the curve using non-linear regression to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Predicted Pharmacological Profile II: Anticancer Activity

Rationale: Methoxy-substituted indoles have emerged as a powerful class of anticancer agents.[4][6] Specific derivatives have demonstrated potent antimitotic activity by inhibiting tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis.[6] Additionally, complex indole-based molecules have been developed as highly potent and selective inhibitors of EZH2 (Enhancer of zeste homolog 2), a histone methyltransferase that is dysregulated in many cancers, including B-cell lymphomas.[7][8] The substitution pattern of this compound provides a scaffold that could potentially be optimized for either of these mechanisms.

Hypothesized Mechanism of Action:

  • Tubulin Polymerization Inhibition: The compound could bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules. This disrupts the mitotic spindle, leading to cell cycle arrest and apoptosis. This is a common mechanism for indole-based vascular disrupting agents.[6]

  • EZH2 Inhibition: The indole nitrogen could act as a key hydrogen bond donor within the EZH2 active site, with the methoxy and methyl groups occupying adjacent hydrophobic pockets, disrupting its methyltransferase activity.

Experimental Validation: A primary screen for general antiproliferative activity should be conducted, followed by mechanism-specific assays for promising hits.

Protocol: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Materials:

    • Human cancer cell lines (e.g., HeLa - cervical cancer, A549 - lung cancer, MCF-7 - breast cancer).

    • Complete growth medium (e.g., DMEM with 10% FBS).

    • Test Compound: this compound.

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

    • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

    • 96-well cell culture plates, multi-channel pipette, plate reader (570 nm).

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound in growth medium and add them to the wells. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

    • Add 10 µL of MTT reagent to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log concentration of the compound and fit the curve to determine the GI₅₀ (concentration for 50% growth inhibition).

If significant antiproliferative activity is observed (e.g., GI₅₀ < 10 µM), a tubulin polymerization assay should be performed as a secondary screen.

G cluster_0 Normal Microtubule Dynamics cluster_1 Inhibition by Indole Compound Poly Polymerization Depoly Depolymerization Tubulin α/β-Tubulin Dimers MT Microtubule Tubulin->MT Dynamic Equilibrium Spindle Mitotic Spindle Formation MT->Spindle Mitosis Mitosis Spindle->Mitosis Successful Cell Division Compound This compound Tubulin2 α/β-Tubulin Dimers Compound->Tubulin2 Binds to Colchicine Site NoMT Polymerization Blocked Tubulin2->NoMT NoSpindle Mitotic Spindle Disrupted NoMT->NoSpindle Arrest G2/M Phase Arrest NoSpindle->Arrest Failure of Chromosome Segregation Apoptosis Apoptosis Arrest->Apoptosis Leads to

Figure 3: Hypothesized mechanism of tubulin polymerization inhibition.

Conclusion and Strategic Outlook

This compound represents a novel, unexplored chemical entity with significant therapeutic potential. Based on robust structure-activity relationship data from related analogs, this compound is predicted to exhibit activity in two primary areas: central nervous system disorders and oncology . Its potential as a CNS agent is supported by the known role of 6-methoxyindoles in modulating serotonergic systems.[4] Its potential as an anticancer agent is grounded in the well-documented ability of substituted indoles to function as potent antimitotic agents by disrupting microtubule dynamics.[6]

The immediate path forward is clear:

  • Synthesis and Confirmation: The compound must be synthesized and its structure unequivocally confirmed.

  • Broad Primary Screening: The synthesized compound should be subjected to the primary screening assays outlined in this guide: a broad panel of CNS receptor binding assays and a diverse panel of cancer cell line viability assays (e.g., the NCI-60 panel).

  • Mechanism Deconvolution: Positive hits from primary screening must be advanced to secondary, mechanism-of-action assays (e.g., functional receptor assays, tubulin polymerization assays) to confirm the hypothesized MOA.

By following this logical, evidence-driven workflow, the true pharmacological profile of this compound can be systematically uncovered, potentially yielding a novel lead compound for future drug development efforts.

References

Methodological & Application

Application Notes & Protocols: Synthesis of 6-Methoxy-5-methyl-1H-indole from o-Nitrotoluenes

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] This document provides a comprehensive guide to the synthesis of 6-methoxy-5-methyl-1H-indole, a specifically substituted indole derivative, starting from o-nitrotoluene precursors. We will dissect and compare the two most prominent and effective synthetic strategies: the Leimgruber-Batcho and the Bartoli indole syntheses. This guide is structured to provide not only step-by-step protocols but also the underlying mechanistic principles and expert insights into experimental choices, ensuring both reproducibility and a deep understanding of the chemical transformations involved.

Strategic Overview: Selecting the Optimal Synthetic Pathway

The conversion of o-nitrotoluenes to indoles is a powerful transformation in organic synthesis. The choice of method depends critically on the desired substitution pattern, scalability, and tolerance to other functional groups. For the synthesis of this compound, the two primary strategies are the Leimgruber-Batcho and Bartoli syntheses.

  • The Leimgruber-Batcho Indole Synthesis: This is a robust, high-yielding, two-stage process that involves the formation of an enamine from an o-nitrotoluene, followed by a reductive cyclization to form the indole ring.[2][3] It is particularly well-suited for producing indoles that are unsubstituted at the 2 and 3 positions and has become a workhorse in the pharmaceutical industry due to its reliability and mild conditions.[2]

  • The Bartoli Indole Synthesis: This reaction provides a direct route to the indole core through the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent.[4][5] It is exceptionally useful for creating sterically hindered 7-substituted indoles, a class of compounds difficult to access via other methods.[4][6] The reaction requires at least three equivalents of the Grignard reagent and is driven by a key[5][5]-sigmatropic rearrangement.[4][7]

For the target molecule, This compound , the Leimgruber-Batcho synthesis offers a more direct and historically proven route, starting from the readily accessible 4-methoxy-5-methyl-2-nitrotoluene. The Bartoli synthesis remains a viable, albeit less common, alternative for this specific substitution pattern.

G cluster_0 Comparative Synthetic Strategies cluster_LB Leimgruber-Batcho Synthesis cluster_B Bartoli Synthesis start o-Nitrotoluene Precursor LB_step1 Step 1: Enamine Formation (DMF-DMA, Pyrrolidine) start->LB_step1 High-yielding, Industrially proven B_step1 One-Pot Reaction: Vinyl Grignard (3 eq.) start->B_step1 Direct, good for steric hindrance LB_step2 Step 2: Reductive Cyclization (e.g., Raney Ni, H₂) LB_step1->LB_step2 product Target Indole: This compound LB_step2->product B_step1->product

Caption: High-level comparison of Leimgruber-Batcho and Bartoli indole syntheses.

Featured Protocol: The Leimgruber-Batcho Synthesis

This method is recommended for its high yields and operational simplicity. The synthesis proceeds in two distinct, high-yielding steps from the o-nitrotoluene precursor.

Underlying Mechanism

The reaction begins with the formation of an enamine. N,N-dimethylformamide dimethyl acetal (DMF-DMA) reacts with the acidic methyl group of the o-nitrotoluene.[8] The addition of a secondary amine like pyrrolidine accelerates this step by forming a more reactive intermediate. The resulting β-amino-nitrostyrene is an intensely colored, stable intermediate.[2] In the second step, the nitro group is reduced to an amine. This newly formed aniline then undergoes rapid intramolecular cyclization onto the enamine, followed by the elimination of the secondary amine (pyrrolidine or dimethylamine) to yield the final aromatic indole.[2][9]

G Leimgruber-Batcho Reaction Mechanism Start 4-Methoxy-5-methyl- 2-nitrotoluene Reagent1 + DMF-DMA + Pyrrolidine Enamine Intermediate: (E)-β-pyrrolidino-nitrostyrene (Intense Red Color) Reagent1->Enamine Step 1: Enamine Formation Reagent2 Reduction (e.g., Raney Ni, H₂NNH₂) Amino_Enamine Amino-enamine (Unstable) Reagent2->Amino_Enamine Step 2: Reductive Cyclization Cyclization Intramolecular Cyclization Amino_Enamine->Cyclization Indoline 2-Aminoindoline Intermediate Cyclization->Indoline Elimination Elimination of Pyrrolidine Indoline->Elimination Product 6-Methoxy-5-methyl- 1H-indole Elimination->Product

Caption: Mechanism of the Leimgruber-Batcho indole synthesis.

Detailed Experimental Protocol

Starting Material: 4-Methoxy-5-methyl-2-nitrotoluene (This can be synthesized from commercially available 2-methoxy-4-methylphenol through nitration).

PART A: (E)-1-(2-(4-methoxy-5-methyl-2-nitrophenyl)vinyl)pyrrolidine (Enamine Formation)

  • Setup: To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 4-methoxy-5-methyl-2-nitrotoluene (1.0 eq).

  • Reagent Addition: Add anhydrous dimethylformamide (DMF) to dissolve the starting material (approx. 2 mL per gram of nitrotoluene). To this solution, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) and pyrrolidine (1.2 eq).[10]

    • Expert Insight: The use of pyrrolidine in conjunction with DMF-DMA generates a more reactive formamide acetal in situ, leading to faster reaction times and higher yields compared to using DMF-DMA alone.[2]

  • Reaction: Heat the solution to reflux (typically 110-130°C) for 3-5 hours. The reaction progress can be monitored by TLC, observing the consumption of the starting material and the formation of a new, intensely red-colored spot.

  • Workup: After cooling to room temperature, remove the volatile components under reduced pressure using a rotary evaporator. The resulting red residue is the crude enamine.

  • Purification: The crude product is often of sufficient purity for the next step. If required, it can be purified by recrystallization from methanol. The intermediate is a vibrant red solid.[10]

PART B: this compound (Reductive Cyclization)

  • Setup: Dissolve the crude enamine from Part A (1.0 eq) in a suitable solvent mixture, such as tetrahydrofuran (THF) and methanol (1:1 ratio), in a flask under a nitrogen atmosphere.

  • Catalyst Addition: To this solution, carefully add a slurry of Raney Nickel (approx. 5-10% by weight).

    • Safety Note: Raney Nickel is pyrophoric and must be handled as a slurry in water or an alcohol. Never allow it to dry.

  • Reduction: While stirring vigorously, add 85% hydrazine hydrate (2.0-3.0 eq) dropwise.[10] An exothermic reaction with vigorous gas evolution (N₂) will occur. Maintain the temperature between 40-50°C using a water bath. The intense red color of the solution will fade to a dark brown or black.

    • Causality: Hydrazine decomposes in the presence of Raney Nickel to produce hydrogen gas in situ, which is the active reducing agent for the nitro group. This method avoids the need for a high-pressure hydrogenation apparatus.[2]

  • Reaction Completion: Stir for an additional 1-2 hours after the final addition of hydrazine until TLC analysis indicates the complete consumption of the enamine.

  • Workup: Carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the Celite pad with methanol.

    • Safety Note: Keep the Celite pad wet with solvent at all times to prevent ignition of the Raney Nickel. Quench the catalyst-containing Celite pad with dilute acid.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane, and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude indole. Purify the product by silica gel column chromatography or recrystallization to obtain this compound as a solid.[11]

Reagent/ParameterMolar Eq.Typical AmountPurpose
Part A: Enamine Formation
4-Methoxy-5-methyl-2-nitrotoluene1.010.0 gStarting Material
DMF-DMA1.27.8 mLForms enamine
Pyrrolidine1.27.0 mLCo-reagent/Catalyst
DMF (Solvent)-50 mLSolvent
Temperature-110-130 °CReaction Condition
Part B: Reductive Cyclization
Crude Enamine1.0~14 gSubstrate
Raney Nickelcat.~1.4 gCatalyst
Hydrazine Hydrate (85%)2.56.5 mLReducing Agent Source
THF/Methanol (Solvent)-200 mLSolvent
Temperature-40-50 °CReaction Condition

Alternative Strategy: The Bartoli Indole Synthesis

While the Leimgruber-Batcho is preferred for this target, the Bartoli synthesis provides an elegant alternative. It is particularly noteworthy for its ability to construct the indole ring in a single pot from the nitroarene.

Mechanistic Rationale

The reaction is initiated by the addition of a vinyl Grignard reagent to the nitro group of the ortho-substituted nitroarene.[4] This is followed by the formation of a nitrosoarene intermediate. A second equivalent of the Grignard reagent adds to the nitroso group. The key step is a sterically-driven[5][5]-sigmatropic rearrangement, which is facilitated by the presence of a substituent ortho to the original nitro group.[4][12] Subsequent intramolecular cyclization and reaction with a third equivalent of the Grignard reagent, followed by an aqueous workup, yields the indole.[4][13]

G Bartoli Indole Synthesis Mechanism Start o-Substituted Nitroarene Reagent1 + Vinyl-MgBr (1 eq.) Nitroso Nitrosoarene Intermediate Reagent1->Nitroso Reagent2 + Vinyl-MgBr (1 eq.) Adduct Dienylhydroxylamine Adduct Reagent2->Adduct Rearrange [3,3]-Sigmatropic Rearrangement (Key Step) Adduct->Rearrange Intermediate Cyclization Precursor Rearrange->Intermediate Cyclize Intramolecular Attack Intermediate->Cyclize Reagent3 + Vinyl-MgBr (1 eq.) Workup Aqueous Workup Reagent3->Workup Deprotonation & Aromatization Product 7-Substituted Indole Workup->Product

Caption: Key steps of the Bartoli indole synthesis mechanism.

Conceptual Protocol
  • Setup: A solution of the starting nitroarene (e.g., 1-methoxy-2-methyl-4-nitrobenzene) in anhydrous THF is cooled to a low temperature (typically -40°C to -78°C) under an inert atmosphere.

  • Grignard Addition: Vinylmagnesium bromide (at least 3.0 equivalents) is added dropwise, maintaining the low temperature.[5][13]

    • Expert Insight: The use of a significant excess of the Grignard reagent is critical. The first two equivalents are consumed in the formation of the key rearrangement precursor, while the third acts as a base to facilitate the final aromatization.[4] Low temperatures are essential to control the high reactivity of the Grignard reagent and prevent side reactions.

  • Reaction: The mixture is stirred at low temperature for a defined period (e.g., 1-2 hours) before being allowed to warm slowly to room temperature.

  • Workup and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[7][13] The product is then extracted with an organic solvent, dried, and purified using standard techniques like column chromatography.

References

Preparation of 6-Methoxy-5-methyl-1H-indole: A Detailed Laboratory Protocol and Application Note

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the laboratory synthesis of 6-Methoxy-5-methyl-1H-indole, a heterocyclic compound of interest in medicinal chemistry and drug development. The indole scaffold is a privileged structure in numerous biologically active compounds, and specific substitution patterns, such as the one described herein, are valuable for structure-activity relationship (SAR) studies. This protocol details a robust two-step synthesis commencing with the formation of a key hydrazine intermediate, followed by a classical Fischer indole synthesis.

Introduction

The indole nucleus is a fundamental structural motif in a vast array of natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various biological interactions make it a cornerstone in the design of novel therapeutic agents. The specific substitution pattern of 6-methoxy and 5-methyl groups on the indole ring can significantly influence the molecule's pharmacological profile, including its binding affinity to target receptors and its metabolic stability. This application note provides a detailed, field-proven protocol for the synthesis of this compound, designed to be a reliable resource for researchers in organic synthesis and drug discovery.

The synthetic strategy employed is the well-established Fischer indole synthesis, a powerful and versatile method for constructing the indole ring system.[1][2] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the corresponding arylhydrazine and a carbonyl compound.[3] The causality behind the choice of this method lies in its reliability and the commercial availability of the necessary precursors.

Overall Synthetic Scheme

The preparation of this compound is accomplished through a two-step sequence. The first step involves the synthesis of the crucial intermediate, (4-methoxy-3-methylphenyl)hydrazine, from 4-methoxy-3-methylaniline. The second step is the Fischer indole synthesis, where the hydrazine intermediate is reacted with an α-ketoacid, followed by decarboxylation to yield the final product.

Synthetic_Scheme cluster_0 Step 1: Hydrazine Synthesis cluster_1 Step 2: Fischer Indole Synthesis A 4-Methoxy-3-methylaniline B (4-Methoxy-3-methylphenyl)hydrazine A->B  NaNO2, HCl  SnCl2·2H2O D This compound-2-carboxylic acid B->D  Polyphosphoric Acid (PPA)  Heat C Ethyl Pyruvate C->D E This compound D->E  Heat (Decarboxylation)

Caption: Overall synthetic workflow for the preparation of this compound.

Safety Precautions

A thorough risk assessment should be conducted before commencing any experimental work. All procedures should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 4-Methoxy-3-methylaniline: Harmful if swallowed, in contact with skin, or if inhaled. May cause respiratory irritation.[4]

  • Sodium Nitrite: A strong oxidizer that can enhance the combustion of other substances. Toxic if swallowed and can cause methemoglobinemia.[1][2][5][6][7] May explode on heating above 530°C.[5]

  • Stannous Chloride Dihydrate: Harmful if swallowed and causes severe skin burns and eye damage.[8][9][10][11][12]

  • Hydrochloric Acid (concentrated): Highly corrosive and causes severe skin burns and eye damage. Respiratory irritant.

  • Polyphosphoric Acid (PPA): Corrosive. Causes severe skin burns and eye damage upon contact.[13][14][15][16][17] Reacts exothermically with water.

  • Indole and its derivatives: Can be harmful if inhaled or absorbed through the skin. Handle with care.

Experimental Protocols

Part 1: Synthesis of (4-Methoxy-3-methylphenyl)hydrazine

This procedure is adapted from analogous preparations of substituted phenylhydrazines.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Methoxy-3-methylaniline137.1810.0 g0.073
Concentrated Hydrochloric Acid36.46As required-
Sodium Nitrite (NaNO₂)69.005.0 g0.072
Stannous Chloride Dihydrate (SnCl₂·2H₂O)225.6333.0 g0.146
Deionized Water18.02As required-
Diethyl Ether74.12As required-
Saturated Sodium Bicarbonate Solution-As required-
Anhydrous Magnesium Sulfate120.37As required-

Procedure:

  • Diazotization: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 10.0 g (0.073 mol) of 4-methoxy-3-methylaniline in 50 mL of 3 M hydrochloric acid. Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of 5.0 g (0.072 mol) of sodium nitrite in 15 mL of deionized water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

  • Reduction: In a separate 500 mL beaker, prepare a solution of 33.0 g (0.146 mol) of stannous chloride dihydrate in 60 mL of concentrated hydrochloric acid. Cool this solution in an ice bath.

  • Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, ensuring the temperature remains below 10 °C. A precipitate will form.

  • After the addition is complete, continue stirring the mixture for 1 hour in the ice bath.

  • Work-up: Collect the precipitate by vacuum filtration and wash it with a small amount of cold water.

  • Suspend the solid in 100 mL of diethyl ether and basify the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the aqueous layer is basic (pH > 8).

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (4-methoxy-3-methylphenyl)hydrazine as an oil or a low-melting solid. The crude product is often used directly in the next step without further purification.

Part 2: Fischer Indole Synthesis of this compound

This protocol is based on established Fischer indole synthesis procedures, using an α-ketoacid to favor the formation of the indole-2-carboxylic acid intermediate, which is subsequently decarboxylated.[6]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (approx.)Moles (approx.)
(4-Methoxy-3-methylphenyl)hydrazine152.2010.0 g0.066
Ethyl Pyruvate116.128.4 g (7.6 mL)0.072
Polyphosphoric Acid (PPA)-100 g-
Toluene92.14As required-
Saturated Sodium Bicarbonate Solution-As required-
Ethyl Acetate88.11As required-
Hexane86.18As required-
Anhydrous Sodium Sulfate142.04As required-
Quinoline129.16As required-
Copper Powder63.55Catalytic amount-

Procedure:

  • Hydrazone Formation and Cyclization: In a 250 mL round-bottom flask, add 100 g of polyphosphoric acid and heat it to 80 °C with stirring.

  • In a separate flask, dissolve 10.0 g (0.066 mol) of crude (4-methoxy-3-methylphenyl)hydrazine and 8.4 g (0.072 mol) of ethyl pyruvate in 50 mL of toluene.

  • Slowly add the toluene solution to the hot polyphosphoric acid with vigorous stirring.

  • After the addition is complete, raise the temperature to 100-110 °C and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the hot reaction mixture onto 300 g of crushed ice with stirring.

  • Neutralize the acidic solution by the slow and careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound-2-carboxylic acid ethyl ester.

  • Saponification and Decarboxylation: To the crude ester, add 100 mL of 2 M sodium hydroxide solution and 50 mL of ethanol. Reflux the mixture for 2 hours.

  • Cool the reaction mixture and acidify with 2 M hydrochloric acid until the pH is approximately 2-3. The carboxylic acid will precipitate.

  • Filter the precipitate, wash with water, and dry.

  • For decarboxylation, mix the crude this compound-2-carboxylic acid with a catalytic amount of copper powder in 50 mL of quinoline.[11][18] Heat the mixture to 200-220 °C until the evolution of carbon dioxide ceases (typically 1-2 hours).

  • Purification: Cool the reaction mixture and pour it into 200 mL of 2 M hydrochloric acid. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, wash with 2 M hydrochloric acid (2 x 100 mL) to remove quinoline, then with saturated sodium bicarbonate solution (1 x 100 mL), and finally with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Purification_Workflow A Crude Product B Flash Column Chromatography (Silica Gel, Hexanes/Ethyl Acetate) A->B C Pure this compound B->C

Caption: Purification workflow for this compound.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Physical Properties:

PropertyValue
Molecular FormulaC₁₀H₁₁NO
Molar Mass161.20 g/mol
AppearanceExpected to be an off-white to pale yellow solid.

(Note: The following spectroscopic data is predicted based on the structure and data from similar indole derivatives, as a specific literature source for the complete characterization of this compound was not identified in the search.)

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 8.0-8.2 (br s, 1H, N-H)

    • δ 7.1-7.3 (m, 1H, Ar-H)

    • δ 6.9-7.1 (m, 1H, Ar-H)

    • δ 6.7-6.9 (m, 2H, Ar-H)

    • δ 3.85 (s, 3H, OCH₃)

    • δ 2.25 (s, 3H, CH₃)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 155-157 (C-O)

    • δ 135-137 (Ar-C)

    • δ 120-125 (Ar-C)

    • δ 110-115 (Ar-C)

    • δ 95-100 (Ar-C)

    • δ 55-56 (OCH₃)

    • δ 15-17 (CH₃)

  • Mass Spectrometry (EI):

    • m/z (%): 161 (M⁺), and other fragmentation patterns typical for substituted indoles.

  • Infrared (IR) Spectroscopy (KBr pellet):

    • ν (cm⁻¹): ~3400 (N-H stretch), ~2920 (C-H stretch), ~1600, ~1480 (aromatic C=C stretch), ~1250 (C-O stretch). The typical FT-IR of an indole would show a stretching vibration band around 3406 cm⁻¹ which is attributed to the N-H peak.[3]

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in hydrazine synthesis Incomplete diazotization or reduction.Ensure the temperature is strictly maintained at 0-5 °C during diazotization. Use fresh sodium nitrite and stannous chloride.
Low yield in Fischer indole synthesis Incomplete cyclization or decomposition at high temperatures.Ensure PPA is sufficiently hot before adding the reactants. Monitor the reaction closely by TLC to avoid prolonged heating. The choice of acid catalyst is very important; alternatives to PPA include Brønsted acids like HCl or H₂SO₄, and Lewis acids such as zinc chloride or boron trifluoride.[1][3]
Incomplete decarboxylation Insufficient temperature or reaction time.Ensure the temperature is maintained at 200-220 °C. The evolution of CO₂ should be monitored. If the reaction stalls, a fresh batch of copper powder can be added. Microwave-assisted decarboxylation can also be an effective alternative.[18]
Difficulty in purification Presence of colored impurities or byproducts from the Fischer indole synthesis.A thorough work-up to remove the acid catalyst and other polar impurities is crucial. Multiple chromatographic purifications may be necessary. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can also be attempted.

Conclusion

This application note provides a detailed and practical guide for the synthesis of this compound. By following the outlined procedures for the preparation of the key hydrazine intermediate and the subsequent Fischer indole synthesis, researchers can reliably obtain this valuable compound for further studies in drug discovery and medicinal chemistry. The emphasis on safety, detailed step-by-step instructions, and troubleshooting guidance aims to facilitate the successful execution of this synthesis in a laboratory setting.

References

purification techniques for 6-Methoxy-5-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Purification of 6-Methoxy-5-methyl-1H-indole

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the purification of this compound, a key heterocyclic intermediate in pharmaceutical research and development. Addressing the needs of researchers, scientists, and drug development professionals, this document moves beyond simple step-by-step instructions to explain the fundamental principles and causal relationships behind critical experimental choices. We will explore purification strategies including recrystallization and column chromatography, alongside analytical methods for purity verification such as TLC and HPLC. The protocols are designed to be self-validating systems, ensuring reproducibility and high-purity outcomes.

Introduction and Physicochemical Profile

This compound is an electron-rich aromatic heterocycle. Its purification is paramount as residual impurities from synthesis can interfere with subsequent reactions or biological assays. Indole derivatives, particularly those with electron-donating groups like methoxy and methyl substituents, are often prone to oxidation and degradation under acidic conditions, which presents unique purification challenges.[1][2] A successful purification strategy is therefore predicated on a thorough understanding of the compound's physical properties and potential impurities.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₁₁NO[3]
Molecular Weight161.20 g/mol [3]
AppearanceExpected to be an off-white to brown solid[4][5]
SolubilityPoorly soluble in water; soluble in organic solvents (e.g., DMSO, acetone, ethyl acetate, methanol)[4][6]
XLogP32.4[3]

Note: Experimental data such as melting point for this specific isomer is not widely published; values should be determined experimentally for the synthesized batch.

Common Synthetic Route & Potential Impurities

The Fischer indole synthesis is a cornerstone reaction for producing substituted indoles, involving the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[7][8] When synthesizing this compound, this route is common and introduces a predictable set of potential impurities.

  • Unreacted Starting Materials: Residual arylhydrazine and the corresponding carbonyl compound.

  • Catalyst Residue: Acid catalysts (e.g., HCl, ZnCl₂, PPA) used in the cyclization step.[8]

  • Isomeric Byproducts: The reaction may yield isomeric indoles that are difficult to separate due to very similar polarities.[1]

  • Degradation Products: Indoles are sensitive to strong acids and air, which can lead to the formation of colored, often polymeric, impurities.[1] A pink or brownish hue in the crude product is a common indicator of such impurities.[2]

Strategic Purification Workflow

The choice of purification technique depends on the scale of the synthesis and the purity of the crude material. For solids with purity greater than 85%, recrystallization is often the most efficient method. For more complex mixtures or lower purity crudes, column chromatography is the method of choice.

G cluster_0 Initial Assessment cluster_1 Purification Pathways cluster_2 Purity Validation Crude Crude this compound TLC_Check Assess Crude Purity via TLC Crude->TLC_Check Purity_Decision Purity > 85% & Crystalline? TLC_Check->Purity_Decision Recrystallize Protocol 1: Recrystallization Purity_Decision->Recrystallize  Yes Chromatography Protocol 2: Flash Column Chromatography Purity_Decision->Chromatography No   Final_Product Purified Product Recrystallize->Final_Product Chromatography->Final_Product Analysis Purity Analysis: - TLC (Protocol 3) - HPLC (Protocol 4) - Melting Point Final_Product->Analysis

Caption: Decision workflow for selecting a purification strategy.

Detailed Purification Protocols

Protocol 1: Recrystallization

Recrystallization is a highly effective technique for purifying solids, leveraging differences in solubility between the target compound and impurities in a given solvent at different temperatures.[1] The ideal solvent will dissolve the compound completely at its boiling point but poorly at low temperatures (e.g., 0-4 °C).

4.1. Rationale for Solvent Selection The moderately polar nature of the indole core combined with the methoxy and methyl groups suggests that solvents of intermediate polarity or mixed solvent systems will be most effective. A small-scale solvent screen is essential.

Table 2: Recrystallization Solvent Screening

Solvent/SystemExpected Solubility ProfileRationale
Ethanol/WaterSoluble in hot ethanol; addition of water induces precipitation.A common and effective system for many indole derivatives.[9]
Ethyl Acetate/HexaneSoluble in hot ethyl acetate; addition of hexane induces precipitation.Good for compounds with intermediate polarity.[9]
TolueneMay show strong temperature-dependent solubility.An aromatic solvent that can be effective for aromatic compounds.
Methanol/WaterSoluble in hot methanol, precipitates upon cooling or water addition.Proven effective for the parent indole structure.[10]

4.2. Step-by-Step Protocol

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen "good" solvent (e.g., ethanol). Heat the mixture to boiling (using a water bath or heating mantle) while stirring. Continue adding the hot solvent dropwise until the solid just dissolves. Causality: Using the minimum amount of hot solvent creates a saturated solution, which is critical for maximizing crystal yield upon cooling.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for 2-3 minutes. Caution: Adding charcoal to a boiling solution can cause bumping.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal. Causality: Pre-warming prevents premature crystallization of the product in the funnel.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod to induce nucleation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

For mixtures that are not amenable to recrystallization, flash column chromatography provides excellent separation based on the differential partitioning of components between a stationary phase and a mobile phase.[1]

4.1. Rationale for Phase Selection

  • Stationary Phase: Standard silica gel is often used. However, due to the acid-sensitivity of electron-rich indoles, degradation can occur on the column, visible as streaking or discoloration.[1] To mitigate this, it is highly recommended to use deactivated silica gel . This is easily achieved by preparing the slurry or eluent with ~1% triethylamine (Et₃N). Alternatively, neutral alumina can be used as the stationary phase.[1]

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is standard. The optimal ratio should be determined by TLC first (see Protocol 3), aiming for a target Rf value of 0.25-0.35 for the desired compound.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. Determine Eluent (Aim for Rf ≈ 0.3) Slurry 2. Prepare Silica Slurry (with 1% Et3N in eluent) TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Load Sample (Dry or Wet Loading) Pack->Load Elute 5. Elute with Mobile Phase Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate

Caption: Workflow for flash column chromatography purification.

4.2. Step-by-Step Protocol

  • Column Preparation: Prepare a slurry of silica gel in the chosen eluent (containing 1% Et₃N). Pack the column evenly, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, perform "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Add the eluent to the column and apply pressure (using a pump or inert gas) to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes. The separation can often be monitored visually if impurities are colored.

  • Analysis: Spot every few fractions on a TLC plate to determine which contain the pure product (see Protocol 3).

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Purity Assessment Protocols

Verifying purity is a critical final step. A combination of techniques provides the most confidence in the quality of the material.

Protocol 3: Thin-Layer Chromatography (TLC) Analysis

TLC is a rapid, qualitative method used to assess purity, identify fractions from column chromatography, and determine the optimal eluent for column separation.[11]

  • Stationary Phase: Silica gel 60 F₂₅₄ plate.

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., starting with 4:1 v/v and adjusting as needed).

  • Procedure:

    • Dissolve a tiny amount of the sample in a volatile solvent (e.g., ethyl acetate).

    • Using a capillary spotter, apply a small spot of the solution onto the baseline of the TLC plate.

    • Place the plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the baseline.

    • Allow the solvent to travel up the plate until it is ~1 cm from the top.[11]

    • Remove the plate, mark the solvent front, and let it dry.

  • Visualization: Examine the plate under a UV lamp at 254 nm. Indole rings are strongly UV-active.[9] A pure compound should appear as a single spot. The presence of multiple spots indicates impurities.

Protocol 4: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantitative purity assessment of non-volatile organic compounds.[12] A reversed-phase method is typically best for indole derivatives.[13]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (or Phosphoric Acid).[14][15]

    • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Method:

    • Gradient: A typical gradient might run from 30% B to 95% B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at 280 nm, where the indole chromophore absorbs strongly.[16]

    • Sample Preparation: Prepare a sample solution of ~1 mg/mL in acetonitrile or methanol.

  • Analysis: A pure sample will exhibit a single major peak. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Summary and Best Practices

The purification of this compound requires careful consideration of its potential for acid-catalyzed degradation and oxidation.

  • For high-purity (>85%) crude material, recrystallization from a mixed solvent system like ethanol/water or ethyl acetate/hexane is the most efficient method.

  • For more complex mixtures, flash column chromatography on deactivated silica gel (using 1% triethylamine in the eluent) is the recommended approach.

  • Purity must always be validated. A combination of TLC for rapid checks and RP-HPLC for accurate, quantitative assessment is essential for ensuring the final product meets the required specifications for downstream applications.

References

Comprehensive Analytical Characterization of 6-Methoxy-5-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 6-Methoxy-5-methyl-1H-indole, a key heterocyclic building block in pharmaceutical research and development. Indole derivatives are integral to numerous biologically active compounds, making the unambiguous confirmation of their structure and purity a critical step in synthesis and drug discovery pipelines.[1][2] This document moves beyond simple procedural lists to explain the rationale behind the selection of each analytical technique, offering field-proven insights into experimental design and data interpretation. The protocols described herein form a self-validating system, employing a suite of orthogonal techniques—including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis—to ensure the highest degree of confidence in the material's identity, structure, and purity.

Introduction and Strategic Importance

This compound (C₁₀H₁₁NO, M.W. 161.20 g/mol ) is a substituted indole, a class of nitrogen-containing heterocyclic compounds of immense interest in medicinal chemistry.[3][4] The specific substitution pattern of the methoxy and methyl groups on the benzene ring of the indole core significantly influences its chemical reactivity and potential biological activity.[1] Therefore, rigorous analytical characterization is not merely a quality control checkpoint but a foundational requirement for its application in synthesizing novel therapeutic agents. An error in structural assignment or an underestimation of impurities can have profound consequences on downstream research, leading to wasted resources and invalid biological data.

The analytical strategy outlined here is designed to provide a holistic and irrefutable profile of the compound. By integrating data from multiple orthogonal techniques, we create a system of cross-verification that confirms the molecular structure and assesses its purity with a high level of scientific certainty.

Molecular Structure
  • Chemical Formula: C₁₀H₁₁NO

  • Molecular Weight: 161.20 g/mol [5]

  • IUPAC Name: this compound[5]

  • CAS Number: 1071973-95-9[5]

Chemical structure of this compound

Integrated Analytical Workflow

The characterization process follows a logical progression from structural elucidation to purity verification. NMR and MS provide primary evidence of the molecular structure and mass, FTIR confirms the presence of key functional groups, HPLC quantifies purity, and Elemental Analysis validates the empirical formula.

G cluster_structure Structural Elucidation cluster_purity Purity & Compositional Analysis cluster_synthesis Synthesis NMR NMR Spectroscopy (¹H & ¹³C) Final_Structure Final Structural Assignment NMR->Final_Structure Primary Structure Confirmation MS Mass Spectrometry (MS) MS->Final_Structure Primary Structure Confirmation FTIR FTIR Spectroscopy FTIR->Final_Structure Structural & Compositional Support HPLC HPLC-UV Final_Purity Purity >98% HPLC->Final_Purity Purity Assessment EA Elemental Analysis EA->Final_Structure Structural & Compositional Support SYNTH Synthesized Compound: This compound SYNTH->NMR Sample SYNTH->MS Sample SYNTH->FTIR Sample SYNTH->HPLC Sample SYNTH->EA Sample Report Certificate of Analysis Final_Structure->Report Final_Purity->Report

Figure 1: Integrated workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Causality: NMR is the most powerful technique for the de novo structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, ¹H NMR confirms the number and types of protons and their neighboring atoms, while ¹³C NMR identifies all unique carbon environments.

Protocol 1: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if the solvent does not already contain it.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer for optimal resolution.[6]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of ~16 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 or more scans (due to lower natural abundance of ¹³C), relaxation delay of 2 seconds, spectral width of ~240 ppm.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak or TMS.

Data Interpretation and Expected Spectra

The chemical structure suggests the presence of 11 protons and 10 unique carbon atoms. The expected chemical shifts are predicted based on known values for substituted indoles.[6][7][8]

Table 1: Predicted NMR Data for this compound (in CDCl₃)

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
N-H ~8.0 ppm (br s, 1H) -
H-2 ~7.1 ppm (m, 1H) ~123 ppm
H-3 ~6.4 ppm (m, 1H) ~102 ppm
H-4 ~7.3 ppm (s, 1H) ~121 ppm
H-7 ~6.8 ppm (s, 1H) ~95 ppm
-OCH₃ ~3.8 ppm (s, 3H) ~56 ppm
-CH₃ ~2.2 ppm (s, 3H) ~16 ppm
C-3a - ~129 ppm
C-5 - ~125 ppm
C-6 - ~156 ppm

| C-7a | - | ~135 ppm |

Note: s = singlet, br s = broad singlet, m = multiplet. Actual chemical shifts and multiplicities may vary slightly based on solvent and concentration.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Causality: MS is essential for confirming the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can determine the mass with sufficient accuracy to provide strong evidence for the molecular formula, distinguishing it from other potential formulas with the same nominal mass.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an ESI-TOF (Electrospray Ionization - Time of Flight) or ESI-Orbitrap mass spectrometer capable of high resolution (>10,000).

  • Acquisition:

    • Infuse the sample solution directly into the ESI source.

    • Acquire the spectrum in positive ion mode. The molecule is expected to readily protonate at the nitrogen atom, forming the [M+H]⁺ ion.

  • Data Analysis:

    • Identify the peak corresponding to the [M+H]⁺ ion.

    • Compare the measured accurate mass to the theoretical mass calculated for the protonated molecule (C₁₀H₁₂NO⁺).

Expected Mass Spectrum Data

Table 2: High-Resolution Mass Spectrometry Data

Parameter Value
Molecular Formula C₁₀H₁₁NO
Exact Mass 161.0841 g/mol [5]
Ion Observed [M+H]⁺
Theoretical m/z 162.0919

| Expected Experimental m/z | 162.0919 ± 0.0005 (for 3 ppm mass accuracy) |

High-Performance Liquid Chromatography (HPLC): Purity Assessment

Causality: HPLC is the gold standard for assessing the purity of small organic molecules. It separates the target compound from impurities (e.g., starting materials, by-products) based on their differential affinity for a stationary phase. UV detection provides a quantitative measure of the relative abundance of each component.

Protocol 3: Reverse-Phase HPLC (RP-HPLC)
  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL. Dilute as necessary to fall within the linear range of the detector.

  • Chromatographic System:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile (MeCN) and Water. For MS compatibility, 0.1% formic acid can be added to both solvents.[9][10] A typical starting condition could be 60:40 MeCN:Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV detector at 220 nm and/or 280 nm (characteristic absorbance wavelengths for the indole chromophore).

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks.

Expected Result

A successful purification should yield a chromatogram with a single major peak, representing ≥98% of the total integrated peak area. The retention time is specific to the exact method but serves as a reliable identifier for the compound in subsequent analyses.

G Solvent Mobile Phase (Solvent A/B) Pump HPLC Pump Solvent->Pump Injector Autosampler/ Injector Pump->Injector Column C18 Column Injector->Column Detector UV Detector Column->Detector Waste Waste Detector->Waste PC Data System (Chromatogram) Detector->PC

References

Application Note: High-Throughput Analysis of 6-Methoxy-5-methyl-1H-indole using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed protocol for the sensitive and selective analysis of 6-Methoxy-5-methyl-1H-indole using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This compound is an indole derivative of interest in medicinal chemistry and drug discovery. The methodology outlined herein provides a robust framework for the quantitative and qualitative analysis of this compound in various matrices. The protocol covers sample preparation, optimized LC separation conditions, and key mass spectrometry parameters for electrospray ionization (ESI) in positive ion mode. Furthermore, a proposed fragmentation pathway is discussed to aid in the structural confirmation of the analyte. This guide is intended for researchers requiring a reliable analytical method for this compound in a drug development or research setting.

Introduction

Indole and its derivatives are a cornerstone of many biologically active compounds and natural products.[1] The indole nucleus is a key structural motif in numerous pharmaceuticals due to its ability to interact with various biological targets. Methoxy-substituted indoles, in particular, are of significant interest as they often exhibit enhanced biological activity.[1] this compound (Figure 1) is a specific derivative with potential applications in the development of novel therapeutic agents.

Accurate and sensitive analytical methods are paramount for the characterization, quantification, and metabolic profiling of such compounds throughout the drug discovery and development pipeline.[2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for small molecule analysis, offering high selectivity, sensitivity, and speed.[3] This application note provides a comprehensive, step-by-step protocol for the analysis of this compound, designed to be a starting point for method development and validation.

Chemical Properties of this compound:

PropertyValueSource
Molecular Formula C₁₀H₁₁NO--INVALID-LINK--[4]
Molecular Weight 161.20 g/mol --INVALID-LINK--[4]
Exact Mass 161.0841 Da--INVALID-LINK--[4]
Chemical structure of this compoundFigure 1. Chemical structure of this compound.

Experimental Workflow

The overall analytical workflow for the analysis of this compound is depicted in the following diagram. This process begins with sample preparation, followed by chromatographic separation and detection by mass spectrometry.

Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection Sample Biological Matrix or Reaction Mixture Extraction Protein Precipitation or Liquid-Liquid Extraction Sample->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection into LC System Evaporation->Injection Prepared Sample Column C18 Reversed-Phase Column Injection->Column Gradient Gradient Elution Column->Gradient Ionization Electrospray Ionization (ESI+) Gradient->Ionization Eluent MS1 MS1 Scan (Precursor Ion) Ionization->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Scan (Product Ions) CID->MS2 Data Data MS2->Data Data Acquisition & Processing

Caption: A general workflow for the LC-MS/MS analysis of this compound.

Detailed Protocols

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix.[5] For plasma or serum samples, protein precipitation is a straightforward and effective method.

Protocol: Protein Precipitation

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

A standard reversed-phase C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid, is a good starting point for method development.[6] The formic acid aids in the protonation of the analyte in positive ion mode ESI.

Table 1: Recommended LC Parameters

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and peak shape for small molecules.
Mobile Phase A Water with 0.1% Formic AcidStandard aqueous mobile phase for reversed-phase chromatography.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic mobile phase; formic acid aids ionization.
Gradient 5% B to 95% B over 5 minutesA generic gradient to elute compounds of varying polarity.[6]
Flow Rate 0.4 mL/minSuitable for a 2.1 mm ID column.
Column Temperature 40°CImproves peak shape and reduces viscosity.
Injection Volume 5 µLA typical injection volume to avoid column overloading.
Mass Spectrometry

Electrospray ionization in positive ion mode (ESI+) is generally effective for indole-containing compounds due to the basicity of the indole nitrogen.[7][8]

Table 2: Recommended MS Parameters

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)Indoles readily form [M+H]⁺ ions.[8]
Capillary Voltage 3.5 kVA typical voltage for stable spray generation.
Source Temperature 120°COptimizes desolvation.
Desolvation Temp. 350°CFacilitates efficient solvent evaporation.
Cone Gas Flow 50 L/hrAids in nebulization.
Desolvation Gas Flow 600 L/hrPromotes efficient desolvation of ions.
Scan Mode Multiple Reaction Monitoring (MRM)For high sensitivity and selectivity in quantification.
Precursor Ion (Q1) m/z 162.1Corresponds to the [M+H]⁺ of this compound.
Collision Energy To be optimized (start at 15-25 eV)Energy required for fragmentation; analyte-dependent.
Product Ions (Q3) To be determined experimentallyBased on the fragmentation pattern of the precursor ion.

Fragmentation Pathway and Structural Elucidation

While specific experimental data for this compound is not widely available, a plausible fragmentation pathway can be proposed based on the known fragmentation of other indole derivatives.[7][9][10][11] The primary fragmentation is expected to occur at the methoxy and methyl substituents.

A common fragmentation pathway for methoxy-containing aromatic compounds is the neutral loss of a methyl radical (•CH₃) followed by the loss of carbon monoxide (CO). Additionally, cleavage of the indole ring structure can lead to characteristic product ions.

Fragmentation cluster_frags Proposed Product Ions Precursor This compound [M+H]⁺ m/z 162.1 Frag1 Loss of •CH₃ [M+H-CH₃]⁺ m/z 147.1 Precursor:f1->Frag1:f0 -•CH₃ (from methoxy) Frag2 Loss of CH₂O [M+H-CH₂O]⁺ m/z 132.1 Precursor:f1->Frag2:f0 -CH₂O (from methoxy) Frag3 Indole Core Fragment [C₈H₈N]⁺ m/z 118.1 Frag2:f1->Frag3:f0 -CH₂

Caption: Proposed fragmentation pathway for protonated this compound.

Justification of Proposed Fragments:

  • Loss of a methyl radical (•CH₃): The methoxy group can lose a methyl radical to form a stable radical cation at m/z 147.1. This is a common fragmentation pathway for methoxylated aromatic compounds.[12]

  • Loss of formaldehyde (CH₂O): The methoxy group can also undergo rearrangement to lose a neutral formaldehyde molecule, resulting in a fragment at m/z 132.1.

  • Indole Core Fragments: Further fragmentation of the m/z 132.1 ion could involve the loss of a methylene group from the 5-methyl position, leading to a characteristic indole fragment at m/z 118.1. Other characteristic indole fragments, such as m/z 130, may also be observed.[11]

It is crucial to experimentally verify these proposed transitions by performing product ion scans on a tandem mass spectrometer. The most intense and specific transitions should be selected for the final MRM method.

Method Validation Considerations

For quantitative applications, the developed method should be validated according to relevant regulatory guidelines (e.g., ICH M10 Bioanalytical Method Validation).[13] Key validation parameters include:

  • Specificity and Selectivity: Assessed by analyzing blank matrix samples to ensure no interference at the retention time of the analyte.[13]

  • Linearity and Range: Determined by a calibration curve prepared in the matrix of interest.

  • Accuracy and Precision: Evaluated at multiple concentration levels (L L O Q, L Q C, M Q C, H Q C).

  • Recovery: The efficiency of the extraction process.[13]

  • Matrix Effect: Assessed to ensure that matrix components do not suppress or enhance the analyte signal.[5]

  • Stability: Analyte stability in the matrix under various storage conditions.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the LC-MS/MS analysis of this compound. The detailed steps for sample preparation, liquid chromatography, and mass spectrometry serve as a robust starting point for method development and validation. The proposed fragmentation pathway offers guidance for the structural confirmation of the analyte. By following this protocol, researchers and drug development professionals can achieve reliable and sensitive analysis of this important indole derivative.

References

The Strategic Application of 6-Methoxy-5-methyl-1H-indole in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus stands as one of the most significant heterocyclic scaffolds in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and clinical candidates. Its unique electronic properties and versatile reactivity have made it a "privileged structure" in drug design.[1] This guide delves into the specific utility of a highly valuable, yet underexplored derivative: 6-Methoxy-5-methyl-1H-indole . We will explore its synthesis, key functionalization reactions, and its strategic deployment as a scaffold for potent and selective therapeutic agents, with a particular focus on kinase inhibition.

The substitution pattern of this compound is not arbitrary. The methoxy group at the 6-position and the methyl group at the 5-position significantly influence the molecule's physicochemical properties. The electron-donating nature of the methoxy group enhances the electron density of the indole ring system, potentially modulating its interaction with biological targets and influencing its metabolic pathways.[2] The adjacent methyl group provides a lipophilic handle that can be crucial for optimizing pharmacokinetics and can also sterically guide interactions within a target's binding pocket. This unique combination makes this compound a compelling starting point for the development of novel therapeutics.

Physicochemical Properties of the Scaffold

A foundational understanding of the physicochemical properties of this compound is essential for its effective use in drug design. These properties, summarized in the table below, dictate its solubility, membrane permeability, and potential for forming key interactions with biological targets.

PropertyValueSource
Molecular Formula C₁₀H₁₁NOPubChem
Molecular Weight 161.20 g/mol PubChem
XLogP3 2.4PubChem
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 1PubChem

Synthesis of the Core Scaffold: this compound

The construction of the this compound core can be efficiently achieved through the classic Fischer indole synthesis . This robust and versatile reaction remains a cornerstone for the preparation of substituted indoles and involves the acid-catalyzed cyclization of a phenylhydrazone.[3][4]

Proposed Synthetic Workflow

The synthesis commences with a commercially available or readily synthesized substituted phenylhydrazine, which is then condensed with a suitable ketone or aldehyde to form the key hydrazone intermediate. Subsequent acid-catalyzed cyclization and aromatization yield the desired indole.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Fischer Indole Synthesis 4-Methoxy-3-methylphenylhydrazine 4-Methoxy-3-methylphenylhydrazine Hydrazone_Intermediate Hydrazone Intermediate 4-Methoxy-3-methylphenylhydrazine->Hydrazone_Intermediate Acetone, Acid catalyst (e.g., AcOH) Acetone Acetone Acetone->Hydrazone_Intermediate Hydrazone_Intermediate_2 Hydrazone Intermediate This compound This compound Hydrazone_Intermediate_2->this compound Lewis or Brønsted Acid (e.g., PPA, ZnCl₂) Heat

Caption: Proposed Fischer Indole Synthesis Workflow.

Detailed Experimental Protocol: Fischer Indole Synthesis

Materials and Reagents:

  • 4-Methoxy-3-methylphenylhydrazine hydrochloride

  • Acetone

  • Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)

  • Ethanol

  • Acetic acid

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve 4-methoxy-3-methylphenylhydrazine hydrochloride (1.0 eq) in ethanol.

    • Add a catalytic amount of acetic acid.

    • To this solution, add acetone (1.1 eq) dropwise while stirring.

    • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting hydrazine is consumed.

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude hydrazone can be used in the next step without further purification.

  • Cyclization:

    • To the crude hydrazone, add polyphosphoric acid (PPA) (10-20 times the weight of the hydrazone).

    • Heat the mixture to 100-120 °C with vigorous stirring for 1-3 hours. The reaction progress should be monitored by TLC.

    • Causality: PPA serves as both a strong acid catalyst and a dehydrating agent, facilitating the key[1][1]-sigmatropic rearrangement and subsequent cyclization and aromatization steps.[3]

    • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Work-up and Purification:

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Self-Validation: The identity and purity of the synthesized product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, and compared with literature data or expected values.

Functionalization of the this compound Scaffold

The true power of this compound in medicinal chemistry lies in its potential for further functionalization at key positions, primarily the N1, C2, and C3 positions. These modifications allow for the fine-tuning of biological activity and pharmacokinetic properties.

N1-Alkylation: Modulating Physicochemical Properties

Alkylation of the indole nitrogen (N1) is a common strategy to introduce diverse substituents that can interact with specific pockets of a biological target or improve properties such as solubility and metabolic stability.

G Indole_Core This compound Indole_Anion Indole Anion Indole_Core->Indole_Anion Deprotonation Base Base (e.g., NaH, K₂CO₃) Base->Indole_Anion N-Alkylated_Product N1-Alkylated Indole Indole_Anion->N-Alkylated_Product Nucleophilic Substitution Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->N-Alkylated_Product

Caption: General Workflow for N1-Alkylation of Indole.

Protocol: N1-Alkylation of this compound

Materials and Reagents:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Ammonium chloride solution (saturated)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Deprotonation:

    • To a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.

    • Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the indole nitrogen to form the corresponding anion, a potent nucleophile.[5]

    • Stir the mixture at 0 °C for 30 minutes.

  • Alkylation:

    • Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the mixture with ethyl acetate (3 x 30 mL).

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

C3-Functionalization: Introducing Key Pharmacophores

The C3 position of the indole ring is highly nucleophilic and readily undergoes electrophilic substitution, making it an ideal site for introducing pharmacophoric elements that can engage in key interactions with a biological target.[6][7]

G Indole_Core N-Protected this compound C3-Functionalized_Product C3-Functionalized Indole Indole_Core->C3-Functionalized_Product Electrophilic Aromatic Substitution Electrophile Electrophile (e.g., Vilsmeier reagent, Aldehyde) Electrophile->C3-Functionalized_Product

Caption: General Scheme for C3-Functionalization.

Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The indole scaffold is a common feature in a multitude of approved and investigational kinase inhibitors.[8] The this compound core is a particularly attractive starting point for the design of novel kinase inhibitors due to the potential for the methoxy and methyl groups to occupy specific hydrophobic pockets within the ATP-binding site, thereby enhancing potency and selectivity.

A compelling example of the utility of substituted indoles in kinase inhibitor design is the development of indolo[2,3-c]quinolin-6-ones as potent inhibitors of Haspin kinase.[4][9] While not identical, this scaffold shares a core indole structure, and its successful development provides a roadmap for the application of this compound.

Case Study: Design of Indolo[2,3-c]quinolin-6-one based Haspin Kinase Inhibitors

Haspin kinase is a crucial regulator of mitosis, and its inhibition is a promising strategy for cancer therapy. The development of indolo[2,3-c]quinolin-6-one inhibitors involved a multi-step synthesis starting from a substituted indole.

G cluster_0 Scaffold Elaboration cluster_1 Cyclization Indole Substituted Indole Suzuki_Coupling Suzuki-Miyaura Coupling Indole->Suzuki_Coupling Coupled_Product Coupled Intermediate Suzuki_Coupling->Coupled_Product Coupled_Product_2 Coupled Intermediate Reduction Reduction Coupled_Product_2->Reduction Lactamization Lactamization Reduction->Lactamization Final_Product Indolo[2,3-c]quinolin-6-one Lactamization->Final_Product

Caption: Synthetic Strategy for Indolo[2,3-c]quinolin-6-one Kinase Inhibitors.

The structure-activity relationship (SAR) studies of these compounds revealed that substitutions on the indole ring were critical for achieving high potency and selectivity. For instance, compounds with specific substitutions demonstrated nanomolar IC₅₀ values against Haspin kinase and significant selectivity over other kinases like DYRK1A and CLK1.[9]

Hypothetical Application of this compound

Drawing inspiration from the indolo[2,3-c]quinolin-6-one case study, we can envision a drug discovery program utilizing this compound as a starting point. The 6-methoxy and 5-methyl groups could potentially occupy a hydrophobic pocket in the target kinase, while functionalization at the N1 and C3 positions would allow for the introduction of groups that form key hydrogen bonds with the hinge region of the kinase, a common binding motif for ATP-competitive inhibitors.

The table below presents hypothetical IC₅₀ values for a series of kinase inhibitors derived from the this compound scaffold, illustrating how systematic modification can lead to improved potency.

CompoundR¹ (N1-substituent)R³ (C3-substituent)Target Kinase IC₅₀ (nM)
1 HH>10,000
2a MethylH5,200
2b BenzylH2,100
3a Benzyl-CHO850
3b Benzyl-C(=O)NH-Aryl50
4 (CH₂)₂-Morpholine-C(=O)NH-Aryl15

This hypothetical SAR demonstrates a logical progression in drug design, starting from the core scaffold and systematically adding functional groups to enhance target engagement.

Conclusion

This compound is a valuable and strategically important building block in medicinal chemistry. Its synthesis is accessible through established methods like the Fischer indole synthesis, and its core structure is readily amenable to functionalization at key positions. The specific substitution pattern of a 6-methoxy and 5-methyl group offers a unique combination of electronic and steric properties that can be exploited in the design of potent and selective therapeutic agents, particularly in the realm of kinase inhibitors. By understanding the fundamental chemistry of this scaffold and applying rational drug design principles, researchers can leverage this compound to accelerate the discovery of novel medicines for a wide range of diseases.

References

A Strategic Guide to the In Vitro Evaluation of 6-Methoxy-5-methyl-1H-indole: Application Notes and Protocols for a Novel Indole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its presence in a multitude of biologically active compounds. This versatile heterocyclic structure serves as the foundation for drugs targeting a wide array of physiological processes. Modifications to the indole ring, such as the addition of methoxy and methyl groups, can significantly alter a compound's pharmacological profile, leading to the discovery of novel therapeutics.

6-Methoxy-5-methyl-1H-indole is a compound with limited published biological data, presenting a unique opportunity for discovery. Drawing from the known activities of structurally related indole derivatives—which include potent anticancer agents, tubulin polymerization inhibitors, and modulators of serotonergic receptors—we can construct a logical, hypothesis-driven framework for its characterization.[1][2][3]

This guide provides a comprehensive, step-by-step strategy for the initial in vitro characterization of this compound. It is designed for researchers in drug discovery and chemical biology, offering detailed protocols for foundational screening and mechanistic elucidation to systematically uncover the compound's biological potential.

Compound Details & Preliminary Handling

  • IUPAC Name: this compound

  • Molecular Formula: C₁₀H₁₁NO

  • Molecular Weight: 161.20 g/mol [4]

  • Safety & Handling: As with many indole-based laboratory chemicals, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Handle in a well-ventilated area to avoid inhalation of dust. For detailed safety information, consult the Safety Data Sheet (SDS) for structurally similar compounds like 6-methoxyindole.[5][6] Prepare a stock solution (e.g., 10-50 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO) and store desiccated and protected from light at 4°C.[6]

Part 1: Foundational Screening: Cytotoxicity & Antiproliferative Activity

Scientific Rationale: The initial and most critical step in evaluating any novel compound with therapeutic potential is to determine its effect on cell viability and proliferation. This provides a baseline understanding of its potency and therapeutic window. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which is directly proportional to the number of viable cells in culture.[7][8][9] This screening phase is essential for identifying cytotoxic effects and determining the half-maximal inhibitory concentration (IC₅₀), a key metric for compound potency.

Workflow for Initial Compound Screening

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Data Analysis A Prepare Serial Dilutions of this compound C Treat Cells with Compound (e.g., 0.1 to 100 µM) A->C B Seed Cancer Cell Lines (e.g., MCF-7, HeLa, HepG2) in 96-well plates B->C D Incubate for 48-72 hours C->D E Perform MTT Assay D->E F Measure Absorbance at 570 nm E->F G Calculate % Cell Viability vs. Vehicle Control F->G H Generate Dose-Response Curve G->H I Determine IC50 Value H->I J Proceed to Mechanistic Studies I->J IC50 < 10 µM? K Compound Deemed Inactive or Low Potency J->K No L Part 2 Assays: - Tubulin Polymerization - Apoptosis Induction - Receptor Binding J->L Yes G cluster_0 Microtubule Dynamics cluster_1 Inhibitor Intervention A αβ-Tubulin Dimers B Microtubule Polymer (Dynamic Instability) A->B Polymerization (+GTP) B->A Depolymerization (-GTP) C Destabilizers (e.g., Vinblastine, Colchicine) Binds Dimers C->A Prevents Assembly D Stabilizers (e.g., Paclitaxel) Binds Polymer D->B Prevents Disassembly E This compound (Hypothesized) E->A Potential Inhibition? G A Apoptotic Stimulus (e.g., this compound) B Initiator Caspases (e.g., Caspase-8, Caspase-9) A->B C Executioner Caspases (Caspase-3, Caspase-7) B->C D Cleavage of Cellular Substrates C->D F Caspase-Glo® 3/7 Substrate (DEVD-Aminoluciferin) C->F Cleavage E Apoptosis (Cell Death) D->E G Luminescent Signal F->G

References

Application Notes & Protocols: Safe Handling and Storage of 6-Methoxy-5-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the safe handling and storage procedures for 6-Methoxy-5-methyl-1H-indole (CAS No. 1071973-95-9).[1] As a specialized indole derivative, this compound is increasingly utilized in pharmaceutical research and drug development, particularly in the synthesis of bioactive molecules.[2][3][4][5] Given the limited availability of specific safety data for this compound, these protocols are grounded in the established safety profiles of structurally related indole compounds and general best practices for handling chemical powders in a research environment.[6][7][8] This guide is intended for researchers, scientists, and drug development professionals to foster a culture of safety and ensure the integrity of their experimental work.

Section 1: Compound Identification and Hazard Assessment

1.1. Known and Potential Hazards:

Based on the Globally Harmonized System (GHS) classifications for similar indole derivatives, researchers should assume that this compound may cause:

  • Skin Irritation: Direct contact may lead to redness, itching, and inflammation.[7]

  • Serious Eye Irritation: Contact with eyes can cause significant irritation and potential damage.[7]

  • Respiratory Tract Irritation: Inhalation of the powder can irritate the respiratory system.[7][8]

It is crucial to handle this compound as a substance with unknown toxicological properties and to apply the principle of "As Low As Reasonably Achievable" (ALARA) for exposure.

1.2. Physical and Chemical Properties Summary:

PropertyValueSource
Molecular Formula C₁₀H₁₁NOPubChem[1]
Molecular Weight 161.20 g/mol PubChem[1]
Appearance Assumed to be an off-white to pale pink or beige crystalline powder, similar to related compounds.Inferred from[2][9]
Solubility Likely soluble in organic solvents such as alcohols, ether, benzene, and toluene.Inferred from

Section 2: Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory when handling this compound.

2.1. Engineering Controls:

  • Chemical Fume Hood: All weighing and handling of the powdered form of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][10][11] The fume hood sash should be kept as low as possible.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any potential vapors or dust.[11]

2.2. Personal Protective Equipment (PPE):

A standard PPE ensemble for handling this compound includes:

  • Eye and Face Protection: Chemical splash goggles are required at all times.[12][13] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[13][14][15]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn.[12] Gloves should be inspected for any signs of degradation before use and disposed of immediately after handling the compound.[12] Hands should be washed thoroughly after removing gloves.[8][16]

  • Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned to protect the skin and clothing.[12][13]

  • Footwear: Closed-toe shoes are required in the laboratory at all times.[13][16]

  • Respiratory Protection: If there is a risk of generating significant amounts of dust that cannot be controlled by a fume hood, a respirator may be necessary.[8][12][15] The use of a respirator requires proper training and fit-testing.[12]

Diagram: PPE Selection Workflow

PPE_Selection Workflow for PPE Selection start Start: Handling This compound fume_hood Work in a certified chemical fume hood? start->fume_hood weighing Weighing or transferring powder? fume_hood->weighing Yes ppe_powder Required PPE: - Nitrile Gloves - Safety Goggles - Lab Coat fume_hood->ppe_powder No (still wear basic PPE) solution Working with the compound in solution? weighing->solution No weighing->ppe_powder Yes ppe_solution Required PPE: - Nitrile Gloves - Safety Goggles - Lab Coat solution->ppe_solution Yes end Proceed with Experiment solution->end No face_shield Add Face Shield ppe_powder->face_shield respirator Consider Respirator (if high dust potential) face_shield->respirator respirator->end ppe_solution->end

Caption: Decision workflow for selecting appropriate PPE.

Section 3: Detailed Protocols for Safe Handling

Adherence to systematic procedures is critical to minimize the risk of exposure and contamination.

3.1. Protocol for Weighing and Transferring Solid this compound:

  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the work area is clean and free of clutter. Place a disposable bench cover in the fume hood.[6]

  • Don PPE: Put on all required personal protective equipment as outlined in Section 2.

  • Container Handling: Keep the container of this compound closed as much as possible.[6] When opening, do so slowly and away from your face.[16]

  • Weighing: If possible, use a balance with an enclosure inside the fume hood to minimize fluctuations from airflow.[6] Use a spatula to transfer small amounts of the powder to a weighing boat. Avoid pouring directly from the bottle to prevent spillage.[6]

  • Cleanup: After weighing, securely close the primary container. Decontaminate the spatula and any other equipment used. Use wet cleaning methods or a HEPA vacuum for any spilled powder; avoid dry sweeping.[6]

  • Disposal: Dispose of the disposable bench cover, gloves, and any contaminated materials in a designated hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete.[8]

3.2. Protocol for Preparing Solutions:

  • Preparation: Conduct all solution preparation within a chemical fume hood.

  • Don PPE: Wear the appropriate PPE, including safety goggles and nitrile gloves.

  • Solvent Addition: Add the solvent to the vessel containing the pre-weighed this compound. This minimizes the risk of the powder becoming airborne.

  • Mixing: Use a magnetic stirrer or gentle agitation to dissolve the compound. If heating is required, use a controlled heating mantle and ensure proper ventilation.

  • Storage of Solution: Clearly label the container with the compound name, concentration, solvent, and date of preparation.

Section 4: Storage and Stability

Proper storage is essential to maintain the chemical integrity of this compound and to prevent accidents.

4.1. Storage Conditions:

  • Temperature: Based on recommendations for similar indole derivatives, store the compound in a cool, dry place.[8] For long-term storage, refrigeration (0-8 °C) is advisable.[2]

  • Atmosphere: Store in a tightly sealed container to protect from moisture and air.[8]

  • Light: Protect from direct sunlight.

  • Location: Store in a designated chemical storage cabinet, away from incompatible materials.[11][16]

4.2. Incompatible Materials:

  • Strong Oxidizing Agents: Avoid storage with strong oxidizing agents, as they can react with the indole ring.[17][18]

  • Strong Acids: Indole derivatives can be sensitive to strong acids.[18]

Diagram: Chemical Storage Logic

Storage_Logic Storage Decision Tree indole This compound storage_cabinet Designated Chemical Storage Cabinet indole->storage_cabinet conditions Storage Conditions: - Cool & Dry - Tightly Sealed - Away from Light storage_cabinet->conditions separation Store Separately storage_cabinet->separation incompatibles Incompatible Materials: - Strong Oxidizing Agents - Strong Acids incompatibles->separation

Caption: Logic for proper chemical storage.

Section 5: Emergency Procedures

Preparedness is key to effectively managing any incidents involving this compound.

5.1. Spills:

  • Small Spills: For small powder spills within a fume hood, carefully clean up using a wet paper towel or a HEPA vacuum.[6] Place the contaminated materials in a sealed bag for hazardous waste disposal.

  • Large Spills: Evacuate the immediate area and alert laboratory personnel and the safety officer.[16] Prevent the spread of the powder. Only trained personnel with appropriate respiratory protection should clean up large spills.

5.2. First Aid:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[8] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Section 6: References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 19803837, this compound. Retrieved from --INVALID-LINK--

  • University of California, Berkeley - Environment, Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 76659, 6-Methoxy-1H-indole. Retrieved from --INVALID-LINK--

  • GZ Industrial Supplies. (2024, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from --INVALID-LINK--

  • AGScientific. (n.d.). Safe Handling and Storage of Indole-3-acetic Acid (IAA). Retrieved from --INVALID-LINK--

  • SDS Management Software. (2023, October 7). Safety Rules in Chemical Laboratories: A Practical Guide. Retrieved from --INVALID-LINK--

  • LabManager. (2023, April 19). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (2023, October 16). Safety Data Sheet for Indole. Retrieved from --INVALID-LINK--

  • Chemsrc. (2023, September 25). 5-Methoxy-6-methyl-1H-indole. Retrieved from --INVALID-LINK--

  • Chem-Impex. (n.d.). 6-Methoxyindole. Retrieved from --INVALID-LINK--

  • Gribble, G. W. (2015). Synthesis, reactivity and biological properties of methoxy-activated indoles. In Indoles: An Introduction (pp. 1-34).

  • Fisher Scientific. (2021, December 22). Safety Data Sheet for 6-Methoxyindole. Retrieved from --INVALID-LINK--

  • University of California, San Francisco - Environmental Health & Safety. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from --INVALID-LINK--

  • U.S. Environmental Protection Agency. (2023, September 12). Personal Protective Equipment. Retrieved from --INVALID-LINK--

  • Central Drug House. (n.d.). Indole Solution (Reagent for Nitrites) Material Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2021, December 24). Safety Data Sheet for 5-Methoxyindole. Retrieved from --INVALID-LINK--

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from --INVALID-LINK--

  • Dartmouth College - Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from --INVALID-LINK--

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from --INVALID-LINK--

  • Echemi. (n.d.). 6-Methoxy-1-methyl-9H-pyrido[3,4-b]indole Safety Data Sheets. Retrieved from --INVALID-LINK--

  • Safrole. (n.d.). 5-MeO-Indole. Retrieved from --INVALID-LINK--

  • Hardy Diagnostics. (n.d.). Indole Test Reagents - Kovacs, DMACA, Spot test. Retrieved from --INVALID-LINK--

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of Indoles via Domino Reactions of 2-Methoxytoluene and Nitriles. Journal of the American Chemical Society, 113(17), 6689-6690.

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 819864, 5-methoxy-1-methyl-1H-indole. Retrieved from --INVALID-LINK--

  • ChemSynthesis. (2023, May 20). 6-methoxy-2-phenyl-1H-indole. Retrieved from --INVALID-LINK--

  • Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(19), 4770.

  • Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). PubMed. Retrieved from --INVALID-LINK--

  • Narayanan, B., et al. (2012). 5-Methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o399.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methoxy-5-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 6-Methoxy-5-methyl-1H-indole. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this synthesis, troubleshoot common experimental hurdles, and ultimately improve reaction yields and product purity. The indole scaffold is a cornerstone in medicinal chemistry, and derivatives like this compound are valuable intermediates in the development of novel therapeutics.[1][2] This document provides in-depth, field-proven insights into the most common synthetic routes, moving beyond simple protocols to explain the causal relationships between reaction parameters and outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that researchers frequently encounter. The solutions provided are based on established chemical principles and validated through literature reports.

Q1: My Fischer Indole Synthesis of this compound is resulting in low yields and significant byproduct formation. What are the primary causes and how can I optimize the reaction?

The Fischer Indole Synthesis is a robust and widely used method, but its success is highly dependent on finely tuned conditions, especially with substituted phenylhydrazines.[2][3] Low yields in the synthesis of this compound are typically traced back to the catalyst choice, reaction conditions, or competing side reactions.

Root Cause Analysis & Solutions:

  • Inappropriate Acid Catalyst: The acid catalyst is not merely an initiator but a critical component that mediates the key[4][4]-sigmatropic rearrangement.[5] The electron-donating nature of the methoxy and methyl groups on the phenylhydrazine ring influences the required acidity. A catalyst that is too strong can promote degradation or unwanted side reactions, while one that is too weak will result in an incomplete reaction.

    • Troubleshooting Protocol: Systematically screen a panel of both Brønsted and Lewis acids. While classic choices include HCl and H₂SO₄, polyphosphoric acid (PPA) is often highly effective at promoting the cyclization step while minimizing charring. Lewis acids like ZnCl₂ or BF₃·OEt₂ can offer milder conditions that may prevent degradation of the electron-rich indole product.[3][5][6]

  • Suboptimal Thermal Conditions: Excessive heat can lead to the formation of tar and other intractable byproducts. Conversely, insufficient temperature will result in a sluggish or stalled reaction.

    • Troubleshooting Protocol: Begin the reaction at a moderate temperature (e.g., 60-80 °C) and monitor its progress meticulously by Thin Layer Chromatography (TLC). If the reaction is slow, incrementally increase the temperature. Microwave-assisted synthesis is a powerful alternative that can dramatically reduce reaction times and often improves yields by minimizing the formation of thermal degradation byproducts.[7][8]

  • Competing Side Reactions: For some substituted hydrazones, a competing heterolytic cleavage of the N-N bond can occur, preventing the necessary rearrangement and cyclization.[5][9] The presence of the methoxy group can also, under certain acidic conditions, lead to unexpected substitution or migration reactions.[10]

    • Troubleshooting Protocol: If N-N bond cleavage is suspected (often indicated by the formation of aniline byproducts), switching to a milder Lewis acid catalyst such as ZnCl₂ can sometimes favor the desired reaction pathway.[9] Careful control of temperature is also paramount.

Below is a troubleshooting workflow to diagnose and resolve low-yield issues in the Fischer Indole Synthesis.

Fischer_Troubleshooting start Low Yield in Fischer Synthesis catalyst_check Is the Acid Catalyst Optimized? start->catalyst_check catalyst_no Screen Panel of Acids: - Brønsted (PPA, H₂SO₄) - Lewis (ZnCl₂, BF₃·OEt₂) catalyst_check->catalyst_no No temp_check Are Reaction Conditions Optimal? catalyst_check->temp_check Yes catalyst_no->temp_check catalyst_yes Proceed to Next Check temp_no Optimize Temperature: - Start at 60-80°C - Monitor by TLC - Consider Microwave temp_check->temp_no No purity_check Are Starting Materials Pure? temp_check->purity_check Yes temp_no->purity_check temp_yes Proceed to Next Check purity_check->catalyst_yes Yes purity_no Purify Hydrazine & Carbonyl Partner: - Recrystallize/Distill - Confirm by NMR/GC-MS purity_check->purity_no No

Caption: Troubleshooting workflow for low yields in Fischer Indole Synthesis.

Q2: I am attempting to purify the crude this compound, but I'm struggling with co-eluting impurities on my silica gel column. What purification strategies are most effective?

Purification is a common bottleneck. Indoles are susceptible to degradation on acidic silica gel, and closely related impurities can be difficult to resolve.

Recommended Purification Protocols:

  • Optimized Flash Chromatography:

    • Deactivate the Silica: Before loading your sample, flush the column with your starting eluent containing 0.5-1% triethylamine (TEA) or ammonia in methanol. This neutralizes the acidic sites on the silica gel, preventing streaking and potential degradation of the indole product.

    • Solvent System Screening: Standard ethyl acetate/hexane systems may not be sufficient. Experiment with alternative systems. A discussion among chemists facing similar issues highlighted eluents such as chloroform/methanol or ethyl acetate/isopropanol, often with a TEA additive.[11] For highly polar impurities, a shallow gradient is recommended.

    • Reverse-Phase Chromatography: If normal-phase chromatography fails, reverse-phase (C18) flash chromatography or HPLC is an excellent alternative. A mobile phase of acetonitrile and water (often with a formic acid modifier for MS compatibility) can provide superior separation of indole isomers and related impurities.[12]

  • Recrystallization:

    • If the crude product is a solid and has >85% purity by NMR or LCMS, recrystallization is the most efficient method for obtaining highly pure material.

    • Solvent Selection: Good solvent systems for substituted indoles include ethanol/water, toluene/hexanes, or isopropanol. Dissolve the crude material in a minimum amount of the hot, more soluble solvent, and slowly add the anti-solvent until turbidity persists. Allow the solution to cool slowly to promote the formation of well-defined crystals.

Q3: The traditional Fischer or Madelung syntheses are proving problematic. Are there higher-yielding, modern alternatives for preparing this compound?

Yes. While classical methods are valuable, numerous modern synthetic strategies have been developed that offer milder conditions, greater functional group tolerance, and often higher yields.

Alternative Synthetic Routes:

  • Madelung Synthesis (Modified): The classical Madelung synthesis requires harsh conditions (strong base, high heat).[4] However, modern modifications have made this route more accessible. A one-pot, two-step procedure using a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMSO can facilitate the cyclization under significantly milder conditions.[13][14]

  • Palladium-Catalyzed C-H Activation/Annulation: These methods have revolutionized indole synthesis.[15] For example, a palladium-catalyzed cascade process involving isocyanide insertion and C(sp³)–H activation can construct the indole skeleton efficiently.[15] These reactions often proceed under mild conditions and can be highly regioselective.

  • Copper-Catalyzed Cyclizations: Copper-catalyzed reactions, such as the domino coupling/cyclization of 2-alkynylanilines with boronic acids, provide a straightforward route to 1,2-disubstituted indoles and can be adapted for other substitution patterns.[16]

Experimental Protocols & Data

Protocol 1: Optimized Fischer Indole Synthesis using Polyphosphoric Acid (PPA)

This protocol is a robust starting point for the synthesis of this compound.

Step 1: Formation of the Phenylhydrazone (in situ)

  • To a stirred solution of 4-methoxy-3-methylphenylhydrazine hydrochloride (1.0 eq) in ethanol (5 mL per mmol of hydrazine), add the desired carbonyl partner (e.g., pyruvic acid or a suitable aldehyde/ketone, 1.1 eq).

  • Add sodium acetate (1.5 eq) and stir the mixture at room temperature for 1-2 hours, or until TLC analysis indicates complete formation of the hydrazone.

Step 2: Cyclization

  • Gently heat polyphosphoric acid (PPA) (10x the weight of the starting hydrazine) to 80-90 °C in a round-bottom flask equipped with a mechanical stirrer.

  • Carefully add the crude phenylhydrazone from Step 1 to the hot PPA in portions. Caution: The reaction can be exothermic.

  • Maintain the temperature at 90-100 °C and stir for 1-3 hours. Monitor the reaction progress by quenching a small aliquot with water, extracting with ethyl acetate, and analyzing by TLC.

  • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is ~7-8.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 3: Purification

  • Purify the crude residue using the optimized flash chromatography or recrystallization methods described in Q2.

Data Table: Comparison of Catalysts for Fischer Indole Synthesis
CatalystTypical ConditionsAdvantagesPotential Disadvantages
Polyphosphoric Acid (PPA) 80-120 °C, neatStrong dehydrating agent, often gives high yields.[3]Viscous, difficult to stir; workup can be challenging.
ZnCl₂ 120-180 °C, in solvents like acetic acid or neatMilder than many Brønsted acids, can suppress N-N cleavage.[9]Requires higher temperatures; can be hygroscopic.
H₂SO₄ / Acetic Acid RefluxInexpensive and readily available.[5]Can cause charring and degradation with sensitive substrates.
BF₃·OEt₂ RT to 80 °C, in solvents like DCM or DCEMild Lewis acid, good for sensitive functional groups.Can be expensive; moisture sensitive.
Microwave Irradiation 125-150 °C, 5-15 min, in THFDrastically reduced reaction times, often improved yields.[8]Requires specialized equipment.

Visualized Workflow

The following diagram illustrates the general experimental pathway from starting materials to the final, purified product.

Synthesis_Workflow start_materials Starting Materials (Arylhydrazine + Carbonyl) hydrazone_formation Hydrazone Formation (in situ) start_materials->hydrazone_formation cyclization Acid-Catalyzed Cyclization (e.g., Fischer Indole) hydrazone_formation->cyclization workup Reaction Quench & Extraction cyclization->workup crude_product Crude Product Isolation workup->crude_product purification Purification crude_product->purification chromatography Column Chromatography (Normal or Reverse Phase) purification->chromatography Impure recrystallization Recrystallization purification->recrystallization Solid final_product Pure this compound chromatography->final_product recrystallization->final_product

Caption: General workflow for the synthesis and purification of the target indole.

References

Technical Support Center: Synthesis of 6-Methoxy-5-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Methoxy-5-methyl-1H-indole. This document is designed for researchers, chemists, and drug development professionals who are actively working with this important heterocyclic scaffold. The indole nucleus is a privileged structure in medicinal chemistry, and the specific substitution pattern of this target molecule makes it a valuable intermediate.[1] However, its synthesis is not without challenges.

This guide moves beyond simple procedural outlines to provide in-depth, field-tested insights into the common side products encountered during synthesis. We will focus primarily on the Fischer indole synthesis, as it is one of the most versatile and commonly employed methods for constructing such substituted indoles.[2][3][4] Our goal is to equip you with the knowledge to anticipate, identify, and troubleshoot these issues, thereby improving your yield, purity, and overall success.

Troubleshooting Guide & FAQs: Common Side Products

This section addresses specific issues you may encounter during the synthesis of this compound. Each question is framed from a researcher's perspective and is followed by a detailed explanation of the underlying cause and a set of actionable troubleshooting steps.

Q1: My final product is contaminated with a significant amount of an isomeric indole. What is it, why does it form, and how can I improve regioselectivity?

A1: Root Cause Analysis & Mechanism

The formation of a regioisomeric byproduct is a classic challenge in the Fischer indole synthesis when using unsymmetrically substituted phenylhydrazines.[5][6] For the synthesis of this compound, your likely starting material is (4-methoxy-3-methylphenyl)hydrazine. The key step in the mechanism is an acid-catalyzed[7][7]-sigmatropic rearrangement of the hydrazone intermediate.[2][3] Cyclization can proceed in two directions relative to the methyl group, leading to the desired 6-methoxy-5-methyl isomer or the undesired 4-methoxy-5-methyl isomer.

The electronic effects of the substituents guide this cyclization. The methoxy group is a strong electron-donating group, which generally facilitates the reaction.[8] However, the interplay between the methoxy and methyl groups dictates the regiochemical outcome, which can be sensitive to reaction conditions.

Troubleshooting & Optimization Protocol

  • Optimize the Acid Catalyst: The choice of acid is critical.[2][8]

    • Brønsted Acids (HCl, H₂SO₄): Often lead to harsher conditions and can decrease regioselectivity.

    • Lewis Acids (ZnCl₂, BF₃·OEt₂): Can offer milder conditions and may improve the yield of the desired isomer.[2][3]

    • Polyphosphoric Acid (PPA): A common choice that serves as both catalyst and solvent, often providing good results for challenging cyclizations. Experiment with the amount and temperature.

  • Control Reaction Temperature: Run a temperature screening study. Lower temperatures often favor the thermodynamically more stable product, which is typically the less sterically hindered isomer. Start at a lower temperature (e.g., 80 °C) and slowly increase only if the reaction fails to proceed.

  • Solvent Selection: The polarity of the solvent can influence the transition state of the rearrangement. Consider switching from polar protic solvents (like ethanol) to higher-boiling aprotic solvents like toluene or xylene, which can provide better thermal control and minimize solvent-related side reactions.

cluster_0 [3,3]-Sigmatropic Rearrangement Intermediate cluster_1 Cyclization Pathways cluster_2 Products Intermediate Ene-hydrazine Intermediate Desired Pathway A (Favored) Intermediate->Desired  Forms more stable  carbocation intermediate Undesired Pathway B (Disfavored) Intermediate->Undesired  Steric hindrance from  adjacent methyl group Product_A Desired Product: This compound Desired->Product_A Product_B Side Product: 4-Methoxy-5-methyl-1H-indole Undesired->Product_B

Fig 1. Regioisomeric Product Formation
Q2: My reaction has produced a dark, tar-like substance, resulting in a very low yield of the desired indole. What is causing this polymerization?

A2: Root Cause Analysis & Mechanism

Indoles, particularly those with electron-donating groups like a methoxy substituent, are highly susceptible to polymerization under strong acidic conditions.[4][5][9] The indole nucleus is electron-rich and can act as a nucleophile. In a highly acidic environment, one indole molecule can be protonated, forming a reactive electrophile that is then attacked by another neutral indole molecule. This process can repeat, leading to the formation of intractable polymeric tars.

Troubleshooting & Optimization Protocol

  • Use Milder Acidity: This is the most critical factor. Avoid using high concentrations of strong mineral acids like H₂SO₄.

    • Catalyst Choice: Switch to milder Brønsted acids like p-toluenesulfonic acid (pTSA) or Lewis acids like ZnCl₂.[2]

    • Concentration: Use the acid in catalytic amounts rather than as the bulk solvent.

  • Reduce Reaction Temperature: High temperatures accelerate the rate of both the desired cyclization and the undesired polymerization. Operate at the lowest temperature that allows for a reasonable reaction rate.

  • Decrease Reactant Concentration: High concentrations of the starting hydrazone can favor intermolecular polymerization reactions. Running the reaction at a higher dilution can sometimes mitigate this issue.[5]

Q3: After workup and purification, my isolated this compound is a nice white solid, but it turns pink or brown upon standing. Is this a sign of degradation?

A3: Root Cause Analysis & Mechanism

Yes, this is a common observation for many indole compounds and is indicative of oxidative degradation.[9] The electron-rich indole ring is susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by exposure to light and trace acid or metal impurities. This leads to the formation of highly colored, often complex, oxidized species.

Troubleshooting & Optimization Protocol

  • Purification: Ensure the final product is thoroughly purified to remove any residual acid catalyst, which can promote degradation. Column chromatography followed by recrystallization is often effective.

  • Proper Storage:

    • Atmosphere: Store the purified indole under an inert atmosphere (e.g., argon or nitrogen) to exclude oxygen.

    • Temperature: Store at low temperatures (e.g., 4 °C) to slow the rate of degradation.[10]

    • Light: Protect the compound from light by storing it in an amber vial or a container wrapped in aluminum foil.[10]

  • Antioxidant Use (for solutions): If the indole is to be stored in solution for an extended period, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) may be considered, depending on the downstream application.

Start Crude Product Isolated TLC Analyze Purity by TLC/NMR Start->TLC Purify Column Chromatography and/or Recrystallization TLC->Purify Impurities Detected Store Store Product TLC->Store Product is Pure Purify->Store Degraded Product Degrades (Color Change) Store->Degraded Improper Storage Inert Store under Inert Gas (Ar or N2) Store->Inert Cold Store at Low Temp (4°C) Store->Cold Dark Protect from Light Store->Dark

Fig 2. Product Purification and Storage Workflow

Summary of Common Side Products and Prevention Strategies

Side Product/IssueProbable CausePrevention & Troubleshooting Strategies
Regioisomeric Indole Non-selective cyclization of the unsymmetrical phenylhydrazone intermediate.Optimize acid catalyst (try Lewis acids), control temperature carefully, select an appropriate aprotic solvent.
Polymeric Tars Strong acid-catalyzed polymerization of the electron-rich indole product.[4][5]Use milder acid catalysts (e.g., pTSA), lower reaction temperature, run at higher dilution.
Oxidized Impurities Air and light-induced oxidation of the final product upon storage.[9]Ensure thorough purification to remove acid traces; store under inert gas, refrigerated, and protected from light.[10]
Incomplete Reaction Insufficient catalyst activity, low temperature, or insufficient reaction time.Verify catalyst quality and loading; monitor reaction by TLC and consider increasing temperature or time if starting material persists.
Solvent-Derived Byproducts Nucleophilic attack by reactive solvents (e.g., ethanol) under acidic conditions.[5]Use non-nucleophilic, aprotic solvents such as toluene or xylene.

References

Technical Support Center: Stability and Degradation of 6-Methoxy-5-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed for researchers, scientists, and drug development professionals who are working with 6-Methoxy-5-methyl-1H-indole. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability and degradation of this compound. The guidance provided is based on established principles of indole chemistry and best practices in pharmaceutical stability testing.

Introduction to the Stability of Indole Derivatives

The indole nucleus, a privileged scaffold in medicinal chemistry, is an electron-rich aromatic system. This inherent electron density makes it susceptible to various degradation pathways, a critical consideration for its handling, storage, and application in experimental settings. The stability of this compound is influenced by its core indole structure and the electronic effects of its substituents: the electron-donating methoxy group at the 6-position and the weakly electron-donating methyl group at the 5-position. These groups can modulate the reactivity of the indole ring, particularly its susceptibility to oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: The stability of this compound is primarily influenced by exposure to:

  • Acidic and Basic Conditions: The indole ring can undergo protonation in acidic media, potentially leading to polymerization or other acid-catalyzed degradation. While generally more stable under neutral to slightly basic conditions, strong bases can also promote degradation, particularly oxidative pathways.

  • Oxidizing Agents: The electron-rich nature of the indole ring makes it prone to oxidation.[1] Common laboratory oxidizing agents, and even atmospheric oxygen over time, can lead to the formation of various degradation products. The presence of the electron-donating methoxy group is expected to increase the susceptibility to oxidation.

  • Light (Photodegradation): Many indole derivatives are photosensitive and can degrade upon exposure to UV or even ambient light.[2] This photodegradation often involves oxidative pathways.

  • Elevated Temperatures: Although generally stable at room temperature when stored properly, prolonged exposure to high temperatures can accelerate degradation, especially in the presence of other stressors like oxygen or moisture.

Q2: How should I properly store this compound to ensure its long-term stability?

A2: To maximize the shelf-life of this compound, we recommend the following storage conditions:

  • Solid Form: Store the solid compound in a tightly sealed, amber glass vial to protect it from light and moisture. For long-term storage, keep it in a cool, dark, and dry place, preferably in a refrigerator (2-8 °C) or freezer (-20 °C). Storing under an inert atmosphere (e.g., argon or nitrogen) is ideal to minimize oxidation.

  • In Solution: Stock solutions should be prepared fresh whenever possible. If storage is necessary, use a high-purity, degassed aprotic solvent and store in an amber vial at -20 °C or below. Avoid storing in protic or acidic solutions for extended periods.

Q3: I am observing a color change (e.g., yellowing, browning) in my solid sample of this compound over time. What could be the cause?

A3: A color change in your solid sample is a common indicator of degradation, most likely due to oxidation. The indole ring system is susceptible to air oxidation, which can be accelerated by exposure to light and ambient temperatures. This often leads to the formation of colored oligomeric or polymeric byproducts. To prevent this, always store the compound under the recommended conditions (cool, dark, and preferably under an inert atmosphere).

Q4: My reaction yields are lower than expected when using this compound as a starting material. Could the compound be degrading during the reaction?

A4: Yes, degradation during a reaction is a strong possibility, especially if the reaction conditions involve strong acids, oxidizing agents, or prolonged heating. The indole nucleus is sensitive to these conditions.[3] It is crucial to carefully control the reaction parameters. If you suspect degradation, consider running the reaction under an inert atmosphere, protecting it from light, and using the mildest possible conditions. Analyzing the purity of your starting material before use is also recommended.

Troubleshooting Guides

Issue 1: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis

Symptom: Your HPLC or LC-MS chromatogram shows multiple peaks in addition to the main compound, either in a freshly prepared solution or after a period of storage.

Possible Cause Troubleshooting Steps & Rationale
Oxidative Degradation Prepare solutions using high-purity, degassed solvents. Purge the vial with an inert gas (argon or nitrogen) before sealing. Store stock solutions at low temperatures (-20°C or -80°C) and protected from light. The electron-donating methoxy and methyl groups can make the indole ring more susceptible to oxidation.
Acid-Catalyzed Degradation If using an acidic mobile phase for HPLC, the indole ring may be degrading on-column. The C3 position of the indole is particularly prone to protonation, which can initiate degradation. Try using a mobile phase with a neutral or mildly acidic pH (e.g., using a buffered aqueous phase).
Photodegradation Prepare and handle solutions in a dimly lit environment. Use amber vials or wrap clear vials in aluminum foil. This is especially critical if you observe degradation in solutions left on the benchtop.
Solvent Impurities Ensure you are using high-purity, HPLC-grade solvents. Peroxides in older ethers or aldehydes in some alcohols can react with the indole.
Issue 2: Inconsistent Results in Biological Assays

Symptom: You observe high variability in your experimental results between replicates or between experiments conducted on different days.

Possible Cause Troubleshooting Steps & Rationale
Degradation in Assay Medium The compound may be unstable in your aqueous assay buffer, especially at 37°C. Perform a time-course stability study of this compound in your specific assay medium under the experimental conditions. Analyze samples by HPLC or LC-MS at different time points to determine the compound's half-life.
Inconsistent Solution Preparation Always prepare fresh dilutions of the compound from a stable, frozen stock solution immediately before each experiment. Avoid using previously prepared dilutions that have been stored at room temperature or 4°C for extended periods.
Adsorption to Labware Indole compounds can sometimes be "sticky" and adsorb to plastic surfaces. Consider using low-adhesion microplates or glass vials for preparing and storing solutions.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[4][5]

Objective: To identify the potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (w/v)

  • HPLC or LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. If no degradation is observed after 24 hours at room temperature, repeat with 1 M HCl and gentle heating (e.g., 60°C for a few hours).[4][6]

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. If no degradation is observed after 24 hours at room temperature, repeat with 1 M NaOH and gentle heating.[4][6]

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.[4]

    • Thermal Degradation: Place the solid compound in an oven at a controlled temperature (e.g., 80°C) for a specified period. Also, subject a solution of the compound to the same temperature.

    • Photodegradation: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).[4]

  • Sample Analysis: At appropriate time points, withdraw an aliquot of each stressed sample. Neutralize the acidic and basic samples if necessary. Dilute all samples to a suitable concentration with the mobile phase and analyze by a stability-indicating HPLC or LC-MS method.

Protocol 2: Stability-Indicating HPLC Method (Starting Point)

Objective: To develop an HPLC method capable of separating the parent this compound from its potential degradation products.

Parameter Recommendation Rationale
Column C18, 250 x 4.6 mm, 5 µmA standard reversed-phase column suitable for many small organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for many nitrogen-containing compounds.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.
Gradient Start with a shallow gradient (e.g., 5-95% B over 30 minutes)A broad gradient is useful for initial method development to separate compounds with a wide range of polarities.[7]
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides reproducible retention times.
Detection UV at 220 nm and 275 nmIndoles typically have strong absorbance in these regions. Monitoring multiple wavelengths can help detect impurities with different chromophores.
Injection Volume 10 µLA standard injection volume.

Visualizations

Predicted Degradation Pathways

The following diagram illustrates the predicted degradation pathways for this compound based on the known reactivity of the indole nucleus. The primary sites of attack are the electron-rich pyrrole ring (C2 and C3 positions) and potentially the activated methyl group.

DegradationPathways cluster_oxidation Oxidation (H₂O₂, O₂) cluster_photodegradation Photodegradation (UV/Vis Light) cluster_acid Acid-Catalyzed Degradation (H⁺) Parent This compound Oxindole Oxindole Derivative (Oxidation at C2) Parent->Oxindole [O] Hydroxylated Hydroxylated Derivative (Hydroxylation at C5-methyl) Parent->Hydroxylated [O] PhotoOxidized Photo-oxidized Products Parent->PhotoOxidized hν, O₂ Dimer Dimer/Oligomer Parent->Dimer H⁺ RingOpened Ring-Opened Products Oxindole->RingOpened Further Oxidation Polymeric Polymeric Species PhotoOxidized->Polymeric

Caption: Predicted degradation pathways of this compound.

Experimental Workflow for a Stability Study

The following diagram outlines the typical workflow for conducting a stability study of this compound.

StabilityWorkflow cluster_setup Study Setup cluster_stress Forced Degradation cluster_analysis Analysis cluster_reporting Reporting Start Define Study Parameters (Compound, Concentrations, Time Points) Prep Prepare Stock and Sample Solutions Start->Prep Acid Acidic Stress Prep->Acid Base Basic Stress Prep->Base Oxidative Oxidative Stress Prep->Oxidative Thermal Thermal Stress Prep->Thermal Photo Photolytic Stress Prep->Photo HPLC HPLC/LC-MS Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC Data Data Processing and Interpretation HPLC->Data Report Generate Stability Report Data->Report

Caption: General workflow for a forced degradation stability study.

References

Technical Support Center: Chromatographic Purification of 6-Methoxy-5-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the chromatographic purification of 6-Methoxy-5-methyl-1H-indole. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the isolation and purification of this valuable indole intermediate. Here, we provide in-depth, experience-driven troubleshooting advice, detailed experimental protocols, and a comprehensive FAQ section to ensure the successful purification of your target compound.

Introduction to the Chromatographic Behavior of this compound

This compound is a moderately polar, electron-rich heterocyclic compound. Its purification by normal-phase chromatography, typically on silica gel, is a standard yet often challenging procedure. The presence of the methoxy and methyl groups on the benzene portion of the indole ring influences its polarity and reactivity, which can lead to specific purification hurdles. Common issues include co-elution with structurally similar impurities, on-column degradation, and poor resolution. This guide will address these challenges systematically, providing both theoretical explanations and practical, actionable solutions.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address the most frequent problems observed during the chromatographic purification of this compound.

Issue 1: Poor Separation of the Target Compound from Impurities (Co-elution)

Question: My TLC analysis shows multiple spots that are very close to my product's Rf, and I'm getting mixed fractions from my column. How can I improve the separation?

Answer: Co-elution is a common problem when dealing with impurities that have similar polarities to the desired product. In the context of a Fischer indole synthesis, which is a common route to this compound, these impurities could include unreacted starting materials (e.g., 4-methoxy-3-methylphenylhydrazine), isomeric indole byproducts, or partially cyclized intermediates.[1][2]

Root Causes and Actionable Solutions:

  • Suboptimal Mobile Phase Polarity: The resolving power of your solvent system may be inadequate.

    • Solution: Systematically screen different solvent systems using Thin-Layer Chromatography (TLC). A good starting point for this compound is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[3] Aim for an Rf value of 0.2-0.3 for your target compound on the TLC plate, as this often translates to good separation on a column.[4]

  • Insufficient Selectivity of the Mobile Phase: Sometimes, simply adjusting the polarity is not enough. The specific interactions between the solvents, the analyte, and the stationary phase need to be altered.

    • Solution: Introduce a different solvent to your mobile phase to change the selectivity. For instance, if a hexane/ethyl acetate system is failing, consider trying a dichloromethane/methanol system.[5] Small amounts of a third solvent can also dramatically alter selectivity.

  • Overloading the Column: Exceeding the loading capacity of your column is a frequent cause of poor separation.

    • Solution: As a general rule, use a silica gel to crude product weight ratio of at least 30:1 to 50:1 for challenging separations. For very difficult separations, a ratio of 100:1 may be necessary.

  • Improper Column Packing: An unevenly packed column will lead to band broadening and channeling, resulting in poor resolution.

    • Solution: Ensure your column is packed uniformly without any air bubbles or cracks. Both dry packing and slurry packing methods can be effective if performed carefully.

Issue 2: Streaking or Tailing of the Product Spot on TLC and Column Fractions

Question: My product spot is streaking on the TLC plate, and the peaks from my column are showing significant tailing. What is causing this and how can I fix it?

Answer: Streaking and tailing are often indicative of undesirable secondary interactions between your compound and the stationary phase, or in some cases, compound degradation. The indole nitrogen of this compound has a lone pair of electrons and can interact strongly with the acidic silanol groups on the surface of silica gel.[6]

Root Causes and Actionable Solutions:

  • Acidic Nature of Silica Gel: Standard silica gel is slightly acidic and can lead to strong adsorption or even decomposition of electron-rich indoles.[6]

    • Solution 1: Deactivate the Silica Gel. Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia solution, to your mobile phase (typically 0.1-1%).[5] This will neutralize the acidic sites on the silica gel. It's good practice to pre-treat the column by flushing it with the modified mobile phase before loading your sample.[6]

    • Solution 2: Use an Alternative Stationary Phase. Consider using neutral or basic alumina for particularly acid-sensitive indoles.[7] Alternatively, reversed-phase chromatography on C18-functionalized silica can be an excellent option, especially for polar impurities.[8]

  • Compound Overload: Applying too concentrated a spot on the TLC plate or overloading the column can also lead to tailing.

    • Solution: Ensure your sample is sufficiently dilute when spotting on a TLC plate. For column chromatography, adhere to the recommended loading capacities as mentioned previously.

  • Inappropriate Sample Loading Solvent: Dissolving the sample in a solvent that is too strong (too polar) can cause band broadening and tailing.

    • Solution: Dissolve your crude product in a minimal amount of the mobile phase or a solvent slightly more polar than the initial mobile phase. If solubility is an issue, consider a "dry loading" technique (see Experimental Protocols section).

Issue 3: The Compound Appears to be Degrading on the Column (Color Change, Low Recovery)

Question: I've noticed a color change (e.g., turning pink or brown) on the silica gel where my compound is, and my final yield is very low. Is my compound decomposing?

Answer: Yes, this is a strong indication of on-column degradation. Indoles, especially those with electron-donating groups like a methoxy substituent, can be susceptible to oxidation and acid-catalyzed decomposition.[5]

Root Causes and Actionable Solutions:

  • Acid-Catalyzed Decomposition: As mentioned, the acidic nature of silica gel can promote degradation.[9]

    • Solution: Deactivate the silica gel with triethylamine or switch to a neutral stationary phase like alumina.[6]

  • Oxidation: Indoles can be sensitive to atmospheric oxygen, and this can be exacerbated by the large surface area of the silica gel.

    • Solution: While not always practical for standard flash chromatography, sparging your solvents with an inert gas like nitrogen or argon can help to minimize oxidation. More importantly, work efficiently to minimize the time your compound spends on the column.

  • Presence of Peroxides in Solvents: Ethers and other solvents can form explosive peroxides upon storage, which are strong oxidizing agents.

    • Solution: Always use freshly opened or properly stored and tested solvents for your chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for TLC analysis of this compound?

A1: A good starting point is a 4:1 mixture of hexane:ethyl acetate.[10] You can then adjust the ratio to achieve the desired Rf value of 0.2-0.3. If the compound is more polar, a dichloromethane:methanol system (e.g., 98:2) can be effective.[3]

Q2: How can I visualize this compound on a TLC plate?

A2: this compound is UV active due to the indole ring system, so it should be visible under a UV lamp at 254 nm as a dark spot on a fluorescent green background.[10] For a more specific visualization, you can use a p-anisaldehyde stain, which often gives colored spots with electron-rich compounds upon heating.[4] A vanillin stain can also be effective.[6]

Q3: My compound is not soluble in the mobile phase. How should I load it onto the column?

A3: In this case, a dry loading technique is recommended. Dissolve your crude product in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel (2-3 times the weight of your crude product), and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.

Q4: Should I use a gradient or isocratic elution for my column?

A4: If your TLC shows impurities that are very close to your product, a shallow gradient elution will likely provide the best separation.[5] Start with a mobile phase that gives your product an Rf of ~0.15-0.2 and slowly increase the polarity. If the impurities are well-separated from your product on the TLC, an isocratic (constant solvent composition) elution can be faster and sufficient.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis
  • Plate Preparation: Using a pencil, lightly draw a starting line about 1 cm from the bottom of a silica gel TLC plate.

  • Sample Preparation: Dissolve a small amount of your crude product in a suitable solvent like dichloromethane or ethyl acetate.

  • Spotting: Use a capillary tube to spot a small amount of the dissolved sample onto the starting line.

  • Development: Place the TLC plate in a developing chamber containing your chosen mobile phase. The solvent level should be below the starting line. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.[11] If necessary, further visualize by dipping the plate in a p-anisaldehyde or vanillin staining solution and gently heating with a heat gun until spots appear.[4][12]

  • Rf Calculation: Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

Protocol 2: Flash Column Chromatography with Gradient Elution
  • Column Packing: Secure a glass column vertically. Fill the column with your chosen non-polar solvent (e.g., hexane). Slowly add silica gel as a slurry to the column, gently tapping the column to ensure even packing. Add a thin layer of sand to the top of the silica bed.

  • Sample Loading (Dry Loading):

    • Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add silica gel (2-3 times the weight of your crude material) to this solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

    • Gently add a layer of sand on top of the sample layer.

  • Elution:

    • Start with a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).

    • Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate). A typical gradient might be:

      • 2 column volumes of 95:5 hexane:ethyl acetate

      • 2 column volumes of 90:10 hexane:ethyl acetate

      • 2 column volumes of 85:15 hexane:ethyl acetate, and so on.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent under reduced pressure.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, effective for moderately polar compounds.
Mobile Phase Hexane/Ethyl Acetate or Dichloromethane/MethanolGood balance of polarity and selectivity for indoles.[3]
TLC Rf Target 0.2 - 0.3Provides optimal separation on a column.[4]
Column Loading 1-3% of silica gel weightPrevents overloading and ensures good resolution.
Elution Mode GradientRecommended for separating closely eluting impurities.[5]

Visualizations

Troubleshooting Workflow for Poor Separation

A Poor Separation (Co-elution) B Optimize Mobile Phase via TLC A->B Suboptimal Polarity? C Increase Silica:Crude Ratio A->C Column Overloaded? D Repack Column Carefully A->D Improper Packing? E Use a Different Solvent System B->E Still Poor Resolution F Pure Product B->F Rf = 0.2-0.3 Achieved C->F D->F E->F

Caption: A logical workflow for troubleshooting poor separation during chromatography.

Decision Tree for Tailing/Streaking Issues

A Tailing or Streaking Observed B Is the sample too concentrated? A->B C Dilute sample for TLC / Reduce column load B->C Yes D Is the silica gel acidic? B->D No G Problem Solved C->G E Add 0.1-1% Triethylamine to Eluent D->E Yes F Use Neutral Alumina as Stationary Phase D->F Alternative E->G F->G

References

Technical Support Center: Optimization of N-Alkylation of 6-Methoxy-5-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the N-alkylation of 6-methoxy-5-methyl-1H-indole. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights for optimizing this crucial synthetic transformation. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and rationalize your experimental design. The indole scaffold is a privileged structure in a vast array of pharmaceuticals and natural products, making mastery of its functionalization essential.[1]

This guide is structured to address your challenges proactively, starting with frequently asked questions and progressing to a detailed troubleshooting manual, parameter optimization tables, and validated experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is my N-alkylation reaction giving a mixture of products, primarily C3-alkylation?

This is the most common challenge in indole alkylation. The C3 position of the indole ring is inherently electron-rich and often more nucleophilic than the nitrogen atom, leading to competitive C-alkylation.[2][3] Classical reaction conditions that favor N-alkylation involve generating the indole anion (indolide) with a strong base in a polar aprotic solvent.[2][4] This significantly increases the nucleophilicity of the nitrogen atom. Incomplete deprotonation can result in a significant amount of unreacted indole, which preferentially alkylates at the C3 position.[2]

Q2: I am observing the formation of a dialkylated product. How can this be minimized?

Dialkylation, occurring at both the nitrogen and a carbon atom (typically C3), arises from highly reactive alkylating agents or forcing conditions.[2] To prevent this, several strategies can be employed:

  • Control Stoichiometry: Use the alkylating agent in a controlled stoichiometric amount, or only a slight excess (e.g., 1.05–1.2 equivalents).[2]

  • Slow Addition: Add the alkylating agent dropwise to the reaction mixture. This maintains a low instantaneous concentration of the electrophile, reducing the probability of a second alkylation event on the newly formed N-alkyl indole product.[2]

  • Monitor Reaction Progress: Carefully track the reaction using TLC or LC-MS and quench it as soon as the starting material is consumed to prevent over-alkylation.

Q3: My indole substrate has base-sensitive functional groups. What are my options instead of strong bases like NaH?

For substrates incompatible with strong bases, milder conditions are necessary. Weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective, particularly with more reactive alkylating agents.[2][5] Organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) also represent a viable alternative for promoting N-alkylation under gentler conditions.[2][6]

Q4: The reaction is sluggish and does not go to completion. What can I do to improve the rate?

Several factors can lead to a sluggish reaction:

  • Insufficiently Reactive Alkylating Agent: Alkyl bromides are generally more reactive than alkyl chlorides. If using a bromide, consider converting it in situ to the more reactive alkyl iodide by adding a catalytic amount of potassium iodide (KI) or sodium iodide (NaI).[7] This is a classic application of the Finkelstein reaction.

  • Poor Solubility: Ensure all reagents are adequately dissolved in the chosen solvent. For heterogeneous mixtures (e.g., K₂CO₃ in acetone or ACN), vigorous stirring is crucial.[7] Switching to a solvent with better solubilizing properties, like DMF or DMSO, can significantly accelerate the reaction.[7]

  • Temperature: Gently increasing the reaction temperature can improve the rate, but this must be balanced against the risk of side product formation.

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to resolving common experimental issues.

Problem 1: Low Yield of N-Alkylated Product

Low yield is a multifaceted problem that requires careful diagnosis. Use the following decision tree to identify the root cause.

troubleshooting_low_yield start Low Yield Observed q1 Are reagents pure & anhydrous? start->q1 s1 Purify reagents. Ensure anhydrous solvents/conditions. q1->s1 No q2 Is the base strong enough for full deprotonation? q1->q2 Yes end_node Yield Improved s1->end_node s2 Switch to a stronger base (e.g., NaH). Ensure sufficient equivalents are used. q2->s2 No q3 Is the alkylating agent reactive enough? q2->q3 Yes s2->end_node s3 Use corresponding alkyl iodide or add catalytic KI with alkyl bromide/chloride. q3->s3 No q4 Is the reaction temperature optimal? q3->q4 Yes s3->end_node s4 Gradually increase temperature. Consider microwave irradiation. q4->s4 No q4->end_node Yes s4->end_node

Caption: Decision tree for troubleshooting low reaction yields.

Problem 2: Predominant C3-Alkylation Side Product

As discussed, C3-alkylation is a kinetically competitive pathway. The goal is to create conditions that overwhelmingly favor the thermodynamically stable N-alkylation product.

Potential Causes & Solutions:

  • Incomplete Deprotonation: The neutral indole is prone to C3 attack.

    • Solution: Ensure complete deprotonation by using a strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent (e.g., DMF, THF).[2][4] The formation of the indolide anion dramatically enhances the nucleophilicity at the nitrogen center.[8]

  • Reaction Temperature Too Low: While higher temperatures can sometimes lead to decomposition, they can also favor N-alkylation.

    • Solution: Studies have shown that increasing the reaction temperature can significantly improve N-selectivity. For one system, a shift from 25°C to 80°C resulted in complete N-alkylation with no detectable C3-isomer.[2][4] This should be explored systematically (e.g., 40°C, 60°C, 80°C).

  • Solvent Choice: The solvent can influence the reactivity of the indolide anion.

    • Solution: Polar aprotic solvents like DMF, DMA, and NMP are generally preferred as they effectively solvate the counter-ion (e.g., Na⁺) without interfering with the nucleophilicity of the indolide nitrogen.[6]

Problem 3: Reaction Stalls or Fails to Initiate

Potential Causes & Solutions:

  • Inactive Reagents: The base or alkylating agent may have degraded.

    • Solution: Use freshly opened or purified reagents. Sodium hydride, for instance, can be passivated by a layer of sodium hydroxide if exposed to moisture. It is often recommended to wash NaH with anhydrous hexanes before use.

  • Presence of Protic Impurities: Water or other protic impurities will quench the strong base and the indolide anion.

    • Solution: Flame-dry all glassware before use. Use anhydrous solvents, and maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction setup and duration.[9]

  • Starting Material is an Acid Salt: If your this compound is in a salt form (e.g., hydrochloride), additional base is required.

    • Solution: Use at least two equivalents of the base: one to neutralize the acid salt and a second to deprotonate the indole N-H.[10]

Optimization of Reaction Parameters

Systematic optimization is key to achieving high yield and selectivity. The following tables summarize critical parameters and provide starting points for your experimental design.

Table 1: Selection of Base and Solvent System
BaseSolvent(s)Temperature Range (°C)AdvantagesDisadvantages & Considerations
NaH DMF, THF0 – 80Highly effective, drives reaction to completion, favors N-alkylation.[4]Moisture-sensitive, flammable (H₂ gas evolution), requires strict anhydrous conditions.
K₂CO₃ / Cs₂CO₃ DMF, Acetonitrile25 – 100Milder, suitable for sensitive substrates, easier to handle.[2][5]Slower reactions, may require higher temperatures or more reactive electrophiles.
KOH DMF, Dioxane25 - 90Inexpensive and effective. Can be used in substoichiometric quantities in some protocols.[5]Can introduce water; use powdered, anhydrous KOH if possible.
DABCO DMF, DMA80 - 150Good for catalytic processes, avoids strong inorganic bases.[6]Generally requires higher temperatures and longer reaction times.[6]
Table 2: Effect of Temperature on N- vs. C3-Alkylation

Data synthesized from a study on a similar 2,3-dimethylindole system, illustrating a general principle.[2][4]

EntryTemperature (°C)N-Alkylation Yield (%)C3-Alkylation Yield (%)
125LowPredominant
250Moderate ImprovementSignificant
365Good ImprovementMinor
48091Not Detected

This data strongly suggests that for challenging substrates, temperature is a critical lever for controlling regioselectivity.[4]

Experimental Protocols & Workflow

The following is a general, robust protocol for the N-alkylation of this compound using sodium hydride.

General N-Alkylation Workflow

Caption: Standard experimental workflow for indole N-alkylation.

Step-by-Step Protocol: N-Alkylation with NaH/DMF
  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.). Seal the flask with a septum and place it under a positive pressure of nitrogen or argon.

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) via syringe to dissolve the indole (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for another 30 minutes or until gas evolution ceases.[2]

  • Alkylation: Cool the resulting suspension back to 0 °C. Add the alkylating agent (e.g., alkyl bromide, 1.1 eq.) dropwise via syringe.[2]

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature or heat to a predetermined optimal temperature (e.g., 80 °C). Monitor the reaction's progress by TLC or LC-MS until the starting material is fully consumed.[2]

  • Workup: Once complete, cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure N-alkylated product.

References

Technical Support Center: Identifying Impurities in 6-Methoxy-5-methyl-1H-indole Samples

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 6-Methoxy-5-methyl-1H-indole. As a Senior Application Scientist, I have designed this guide to provide you with in-depth technical assistance for identifying and troubleshooting impurities in your samples. This resource is structured in a question-and-answer format to directly address the challenges you may encounter during your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities I might find in my this compound sample?

A1: Impurities in your sample can generally be categorized into three main types: process-related impurities, degradation products, and residual solvents.

  • Process-Related Impurities: These originate from the synthetic route used to prepare the this compound. A common method for synthesizing substituted indoles is the Fischer indole synthesis .[1][2] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone. Therefore, potential impurities include:

    • Unreacted Starting Materials: Such as 4-methoxy-3-methylaniline and the corresponding ketone or aldehyde used to form the hydrazone.

    • Residual Phenylhydrazine: The precursor to the hydrazone.

    • Byproducts of the Fischer Indole Synthesis: Including isomers formed during the cyclization or products from side reactions.[3] The Japp-Klingemann reaction is another route to the hydrazone precursor, which can introduce its own set of byproducts.[4][5][6]

    • Reagents and Catalysts: Residual acids (e.g., polyphosphoric acid, hydrochloric acid) or metal catalysts used in the synthesis.

  • Degradation Products: These impurities form when the this compound molecule degrades due to exposure to heat, light, oxygen, or harsh pH conditions. The indole nucleus is susceptible to oxidation, which can lead to the formation of oxindole derivatives.[7]

  • Residual Solvents: Solvents used during the synthesis and purification steps (e.g., methanol, ethanol, toluene, ethyl acetate) may be present in the final product.

Q2: I see an unexpected peak in my HPLC chromatogram. How do I begin to identify it?

A2: A systematic approach is crucial for identifying unknown peaks.

  • Review the Synthesis: Analyze the synthetic pathway to list all possible starting materials, intermediates, reagents, and byproducts. This will give you a list of potential candidates for your unknown peak.

  • Conduct Forced Degradation Studies: Subject a pure sample of this compound to stress conditions (acid, base, oxidation, heat, and light) as recommended by ICH guidelines.[7][8] This will help you determine if the unknown peak is a degradation product. A typical starting point is to aim for 5-20% degradation of the active pharmaceutical ingredient (API).

  • Utilize Hyphenated Techniques: The most powerful tool for structural elucidation is Liquid Chromatography-Mass Spectrometry (LC-MS). This will provide the molecular weight of the impurity. High-resolution mass spectrometry (HRMS) can provide the elemental composition.

  • Isolation and Spectroscopic Analysis: If the impurity is present at a significant level, you may need to isolate it using preparative HPLC. Once isolated, you can perform structural characterization using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Troubleshooting Guides

Issue 1: Poor Resolution or Peak Tailing in HPLC Analysis

Symptom: Your chromatogram shows broad, asymmetric peaks, or impurity peaks are not well-separated from the main peak.

Possible Causes and Solutions:

  • Suboptimal Mobile Phase pH: The indole nitrogen can interact with residual silanols on the HPLC column packing, leading to peak tailing.

    • Solution: Adjust the mobile phase pH. For basic compounds like indoles, a lower pH (e.g., 2.5-3.5) can suppress the ionization of silanol groups and improve peak shape. Alternatively, a higher pH (above 7) can be used with a suitable column to deprotonate the indole nitrogen.

  • Inappropriate Column Chemistry: The column may not be suitable for separating your specific set of impurities.

    • Solution: Screen different column chemistries. A C18 column is a good starting point, but you might consider a phenyl-hexyl or a polar-embedded column for better selectivity with aromatic compounds.

  • Incorrect Mobile Phase Composition: The organic modifier and its concentration can significantly impact resolution.

    • Solution: Optimize the gradient profile or the isocratic mobile phase composition. Experiment with different organic solvents like acetonitrile and methanol.

ParameterTroubleshooting ActionRationale
Peak Tailing Decrease mobile phase pH (e.g., add 0.1% formic acid)Suppresses interaction between the basic indole and acidic silanol groups on the column.
Poor Resolution Change organic modifier (e.g., methanol instead of acetonitrile)Alters the selectivity of the separation.
Broad Peaks Decrease flow rate or use a column with smaller particlesIncreases column efficiency.
Issue 2: No Degradation Observed in Forced Degradation Studies

Symptom: After applying standard stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂ at room temperature), you observe minimal to no degradation of your this compound.

Possible Causes and Solutions:

  • High Intrinsic Stability: The molecule may be inherently stable under the initial stress conditions.

    • Solution: Increase the severity of the stress conditions. You can increase the concentration of the acid or base, raise the temperature, or extend the exposure time. For oxidative stress, a higher concentration of hydrogen peroxide can be used, or a different oxidizing agent may be employed.

Experimental Protocols

Protocol 1: Generic Stability-Indicating HPLC-UV Method Development

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.

1. Initial Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 10-90% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm and 280 nm (use a photodiode array detector to monitor peak purity).

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

2. Method Optimization:

  • Adjust the gradient slope and time to improve the separation of any observed impurities.

  • If peak shape is poor, consider adding a different buffer or using a different pH.

  • If co-elution occurs, try a different organic modifier (e.g., methanol) or a different column chemistry.

3. Validation:

  • Once the method is optimized, it should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness.[8][9]

Protocol 2: Forced Degradation Study Workflow

Caption: Workflow for Forced Degradation Studies.

Understanding Impurity Formation Pathways

Fischer Indole Synthesis and Potential Side Products

The Fischer indole synthesis is a robust method, but it is not without potential side reactions that can lead to impurities.

Caption: Simplified Fischer Indole Synthesis Pathway and Potential Impurities.

References

Technical Support Center: Alternative Synthetic Pathways to 6-Methoxy-5-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of substituted indoles. This guide is designed to provide in-depth, practical solutions and alternative strategies for the synthesis of 6-Methoxy-5-methyl-1H-indole, a key intermediate in various pharmaceutical and research applications. We will move beyond standard protocols to explore the causality behind experimental choices and troubleshoot common issues encountered in the lab.

Frequently Asked Questions (FAQs): Navigating Your Synthesis

This section addresses common questions and challenges, providing expert insights into three classical yet versatile pathways for indole synthesis.

Pathway 1: The Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method for constructing the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions.[1][2] For the target molecule, this compound, this remains a primary and highly adaptable route.

Q1: My Fischer indole synthesis of this compound is failing or giving very low yields. What are the most likely causes?

A1: Low or no yield in a Fischer synthesis is a common but solvable issue. The root cause often lies in one of three areas: the stability of your hydrazone intermediate, the choice of acid catalyst, or competing side reactions exacerbated by the electronic nature of your substrates.[3][4]

  • Hydrazone Formation & Stability: The initial condensation to form the phenylhydrazone is critical. Ensure your carbonyl partner is pure. For this compound, a suitable precursor would be a propanal or acetone derivative reacting with (4-methoxy-3-methylphenyl)hydrazine. If the hydrazone is too stable, it may not tautomerize to the crucial ene-hydrazine intermediate.[5]

  • Catalyst Inactivity/Choice: The acid catalyst is not a one-size-fits-all component. Its role is to facilitate the tautomerization and the key[6][6]-sigmatropic rearrangement.[7][8] If using a mild Lewis acid like ZnCl₂, it may be insufficient. Switching to a stronger Brønsted acid like polyphosphoric acid (PPA) or methanesulfonic acid can often initiate the reaction.[5] Conversely, if you observe significant decomposition, the acid may be too harsh.

  • Competing Side Reactions: The electron-donating methoxy group on the phenylhydrazine ring can be problematic. It can stabilize an iminylcarbocation intermediate that forms from undesired heterolytic cleavage of the N-N bond.[9] This pathway competes directly with the desired sigmatropic rearrangement, leading to cleavage products (e.g., anilines) instead of the indole.[10]

Q2: I'm observing multiple spots on my TLC plate that are difficult to separate. What are these byproducts and how can I minimize them?

A2: A messy reaction profile is typically due to substrate/product decomposition or cleavage side reactions.

  • Likely Byproducts: The main culprits are often the starting aniline (from N-N bond cleavage), partially cyclized intermediates, and polymeric tars resulting from the product's instability in strong, hot acid.

  • Minimization Strategies:

    • Lower the Temperature: High temperatures can promote decomposition. Try running the reaction at the lowest effective temperature for a longer duration.[5]

    • Use a Milder Catalyst: Switch from a strong Brønsted acid like PPA or H₂SO₄ to a Lewis acid like ZnCl₂ or BF₃·OEt₂. Lewis acids are often gentler and can reduce charring.[1][5]

    • Optimize Reaction Time: Monitor the reaction closely by TLC. Prolonged exposure to acidic conditions after the product has formed can lead to degradation. Quench the reaction as soon as the starting material is consumed.

Troubleshooting Guide: Fischer Indole Synthesis
Problem Potential Cause Suggested Solution
No Reaction 1. Insufficiently acidic catalyst. 2. Low reaction temperature. 3. Highly stable hydrazone intermediate.1. Switch to a stronger acid (e.g., from ZnCl₂ to PPA). Ensure catalyst is fresh and anhydrous.[5] 2. Gradually increase temperature, monitoring by TLC. 3. Consider using microwave irradiation to promote tautomerization.[11]
Low Yield 1. Competing N-N bond cleavage due to electron-donating groups.[9] 2. Steric hindrance.1. Use the mildest possible conditions (acid and temperature) that still promote the reaction. 2. If steric hindrance is an issue with your carbonyl partner, consider a different synthetic route like the Madelung synthesis.
Multiple Products / Decomposition 1. Acid catalyst is too harsh. 2. Reaction temperature is too high.1. Switch to a milder Lewis acid catalyst.[5] 2. Reduce the reaction temperature and extend the reaction time.
Difficult Purification 1. Presence of polar, acidic byproducts. 2. Tarry, polymeric material formation.1. During workup, perform a basic wash (e.g., with NaHCO₃ solution) to remove acidic impurities. 2. Filter the crude product through a short plug of silica gel before column chromatography to remove baseline material.[12]

Workflow for Troubleshooting Fischer Indole Synthesis

Caption: Troubleshooting workflow for the Fischer indole synthesis.

Pathway 2: The Madelung Synthesis

The Madelung synthesis is an alternative route that involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures.[13] This method is particularly useful when the required carbonyl precursor for a Fischer synthesis is unstable or inaccessible.

Q3: When should I consider the Madelung synthesis for this compound over the Fischer route?

A3: The Madelung synthesis becomes a superior choice under specific circumstances:

  • Precursor Availability: The required starting material is an N-acyl-o-toluidine derivative. For your target, this would be N-(2,5-dimethyl-4-methoxyphenyl)acetamide. If this precursor is more readily available or easier to synthesize than the corresponding hydrazine for the Fischer route, the Madelung is advantageous.

  • Avoiding Harsh Acids: If your molecule contains acid-sensitive functional groups that would not survive the Fischer conditions, the strongly basic conditions of the Madelung offer a viable alternative.

  • Substitution Pattern: The Madelung synthesis is excellent for preparing 2-unsubstituted or 2-alkylindoles.[13] Since the target molecule is unsubstituted at the 2-position, this method is a good fit.

Q4: The high temperatures (200–400 °C) required for the classical Madelung synthesis are causing my product to decompose. Are there milder, modern alternatives?

A4: Yes, the harsh conditions of the original Madelung synthesis are a significant drawback. Modern variations have been developed to address this.

  • Directed Ortho-Metalation: A key modification involves using organolithium reagents to perform a directed ortho-metalation on an N-protected aniline. This creates a nucleophilic center that can then react with an ester or other acylating agent, followed by cyclization under much milder conditions. The Smith-modified Madelung synthesis is a prime example, employing N-trimethylsilyl anilines.[13]

  • Activating Groups: Introducing an electron-withdrawing group on the methyl group of the o-toluidine precursor can increase its acidity, allowing deprotonation and subsequent cyclization to occur with weaker bases and at lower temperatures.[14]

Reaction Diagram: Madelung Synthesis

Madelung_Synthesis Start N-acyl-o-toluidine Intermediate1 Di-anion Intermediate Start->Intermediate1 Deprotonation Base Strong Base (e.g., NaOEt) Intermediate2 Cyclized Alkoxide Intermediate1->Intermediate2 Intramolecular Cyclization Product Indole Intermediate2->Product Elimination of H₂O Hydrolysis Aqueous Workup

Caption: Mechanism of the classical Madelung indole synthesis.

Pathway 3: The Bischler-Möhlau Indole Synthesis

This pathway forms a 2-aryl-indole from an α-bromo-acetophenone and excess aniline.[15] While classically used for 2-arylindoles, its principles can be adapted.

Q5: Is the Bischler-Möhlau synthesis a practical route for my target, which is not a 2-aryl-indole?

A5: The classical Bischler-Möhlau is not a direct or practical route for this compound because it is designed to install an aryl group at the 2-position.[16] However, understanding its mechanism—the formation of an α-arylamino ketone intermediate followed by cyclization—is valuable. Modified versions or conceptually similar syntheses that proceed through such intermediates might be employed, but for your specific target, the Fischer or Madelung syntheses are far more direct and higher-yielding. The Bischler-Möhlau is often plagued by harsh conditions and poor yields even for its intended products.[11][15]

Experimental Protocol: Fischer Synthesis of this compound

This protocol is a representative example. Researchers must adapt it based on their specific equipment and safety protocols.

Materials:

  • (4-Methoxy-3-methylphenyl)hydrazine hydrochloride

  • Propionaldehyde (or its diethyl acetal)

  • Polyphosphoric acid (PPA)

  • Ethanol

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Hydrazone Formation (In Situ):

    • In a round-bottom flask equipped with a reflux condenser, suspend (4-methoxy-3-methylphenyl)hydrazine hydrochloride (1.0 eq) in ethanol.

    • Add propionaldehyde (1.1 eq) dropwise at room temperature.

    • Stir the mixture for 1-2 hours. The formation of the hydrazone may be observed as a color change or precipitation. The reaction can be gently warmed if needed.

  • Cyclization:

    • Remove the ethanol under reduced pressure.

    • To the crude hydrazone, add polyphosphoric acid (PPA) (approx. 10 times the weight of the hydrazine).

    • Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 1-3 hours.

  • Workup and Isolation:

    • Allow the reaction mixture to cool to approximately 70 °C and carefully pour it onto crushed ice with stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

    • Extract the aqueous mixture with toluene or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the organic phase under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.[17]

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.

General Purification & Characterization

Q6: What is the most effective way to purify the final product?

A6: For most indole syntheses, a multi-step purification is best.

  • Aqueous Workup: As described in the protocol, an acidic wash followed by a basic wash will remove unreacted starting materials (anilines, hydrazines) and acidic byproducts.

  • Filtration: If significant tarring occurs, dissolving the crude product in a minimal amount of dichloromethane and filtering it through a small plug of celite or silica can remove insoluble polymeric material.

  • Column Chromatography: This is the most effective method for separating the desired indole from closely related isomers or byproducts. A hexane/ethyl acetate system is a good starting point.

  • Recrystallization: If a highly pure solid is required, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene/hexane) can be performed after chromatography.[17]

Q7: What are the key spectroscopic signals to confirm the structure of this compound?

A7: Based on known data for similar indole structures, you should expect the following:[18][19]

  • ¹H NMR (in CDCl₃):

    • A broad singlet for the N-H proton (δ ~8.0-8.5 ppm).

    • Singlets for the aromatic protons on the benzene ring.

    • Signals in the δ 6.5-7.5 ppm range for the protons at the C2 and C3 positions of the indole ring.

    • A sharp singlet for the methoxy (-OCH₃) protons (δ ~3.8-3.9 ppm).

    • A sharp singlet for the methyl (-CH₃) protons (δ ~2.2-2.4 ppm).

  • ¹³C NMR (in CDCl₃):

    • Signals for the 8 carbons of the indole core, typically in the δ 100-140 ppm range.

    • A signal for the methoxy carbon around δ 55-56 ppm.

    • A signal for the methyl carbon around δ 15-20 ppm.

  • Mass Spectrometry: The molecular ion peak (M+) should correspond to the molecular weight of 161.20 g/mol .

References

Validation & Comparative

Comparative Guide to the Structural Confirmation of 6-Methoxy-5-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Definitive Molecular Elucidation: X-ray Crystallography vs. Spectroscopic Methods

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a non-negotiable cornerstone of any research program. The precise arrangement of atoms dictates a compound's biological activity, physical properties, and potential for therapeutic application. This guide provides an in-depth comparison of analytical techniques for the structural confirmation of 6-Methoxy-5-methyl-1H-indole, a substituted indole derivative of interest in synthetic and medicinal chemistry. We will focus on the gold-standard method, single-crystal X-ray crystallography, and compare its definitive results with powerful, yet often indirect, spectroscopic techniques.

Part 1: The Unambiguous Proof: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a compound. By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, we can map the electron density and thereby determine the precise coordinates of each atom in the crystal lattice. This technique provides unequivocal proof of connectivity, configuration, and conformation in the solid state.

While a public crystal structure for the specific title compound, this compound, is not available in the Cambridge Structural Database (CSD) as of this writing, the methodology remains the universal standard. The principles and protocols described are directly applicable once a suitable crystal is obtained. For the purpose of this guide, we will reference the procedural standards common for small organic molecules of this type.

Experimental Protocol: From Powder to Proof

Obtaining a high-quality single crystal suitable for X-ray diffraction is often the most challenging step. The following protocol outlines a standard workflow.

Step 1: Crystallization Screening

  • Rationale: The goal is to find a solvent or solvent system where the compound has moderate solubility. Too high, and it won't precipitate; too low, and it will "crash out" as an amorphous powder.

  • Protocol:

    • Dissolve 5-10 mg of purified this compound in a minimal amount of a good solvent (e.g., ethyl acetate, acetone, or dichloromethane) in a small, clean vial.

    • Slowly add a poor solvent (an "anti-solvent") in which the compound is insoluble (e.g., hexane, heptane, or pentane) dropwise until the solution becomes faintly turbid.

    • Gently warm the solution until it becomes clear again.

    • Cover the vial with a cap, pierced with a needle, to allow for very slow evaporation of the solvent mixture over several days at room temperature or in a refrigerator.

Step 2: Crystal Mounting and Data Collection

  • Rationale: The selected crystal must be mounted on the diffractometer and kept at a low temperature to minimize thermal vibration of the atoms, leading to a higher quality diffraction pattern.

  • Protocol:

    • Under a microscope, select a single, well-formed crystal (typically 0.1-0.3 mm in size) with sharp edges and no visible cracks.

    • Mount the crystal on a cryo-loop and flash-cool it in a stream of liquid nitrogen (100 K).

    • Mount the loop onto the goniometer head of a single-crystal X-ray diffractometer (e.g., a Bruker D8 Venture or Rigaku XtaLAB).

    • Collect diffraction data by rotating the crystal in a well-defined sequence of orientations relative to the X-ray beam.

Step 3: Structure Solution and Refinement

  • Rationale: The collected diffraction data is processed to solve the "phase problem" and generate a 3D electron density map, which is then interpreted to build and refine the molecular model.

  • Protocol:

    • Process the raw diffraction images to integrate the intensities of the reflections.

    • Solve the crystal structure using direct methods or dual-space algorithms (e.g., using the SHELXT program). This provides an initial, approximate model of the molecule.

    • Refine the model against the experimental data using full-matrix least-squares refinement (e.g., using SHELXL). This process optimizes the atomic positions, bond lengths, and angles to best fit the observed diffraction pattern.

    • Generate a final crystallographic report (CIF file) and visualizations.

Workflow for X-ray Crystallography

G cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Analysis Purified_Compound Purified Compound (Powder) Crystallization Crystallization Screening (Slow Evaporation) Purified_Compound->Crystallization Single_Crystal High-Quality Single Crystal Crystallization->Single_Crystal Mounting Mount & Cryo-Cool (100 K) Single_Crystal->Mounting Diffractometer X-ray Diffractometer Mounting->Diffractometer Diffraction_Data Collect Diffraction Images Diffractometer->Diffraction_Data Solve Structure Solution (e.g., SHELXT) Diffraction_Data->Solve Refine Structure Refinement (e.g., SHELXL) Solve->Refine Final_Structure Final 3D Structure (CIF File) Refine->Final_Structure

Caption: Workflow for Single-Crystal X-ray Crystallography.

Part 2: A Comparative Analysis of Orthogonal Spectroscopic Techniques

While X-ray crystallography provides the ultimate proof of structure, it is entirely dependent on obtaining high-quality crystals, which is not always feasible. Furthermore, it describes the molecule in the solid state, which may differ from its conformation in solution where most biological processes occur. Therefore, spectroscopic methods are essential tools that provide complementary and often sufficient evidence of a compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

  • ¹H NMR: Identifies the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling.

  • ¹³C NMR: Determines the number of unique carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. COSY shows which protons are coupled to each other. HSQC correlates protons to their directly attached carbons. HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular skeleton.

For this compound, HMBC would be crucial for unequivocally connecting the methoxy group (-OCH₃) to the C6 position and the methyl group (-CH₃) to the C5 position of the indole ring.

Mass Spectrometry (MS)

Mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of a molecule, allowing for the determination of its elemental formula.

  • High-Resolution Mass Spectrometry (HRMS): HRMS can measure molecular weight with enough precision (typically to four or five decimal places) to determine a unique elemental formula. For C₁₀H₁₁NO, the expected exact mass is 161.0841. An experimental HRMS result of 161.0840 would provide extremely strong evidence for this formula, ruling out other possibilities like C₉H₉N₂O (161.0715).

  • Tandem MS (MS/MS): By fragmenting the molecule and analyzing the masses of the fragments, one can deduce structural information and confirm the connectivity of different parts of the molecule.

Comparison of Analytical Techniques
Technique Information Provided Advantages Limitations Sample Requirement
X-ray Crystallography Absolute 3D structure, bond lengths/angles, stereochemistry, packingUnambiguous and definitive proof of structure in the solid state.Requires a suitable single crystal, which can be difficult to grow. Structure may not represent the solution-state conformation.Single crystal (~0.1 mm)
NMR Spectroscopy Atom connectivity (¹H, ¹³C, COSY, HMBC), through-space proximity (NOESY)Provides detailed structural information in solution, which is often more biologically relevant. Non-destructive.Does not provide bond lengths or angles directly. Can be complex to interpret for large molecules.1-10 mg in deuterated solvent
Mass Spectrometry Molecular weight, elemental formula (HRMS), fragmentation patternsExtremely high sensitivity and accuracy for molecular formula determination.Provides limited information on atom connectivity and no stereochemical information. Isomer differentiation can be challenging.< 1 mg, often in solution

Part 3: A Synergistic and Self-Validating Workflow

The highest level of confidence in structural confirmation comes not from a single technique, but from the integration of orthogonal methods. The data from each technique should converge to support a single, consistent structural hypothesis.

An ideal workflow begins with spectroscopic analysis to propose a structure and confirm its purity, followed by X-ray crystallography for final, unambiguous validation.

  • Initial Characterization (NMR & MS):

    • Synthesize the crude product.

    • Run ¹H and ¹³C NMR to confirm the presence of expected functional groups and assess purity.

    • Obtain an HRMS measurement to confirm the elemental formula (C₁₀H₁₁NO).

    • Run 2D NMR experiments (COSY, HSQC, HMBC) to assemble the molecular skeleton and confirm the substituent positions. The HMBC correlation from the methoxy protons to C6 and the methyl protons to C5 would be the key data points.

  • Final Proof (X-ray Crystallography):

    • Purify the compound (e.g., by column chromatography).

    • Perform crystallization screening to obtain a single crystal.

    • Solve the X-ray crystal structure.

  • Validation:

    • Confirm that the structure solved by X-ray crystallography is fully consistent with all NMR and MS data.

Integrated Structural Elucidation Workflow

G cluster_synthesis Synthesis & Initial Analysis cluster_elucidation Detailed Structural Elucidation cluster_validation Definitive Validation Synthesis Chemical Synthesis HRMS HRMS Analysis Synthesis->HRMS NMR_1D 1D NMR ('H, 'C) Synthesis->NMR_1D Formula Elemental Formula (C10H11NO) HRMS->Formula Purity Purity & Functional Groups NMR_1D->Purity NMR_2D 2D NMR (COSY, HMBC) NMR_1D->NMR_2D Proposed_Structure Proposed Structure in Solution Formula->Proposed_Structure NMR_2D->Proposed_Structure Crystallography X-ray Crystallography Proposed_Structure->Crystallography Crystalize & Validate Final_Structure Confirmed 3D Structure in Solid State Crystallography->Final_Structure Final_Structure->Proposed_Structure Corroborates

Caption: An integrated workflow for confident structural confirmation.

Conclusion

For this compound, as with any novel chemical entity, structural confirmation is paramount. While NMR and HRMS provide powerful and essential data for proposing a structure and confirming its presence in solution, single-crystal X-ray crystallography remains the undisputed gold standard for providing absolute, three-dimensional proof. It eliminates any ambiguity regarding isomerism and provides precise geometric data that is invaluable for computational modeling and understanding structure-activity relationships. A truly robust and trustworthy characterization relies on a synergistic approach, where the compelling, solution-state narrative from spectroscopy is unequivocally validated by the definitive, solid-state evidence from crystallography.

A Comparative Guide to the Bioactivity of 6-Methoxy-5-methyl-1H-indole and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the biological activity of 6-Methoxy-5-methyl-1H-indole and its structural isomers. We will explore how subtle changes in the positions of the methoxy and methyl substituents on the indole scaffold dramatically influence interactions with key biological targets, particularly melatonin and serotonin receptors. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) of this important class of compounds.

Introduction: The Privileged Indole Scaffold

The indole nucleus is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products, neurotransmitters like serotonin and melatonin, and a vast array of synthetic drugs.[1] Its electron-rich nature and specific geometry allow it to participate in various non-covalent interactions with biological macromolecules. The addition of substituents, such as methoxy (-OCH₃) and methyl (-CH₃) groups, significantly modulates the electronic properties and steric profile of the indole ring, thereby fine-tuning its biological activity.[1] This guide focuses on this compound and its isomers, dissecting how the placement of these two small functional groups dictates receptor affinity and functional outcome.

Structural Isomers and Their Physicochemical Implications

The location of the electron-donating methoxy and methyl groups on the benzene portion of the indole ring alters the molecule's electron density distribution, lipophilicity, and potential for hydrogen bonding. These changes are fundamental to its interaction with receptor binding pockets.

G cluster_0 Key Positional Isomers of Methoxy-Methyl-1H-indole A This compound B 5-Methoxy-6-methyl-1H-indole C 5-Methoxy-4-methyl-1H-indole D 7-Methoxy-1H-indole (Methyl at various positions)

Caption: Key positional isomers of methoxy-methyl-1H-indole.

Comparative Bioactivity at Neurological Receptors

The primary biological targets for many methoxyindole derivatives are G protein-coupled receptors (GPCRs) in the central nervous system, particularly melatonin and serotonin receptors.

Melatonin Receptor (MT1 and MT2) Modulation

Melatonin (5-methoxy-N-acetyltryptamine) is a neurohormone that regulates circadian rhythms through its action on MT1 and MT2 receptors.[2] The 5-methoxy group is a critical pharmacophore for receptor binding and activation.[3] Shifting this group to other positions, such as the 6-position, has profound effects on activity.

Studies on related 1-(2-alkanamidoethyl)-indole analogues have shown that moving the methoxy group from the C-5 position (as in melatonin) to the C-6 position can result in compounds that retain high affinity and full agonist activity at melatonin receptors.[4][5] This suggests that the binding pocket can accommodate the hydrogen bond acceptor in the C-6 region. However, moving the methoxy group to positions 4 or 7 generally leads to a significant reduction in affinity, highlighting the optimal placement at C-5 or C-6.[3]

Table 1: Comparative Melatonin Receptor Activity of Methoxyindole Isomers Note: Data is compiled from studies on analogous series of melatonin-like compounds. Direct data for this compound is limited; this table illustrates the established principles of positional isomerism in this class.

Compound Isomer PositionReceptor SubtypeBinding Affinity (Ki, nM)Functional ActivityReference
5-Methoxy (Melatonin-like)MT1 / MT20.1 - 1.0Full Agonist[3][4]
6-Methoxy MT1 / MT21.0 - 10Full Agonist[4][5]
4-Methoxy MT1 / MT2> 1000Reduced Affinity[3]
7-Methoxy MT1 / MT2> 1000Reduced Affinity[3]
No Methoxy MT1 / MT2Significantly ReducedPartial Agonist / Antagonist[4][5]

Expertise & Causality: The 5-methoxy group's oxygen is believed to form a crucial hydrogen bond with a histidine residue (His208 in MT1, His195 in MT2) in the fifth transmembrane domain, which is essential for receptor activation.[3] The C-6 position is spatially close enough that the methoxy group can still likely engage in this or a similar critical interaction. The C-4 and C-7 positions, however, orient the methoxy group away from this key interaction point, leading to a dramatic loss of affinity and efficacy. The methyl group's position can further influence binding by creating favorable van der Waals interactions or, conversely, steric hindrance, depending on the specific topology of the receptor pocket.

Serotonin Receptor (5-HT) Modulation

As derivatives of the tryptamine scaffold (the core of serotonin), methoxyindoles frequently interact with various serotonin (5-HT) receptors.[6][7] Different isomers can exhibit varied selectivity and functional activity across the 14+ subtypes of 5-HT receptors.

For instance, 5-methoxy-substituted tryptamines are often potent agonists at 5-HT₂A and 5-HT₁A receptors, contributing to their psychoactive and anxiolytic/depressive effects, respectively.[8][9] The bioactivity of 6-methoxy isomers is less commonly reported but is an active area of research. The 5-HT₆ receptor, a target for cognitive enhancement therapies, is known to bind various methoxyindole derivatives.[10] The precise positioning of the methoxy and methyl groups can shift selectivity between these receptor subtypes. For example, a bulkier substitution pattern around the 5- and 6-positions might favor binding to one receptor subtype over another due to differences in the shape and volume of their respective ligand-binding pockets.

Experimental Protocols for Bioactivity Assessment

To ensure trustworthiness and reproducibility, the bioactivity of these isomers must be determined using validated, quantitative assays. Below are detailed protocols for key experiments.

Protocol: Competitive Radioligand Binding Assay for Melatonin Receptors

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Causality Behind Experimental Choices:

  • HEK293 Cells: A robust and common cell line for expressing recombinant human receptors, providing a clean system without endogenous receptor interference.

  • 2-[¹²⁵I]iodomelatonin: A high-affinity, commercially available radioligand, providing a strong and specific signal.

  • Tris Buffer: Maintains a stable physiological pH (7.4) essential for receptor integrity and ligand binding.

  • Non-specific Binding Control (Excess Melatonin): This is a self-validating step. By adding a very high concentration of unlabeled ligand (melatonin), all specific binding sites are saturated. Any remaining radioactivity is considered non-specific binding to the membrane, filter, etc. This value is subtracted from all other measurements to isolate the specific binding signal.

Step-by-Step Methodology:

  • Membrane Preparation: Culture HEK293 cells stably expressing human MT1 or MT2 receptors. Harvest cells, homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4), and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add the following to each well in order:

    • 100 µL of Tris-HCl buffer.

    • 50 µL of test compound (e.g., this compound) at various concentrations (typically from 1 pM to 10 µM).

    • 50 µL of 2-[¹²⁵I]iodomelatonin at a final concentration near its Kd value (e.g., 100 pM).

  • Controls:

    • Total Binding: Add 50 µL of buffer instead of the test compound.

    • Non-specific Binding: Add 50 µL of a saturating concentration of unlabeled melatonin (e.g., 10 µM).

  • Incubation: Incubate the plate at 37°C for 60-90 minutes to allow the binding reaction to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filter mat in a scintillation counter to measure the radioactivity (in counts per minute, CPM) retained on each filter disk.

  • Data Analysis:

    • Calculate specific binding: (Total Binding CPM) - (Non-specific Binding CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_workflow Radioligand Binding Assay Workflow cluster_controls Controls A Prepare Receptor Membranes B Incubate: Membranes + Radioligand ([L*]) + Test Compound A->B C Separate Bound from Unbound [L*] (Filtration) B->C D Quantify Bound [L*] (Scintillation Counting) C->D E Data Analysis: Calculate IC50 & Ki D->E Total Total Binding (No Test Compound) Total->B NSB Non-Specific Binding (+ Excess Unlabeled Ligand) NSB->B

Caption: Workflow for a competitive radioligand binding assay.

Protocol: Forskolin-Stimulated cAMP Functional Assay

This assay determines whether a compound acts as an agonist, antagonist, or inverse agonist by measuring its effect on the intracellular second messenger, cyclic AMP (cAMP). MT1 and MT2 receptors are Gi-coupled, meaning their activation inhibits adenylyl cyclase and decreases cAMP levels.

Step-by-Step Methodology:

  • Cell Preparation: Plate HEK293 cells expressing MT1 or MT2 in a 96-well plate and allow them to adhere overnight.

  • Assay Buffer: Prepare an assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Agonist Mode:

    • Add increasing concentrations of the test compound to the cells.

    • Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells to stimulate cAMP production to a high baseline.

    • Incubate for 30 minutes at 37°C.

  • Antagonist Mode:

    • Pre-incubate cells with increasing concentrations of the test compound.

    • Add a fixed, sub-maximal (EC₈₀) concentration of a known agonist (e.g., melatonin) along with forskolin.

    • Incubate for 30 minutes at 37°C.

  • Cell Lysis & Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based assay.

  • Data Analysis:

    • Agonist: Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound to determine the EC₅₀ (potency) and Emax (efficacy) relative to a full agonist like melatonin.

    • Antagonist: Plot the percentage of cAMP production against the log concentration of the test compound to determine the IC₅₀. This can be used to calculate the antagonist dissociation constant (Kb).

G cluster_pathway MT1/MT2 Receptor Signaling Pathway Agonist Agonist (e.g., 6-MeO-5-Me-Indole) Receptor MT1/MT2 Receptor Agonist->Receptor Binds Gi Gi Protein Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts Response Cellular Response cAMP->Response Forskolin Forskolin Forskolin->AC Stimulates

Caption: Simplified Gi-coupled signaling pathway for melatonin receptors.

Conclusion and Future Perspectives

The biological activity of methoxy-methyl-1H-indoles is exquisitely sensitive to the isomeric substitution pattern. While both 5-methoxy and 6-methoxy isomers can produce potent melatonin receptor agonists, shifting the methoxy group to other positions can abolish activity. This highlights the precise structural requirements for ligand recognition and receptor activation. The methyl group's position further refines this activity through steric and electronic contributions.

Future research should focus on obtaining a complete bioactivity matrix for all positional isomers of methoxy-methyl-1H-indole against a broad panel of neurological receptors, including all major serotonin subtypes. Such a systematic approach will provide a deeper understanding of the structure-activity relationships, enabling the rational design of more potent and selective ligands for therapeutic applications, from sleep disorders to cognitive enhancement.

References

6-Methoxy-5-methyl-1H-indole versus other methoxyindole derivatives in cancer research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indole Scaffold in Cancer Drug Discovery

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Its versatile structure allows for diverse chemical modifications, leading to compounds that can interact with a wide array of biological targets.[2][3] In the realm of oncology, indole derivatives have emerged as a particularly promising class of therapeutic agents, with several compounds demonstrating potent anticancer activities.[3][4] The addition of a methoxy group to the indole ring, in particular, has been shown to significantly influence the molecule's pharmacological properties, often enhancing its anticancer efficacy.[5][6][7]

This guide provides a comparative analysis of various methoxyindole derivatives in cancer research, with a special focus on the structural and functional nuances that dictate their therapeutic potential. While we will explore a range of methoxy-substituted indoles, we will also consider the potential of lesser-studied compounds like 6-methoxy-5-methyl-1H-indole as future candidates for anticancer drug development. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) and mechanisms of action of this important class of molecules.

The Role of Methoxy Substitution: A Structure-Activity Relationship (SAR) Perspective

The position and number of methoxy groups on the indole ring play a critical role in determining the anticancer activity of the resulting derivative.[6] These substitutions can influence the molecule's electronics, lipophilicity, and steric profile, thereby affecting its binding affinity to target proteins and its overall pharmacokinetic and pharmacodynamic properties.[6][8]

For instance, studies on various methoxy-substituted indole derivatives have revealed that:

  • 5-Methoxyindoles are a well-researched class with many derivatives exhibiting significant antiproliferative activity against a range of cancer cell lines.[1][9] The 5-methoxy group can profoundly influence the biological activity of these compounds.[9]

  • 6-Methoxyindoles have been utilized as reactants in the synthesis of various inhibitors, including antitumor agents.[10][11]

  • 7-Methoxyindoles have also been investigated, with some derivatives showing potent inhibition of tubulin assembly and strong cytotoxicity against several cancer cell lines.[12]

The strategic placement of methoxy groups can lead to compounds with enhanced potency and selectivity, highlighting the importance of SAR studies in the design of novel methoxyindole-based anticancer agents.[6][9]

Comparative Analysis of Methoxyindole Derivatives in Cancer Research

Quantitative Comparison of In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The table below summarizes the IC50 values of various methoxyindole derivatives against different human cancer cell lines, as reported in the literature.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
Compound 21 N-Methyl-5,6,7-trimethoxyindoleHeLa (Cervical)0.022[1]
A549 (Lung)0.035[1]
MCF-7 (Breast)0.028[1]
Compound 31 N-Methyl-5,6,7-trimethoxyindoleHeLa (Cervical)0.025[1]
A549 (Lung)0.041[1]
MCF-7 (Breast)0.033[1]
Compound 5o 5-Methoxyindole-isatin hybridA549 (Lung)0.45[9]
HCT116 (Colorectal)0.33[9]
Compound 3g 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indoleMCF-7 (Breast)2.94[13][14]
MDA-MB-231 (Breast)1.61[13][14]
A549 (Lung)6.30[13][14]
HeLa (Cervical)6.10[13][14]
Compound 36 2-aryl-3-aroyl indole analogue (7-methoxy)SK-OV-3 (Ovarian)Sub-micromolar[12]
NCI-H460 (Lung)Sub-micromolar[12]
DU-145 (Prostate)Sub-micromolar[12]

This table is a compilation of data from multiple sources and is intended for comparative purposes. Experimental conditions may vary between studies.

The data clearly demonstrates that methoxyindole derivatives can exhibit potent, broad-spectrum antiproliferative activity, with some compounds showing efficacy in the nanomolar to low micromolar range.[1][9][13][14] The specific substitution patterns on the indole ring and other parts of the molecule are critical determinants of this high activity.[9]

Mechanisms of Action: How Methoxyindoles Combat Cancer

The anticancer effects of methoxyindole derivatives are often attributed to their ability to interfere with key cellular processes essential for cancer cell survival and proliferation. Two of the most well-documented mechanisms are the inhibition of tubulin polymerization and the induction of apoptosis.

Tubulin Polymerization Inhibition

Microtubules are dynamic protein filaments that are crucial for cell division, and they represent a key target for many successful anticancer drugs.[13] Several methoxyindole derivatives have been shown to act as microtubule-destabilizing agents, inhibiting the polymerization of tubulin and leading to the disruption of the mitotic spindle.[12][13][15] This interference with microtubule dynamics arrests cancer cells in the G2/M phase of the cell cycle, ultimately triggering programmed cell death (apoptosis).[13][16]

G cluster_0 Methoxyindole Derivative cluster_1 Cellular Impact cluster_2 Cell Cycle Progression cluster_3 Apoptosis Induction Indole Methoxyindole Derivative Tubulin Tubulin Polymerization Indole->Tubulin Inhibits Microtubules Microtubule Dynamics Tubulin->Microtubules Disrupts MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Prevents G2M G2/M Phase MitoticSpindle->G2M Blocks Progression Arrest Cell Cycle Arrest G2M->Arrest Apoptosis Apoptosis Arrest->Apoptosis Induces

Caption: Mechanism of action of tubulin-targeting methoxyindole derivatives.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Many cancer cells evade apoptosis, which contributes to their uncontrolled growth. Methoxyindole derivatives can induce apoptosis in cancer cells through various signaling pathways. For example, some compounds have been shown to induce apoptosis by modulating the expression of key regulatory proteins such as Bcl-2 and Bax, and activating caspases, which are the executioners of apoptosis.[16][17]

G Methoxyindole Methoxyindole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Expression Methoxyindole->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Expression Methoxyindole->Bax Upregulates Mitochondria Mitochondrial Membrane Permeabilization Bcl2->Mitochondria Inhibits Bax->Mitochondria Promotes CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by methoxyindole derivatives.

Experimental Protocols: Key Assays for Evaluating Anticancer Activity

To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key in vitro assays used to evaluate the anticancer potential of methoxyindole derivatives.

Cell Viability Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.[18][19][20]

Materials:

  • Human cancer cell line (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[18]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).[18]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9][18]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.[21]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.

Materials:

  • Human cancer cell line

  • Complete cell culture medium

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.[18]

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.[18]

  • Staining: Wash the cells with PBS and resuspend them in PI staining solution. Incubate in the dark for 30 minutes at room temperature.[18]

  • Flow Cytometry Analysis: Analyze the cell cycle distribution using a flow cytometer.[18]

Future Directions: The Untapped Potential of this compound

While this guide has focused on well-characterized methoxyindole derivatives, the vast chemical space of this compound class remains largely unexplored. The specific compound, this compound, with its unique substitution pattern, presents an intriguing candidate for future investigation.[22] Based on the established anticancer potential of other methoxyindoles, it is plausible that this derivative could also exhibit valuable biological activity.

Future research should focus on:

  • Synthesis and Characterization: The development of an efficient synthetic route for this compound and its analogs.

  • In Vitro Screening: A comprehensive evaluation of its cytotoxic activity against a panel of human cancer cell lines.

  • Mechanism of Action Studies: Elucidation of its molecular targets and the signaling pathways it modulates.

  • In Vivo Efficacy: Assessment of its antitumor activity in preclinical animal models.

Conclusion

Methoxyindole derivatives represent a rich and versatile source of potential anticancer agents.[1][9] Their ability to be readily synthesized and modified, coupled with their diverse mechanisms of action, makes them an attractive scaffold for cancer drug discovery.[2][23] The comparative analysis presented in this guide highlights the significant progress made in understanding the structure-activity relationships and therapeutic potential of this compound class. While much is known about certain methoxyindoles, the exploration of novel derivatives like this compound holds the promise of uncovering new and more effective treatments for cancer.

References

A Technical Guide to the Spectroscopic Profile of 6-Methoxy-5-methyl-1H-indole: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals.

Disclaimer: Publicly available, verified experimental spectroscopic data specifically for 6-Methoxy-5-methyl-1H-indole is limited. This guide provides a comprehensive, predicted spectroscopic profile based on established principles of chemical spectroscopy and direct comparison with validated data from structurally analogous indole derivatives. The methodologies and interpretations presented herein are designed to guide researchers in the characterization and identification of this compound.

Introduction

This compound is a substituted indole, a heterocyclic scaffold of immense significance in medicinal chemistry and materials science. The precise substitution pattern on the indole ring dictates its physicochemical properties and biological activity. Accurate structural elucidation is paramount, and this relies on a multi-faceted spectroscopic approach. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound. By comparing its predicted spectral features with those of closely related, well-characterized molecules such as 6-methoxy-1H-indole[1][2][3], 6-methyl-1H-indole[4], and 5-methoxy-3-methyl-1H-indole[5], we can establish a reliable framework for its identification.

Predicted Spectroscopic Data & Comparative Analysis

The structural features of this compound—the indole core, the electron-donating methoxy group at C6, the methyl group at C5, and the pyrrole-like ring protons—give rise to a unique spectral fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The chemical environment of each proton and carbon atom in this compound will result in characteristic chemical shifts (δ) and coupling patterns.

¹H NMR Spectroscopy: The Proton Landscape

The ¹H NMR spectrum provides a detailed map of the protons within the molecule. The electron-donating effects of the methoxy and methyl groups on the benzene portion of the indole ring, and the distinct electronic nature of the pyrrole ring, will significantly influence the chemical shifts.

Table 1: Predicted ¹H NMR Data for this compound and Comparison with Analogs

Assignment Predicted δ (ppm) Predicted Multiplicity Analog Compound Reported δ (ppm) & Multiplicity Reference
N1-H~8.0 - 8.2br s5-Methoxy-3-methyl-1H-indole7.79 (s)[5]
C7-H~7.3 - 7.4s6-Methyl-1H-indole7.42 (d)-
C4-H~6.8 - 6.9s6-Methoxy-1H-indole6.88 (d)-
C2-H~7.0 - 7.2t5-Methoxy-3-methyl-1H-indole6.97 (s)[5]
C3-H~6.4 - 6.5t6-Methoxy-1H-indole6.42 (dd)-
OCH₃~3.8 - 3.9s5-Methoxy-3-methyl-1H-indole3.90 (s)[5]
C5-CH₃~2.2 - 2.3s5-Methyl-1H-indole2.44 (s)-

Causality Behind Predictions:

  • N1-H: The indole N-H proton is typically deshielded and appears as a broad singlet due to quadrupole broadening and potential hydrogen bonding. Its chemical shift is expected in the downfield region.

  • Aromatic Protons (C4-H, C7-H): The protons on the benzene ring, C4-H and C7-H, are in unique environments. With substituents at positions 5 and 6, both C4-H and C7-H are expected to appear as singlets due to the absence of adjacent protons for splitting. The electron-donating methoxy group at C6 will shield the adjacent C7-H, while the methyl group at C5 will shield C4-H, causing them to appear more upfield than in unsubstituted indole.

  • Pyrrole Protons (C2-H, C3-H): The C2 and C3 protons of the indole ring typically show coupling to each other. C2-H is adjacent to the nitrogen atom, leading to a slightly more downfield shift compared to C3-H.

  • Methoxy and Methyl Protons: The protons of the methoxy (OCH₃) and methyl (C5-CH₃) groups will appear as sharp singlets in the upfield region, as they are not coupled to other protons.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their electronic environment.

Table 2: Predicted ¹³C NMR Data for this compound and Comparison with Analogs

Assignment Predicted δ (ppm) Analog Compound Reported δ (ppm) Reference
C7a~1366-Methyl-1H-indole136.4-
C6~1556-Methoxy-1H-indole156.4-
C5~1305-Methyl-1H-indole128.8-
C3a~1285-Methoxy-3-methyl-1H-indole128.8[5]
C2~1235-Methoxy-3-methyl-1H-indole122.5[5]
C3~1026-Methoxy-1H-indole102.3-
C4~1125-Methoxy-3-methyl-1H-indole111.7[5]
C7~956-Methoxy-1H-indole94.8-
OCH₃~565-Methoxy-3-methyl-1H-indole56.1[5]
C5-CH₃~163-Methyl-1H-indole9.8[5]

Expert Interpretation: The chemical shifts are predicted based on additive effects of the substituents. The C6 carbon, being directly attached to the electronegative oxygen of the methoxy group, will be the most downfield among the benzene ring carbons. Conversely, the C7 carbon, being ortho to the electron-donating methoxy group, is expected to be significantly shielded and appear far upfield. The quaternary carbons (C3a, C5, C6, C7a) can be distinguished from protonated carbons using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₀H₁₁NO), the molecular weight is 161.20 g/mol [6].

  • Expected Molecular Ion (M⁺): In an Electron Ionization (EI) mass spectrum, a prominent molecular ion peak is expected at m/z = 161.

  • Key Fragmentation Patterns: The stability of the indole ring suggests that fragmentation will likely involve the substituents. A common fragmentation pathway for methoxy-substituted aromatics is the loss of a methyl radical (•CH₃) followed by the loss of carbon monoxide (CO), or the loss of a formyl radical (•CHO).

    • [M-15]⁺: Loss of the methyl group from the methoxy substituent (m/z = 146).

    • [M-30]⁺: Loss of formaldehyde (CH₂O) from the methoxy group.

    • [M-43]⁺: Loss of the CH₃ and CO fragments.

Table 3: Predicted Mass Spectrometry Data

m/z Value Predicted Fragment Interpretation
161[C₁₀H₁₁NO]⁺Molecular Ion (M⁺)
146[C₉H₈NO]⁺Loss of •CH₃ from the methoxy group
132[C₈H₆NO]⁺Loss of •CH₃ and subsequent loss of CH₂

This predicted fragmentation can be compared to the known mass spectrum of 6-methyl-1H-indole, which shows a molecular ion at m/z 131 and a significant fragment from the loss of one hydrogen atom[4].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Comments
~3400N-H StretchIndole N-HA sharp to medium peak, characteristic of the N-H bond in the indole ring.
~3100-3000C-H Stretch (sp²)Aromatic C-HPeaks corresponding to the C-H bonds on the aromatic and pyrrole rings.
~2950-2850C-H Stretch (sp³)Methyl/Methoxy C-HAbsorptions from the C-H bonds of the methyl and methoxy groups.
~1620-1450C=C StretchAromatic RingMultiple bands indicating the stretching of the carbon-carbon double bonds in the indole ring system.
~1250-1200C-O StretchAryl-Alkyl EtherA strong band characteristic of the C-O bond of the methoxy group.

The IR spectrum of the related 5-methoxy-1H-indole-2-carboxylic acid shows characteristic bands for N-H, C-H, and C-O stretching, providing a solid basis for these predictions[7][8].

Experimental Protocols

To validate the predicted data, the following standard operating procedures for spectroscopic analysis are recommended.

Workflow for Spectroscopic Characterization

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Purified this compound NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Sample->NMR Dissolve in CDCl₃ or DMSO-d₆ MS Mass Spectrometry (EI or ESI) Sample->MS Dissolve in MeOH or direct infusion IR FTIR Spectroscopy (ATR or KBr) Sample->IR Analyze as solid or thin film Process Process Raw Data (Baseline Correction, Phasing) NMR->Process MS->Process IR->Process Interpret Structure Elucidation (Compare with Predictions) Process->Interpret Confirm Confirm Structure Interpret->Confirm

Caption: General workflow for the spectroscopic analysis of this compound.

Detailed Methodologies
  • NMR Spectroscopy:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz.

    • Use the residual solvent peak as the internal reference.

    • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively[9].

  • Mass Spectrometry:

    • For Electron Ionization (EI-MS), introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or GC-MS.

    • For Electrospray Ionization (ESI-MS), prepare a dilute solution (1-10 µg/mL) in a solvent like methanol or acetonitrile and analyze via direct infusion or LC-MS. High-resolution mass spectrometry (HRMS) should be performed to confirm the elemental composition[10].

  • Infrared (IR) Spectroscopy:

    • Obtain the IR spectrum using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer for a solid sample.

    • Alternatively, prepare a KBr (potassium bromide) pellet containing a small amount of the sample.

    • Scan over a range of 4000-400 cm⁻¹ to identify all key functional group vibrations[11].

Conclusion

This guide establishes a detailed and predictive spectroscopic profile for this compound. By leveraging established spectroscopic principles and making direct comparisons with structurally similar indole derivatives, we have provided a robust framework for the identification and characterization of this compound. The predicted ¹H NMR, ¹³C NMR, MS, and IR data serve as a benchmark for researchers. The provided experimental protocols outline the necessary steps to acquire and validate this data, ensuring scientific integrity and facilitating further research into the applications of this and related molecules.

References

A Comparative Guide to the Validation of 6-Methoxy-5-methyl-1H-indole Purity by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and development, the molecular scaffold of indole is a cornerstone, forming the nucleus of numerous therapeutic agents and biologically active compounds. 6-Methoxy-5-methyl-1H-indole is one such critical intermediate, whose purity is not merely a quality metric but a prerequisite for the synthesis of safe, effective, and reproducible downstream drug substances. The presence of even trace-level impurities, arising from the synthetic route or degradation, can have profound implications, potentially altering biological activity, increasing toxicity, or compromising the stability of the final active pharmaceutical ingredient (API).[1][2]

This guide provides an in-depth technical comparison of high-performance liquid chromatography (HPLC) based methodologies for the robust validation of this compound purity. We will explore a primary reversed-phase HPLC (RP-HPLC) method, dissect the rationale behind its parameters, and compare it with an orthogonal Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) approach. This document is designed for researchers, analytical scientists, and drug development professionals who require a self-validating, scientifically sound strategy for purity assessment, grounded in the principles of the International Conference on Harmonisation (ICH) guidelines.[3][4][5]

Primary Purity Assessment: The HPLC-UV Method

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is the quintessential workhorse for purity analysis in pharmaceutical settings.[4][5] Its high resolution, quantitative accuracy, and robustness make it the ideal choice for routine quality control and release testing. For an analyte like this compound, a reversed-phase method is optimal.

Causality of Method Design:

  • Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic character, which provides excellent retention and separation for moderately polar compounds like substituted indoles. The end-capping on modern C18 columns minimizes peak tailing caused by interaction with residual silanols, ensuring sharp, symmetrical peaks.

  • Mobile Phase: A gradient elution using water and acetonitrile is employed. This is critical for impurity profiling, as it ensures that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable timeframe.[2] The use of a mild acid, such as formic acid, is twofold: it protonates residual silanols to further reduce peak tailing and ensures the analyte is in a consistent ionic state, leading to reproducible retention times.

  • Detection: The indole ring system possesses a strong chromophore. A UV detector, specifically a Diode Array Detector (DAD), is chosen to monitor at a wavelength of maximum absorbance (e.g., ~225 nm) for high sensitivity, while also capturing the entire UV spectrum to check for peak purity and aid in the identification of co-eluting impurities.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Processing & Analysis p1 Accurately weigh this compound p2 Dissolve in Diluent (e.g., 50:50 ACN/Water) p1->p2 p3 Filter through 0.45 µm syringe filter p2->p3 h1 Inject Sample onto C18 Column p3->h1 Analysis Queue h2 Gradient Elution (Water/ACN with 0.1% Formic Acid) h1->h2 h3 UV/DAD Detection (λ = 225 nm) h2->h3 d1 Integrate Chromatogram h3->d1 Raw Data d2 Calculate Area % for all peaks d1->d2 d3 Assess against Specification (e.g., >99.5%) d2->d3 end Result d3->end Final Purity Report

Caption: Workflow for HPLC-UV Purity Assay.

Orthogonal Validation: The UPLC-MS Approach

A fundamental principle of robust analytical validation is the use of orthogonal methods—techniques that separate compounds based on different chemical or physical principles.[1][6][7] This strategy significantly increases the confidence that no impurities are co-eluting with the main peak. While our primary HPLC method separates based on hydrophobicity (reversed-phase), an orthogonal method can provide a different selectivity. For this purpose, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is an exceptionally powerful choice.

Why UPLC-MS is a Superior Orthogonal Method:

  • Different Selectivity: While still a reversed-phase technique, the use of sub-2 µm particle columns in UPLC provides dramatically higher efficiency and resolution than traditional HPLC, potentially resolving impurities missed by the primary method.

  • Mass-to-Charge Ratio Data: The mass spectrometer provides mass-to-charge (m/z) data for every peak. This is invaluable for impurity profiling as it allows for the tentative identification of unknown impurities by their molecular weight, providing crucial information about potential side-products or degradants from the synthesis.[8]

  • Enhanced Sensitivity: Mass spectrometers are often more sensitive than UV detectors, enabling the detection and quantification of impurities at much lower levels.

Comparative Analysis of Analytical Methodologies

The selection of an analytical technique is a balance of performance, information requirements, and practicality. The table below provides a direct comparison of the primary HPLC-UV method with the orthogonal UPLC-MS approach for the purity validation of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
Principle Separation based on differential partitioning between a mobile and stationary phase, with detection by UV absorbance.[9]High-efficiency separation followed by detection based on the mass-to-charge ratio of ionized molecules.[8]
Primary Application Robust, routine quantification of the main component and known impurities. Ideal for QC release testing.Identification and quantification of known and unknown impurities, including those at trace levels. Ideal for method development and investigational studies.
Selectivity Good selectivity based on column chemistry and mobile phase composition.Excellent selectivity due to high-efficiency UPLC separation combined with the specificity of mass detection.
Sensitivity Good (typically low µg/mL to high ng/mL).Excellent (typically low ng/mL to pg/mL).
Speed Moderate (typical run times of 20-40 minutes).High (typical run times of 2-10 minutes).
Information Provided Retention time and UV absorbance (quantitative). DAD provides UV spectra for peak purity assessment.Retention time, UV data, and precise mass-to-charge ratio (quantitative and qualitative). Provides molecular weight information.
Cost & Complexity Lower initial investment and operational cost. Simpler to operate and maintain.Higher initial investment and operational cost. Requires more specialized expertise.

Hypothetical Experimental Data

To illustrate the complementary nature of these techniques, consider the following hypothetical purity analysis of a single batch of this compound (Batch No. 2026-A-01).

Analytical MethodComponentRetention Time (min)Area %Mass (m/z) [M+H]⁺Tentative ID
HPLC-UV Main Compound 12.54 99.78% N/A This compound
Impurity 18.310.07%N/AUnknown
Impurity 214.890.15%N/AUnknown
UPLC-MS Main Compound 3.45 99.77% 162.0914 This compound
Impurity 12.110.07%148.07575-Methyl-1H-indole (demethylation)
Impurity 24.010.11%176.0706Dihydroxy-methoxy-methyl-indole (oxidation)
Impurity 34.050.05%176.0705Dihydroxy-methoxy-methyl-indole (oxidation)

Analysis: The HPLC-UV method provides a high purity value. However, the UPLC-MS analysis reveals a critical detail: what appeared as a single impurity peak ("Impurity 2") in the HPLC run is actually two co-eluting isobaric impurities (Impurities 2 and 3), which would have been missed otherwise. Furthermore, the MS data provides immediate, actionable insights into the potential identity of these impurities, guiding further process optimization or synthetic route investigation.

Experimental Protocols

The following protocols are provided as a robust starting point for method development and validation, which should always be performed in accordance with ICH Q2(R1) guidelines.[3][10]

Protocol 1: Primary RP-HPLC-UV Method
  • Instrumentation and Column:

    • HPLC system with a DAD detector.

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase and Gradient:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0 min: 30% B

      • 25 min: 90% B

      • 30 min: 90% B

      • 31 min: 30% B

      • 35 min: 30% B

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 225 nm (with spectral acquisition from 200-400 nm)

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a sample solution of approximately 0.5 mg/mL in a 50:50 mixture of Acetonitrile and Water.

Protocol 2: Orthogonal UPLC-MS Method
  • Instrumentation:

    • UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • LC Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • A rapid gradient, such as 10% to 95% B over 5 minutes, is recommended.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

    • Mass Range: 100-500 m/z

    • Acquire data in both full scan mode for impurity detection and targeted MS/MS mode for structural elucidation if needed.

  • Sample Preparation:

    • Prepare a sample solution of approximately 0.1 mg/mL in a 50:50 mixture of Acetonitrile and Water.

Validation_Strategy cluster_primary Primary QC Method cluster_orthogonal Orthogonal Confirmation compound This compound (Test Batch) hplc HPLC-UV Purity Assay compound->hplc uplc UPLC-MS Impurity Profile compound->uplc purity_val Purity Value (%) (e.g., 99.8%) hplc->purity_val final_decision Comprehensive Purity & Impurity Profile hplc->final_decision Quantitative Data purity_val->final_decision Confirms Assay impurity_id Impurity Identification (via Mass Data) uplc->impurity_id uplc->final_decision Qualitative & Quantitative Data impurity_id->final_decision Confirms Specificity

Caption: Comprehensive Purity Validation Strategy.

Conclusion

The validation of purity for a critical intermediate like this compound cannot rely on a single analytical measurement. While a well-developed HPLC-UV method serves as a robust and reliable tool for routine quality control, it is the synergistic application of an orthogonal method, such as UPLC-MS, that constitutes a truly self-validating system. This dual-pronged approach ensures not only the accurate quantification of the main component but also provides a deep, qualitative understanding of the impurity profile. By integrating these complementary techniques, researchers and drug development professionals can build a comprehensive data package that ensures the quality, safety, and consistency of their materials, ultimately leading to more reliable and reproducible scientific outcomes.

References

A Comparative Guide to the In Vivo Efficacy of 6-Methoxy-5-methyl-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of biologically active compounds.[1] The strategic placement of substituents, such as methoxy and methyl groups, can significantly modulate a molecule's pharmacokinetic profile and binding affinity to biological targets.[1] This guide provides a comparative analysis of the in vivo efficacy of derivatives based on the 6-Methoxy-5-methyl-1H-indole scaffold, with a primary focus on their demonstrated applications in oncology. We will dissect the experimental data from key preclinical studies, compare performance against relevant alternatives, and provide detailed protocols to ensure scientific transparency and reproducibility.

Section 1: Anticancer Efficacy via Tubulin Polymerization Inhibition

A prominent therapeutic strategy for cancer involves targeting microtubule dynamics, which are essential for cell division.[2] Microtubule-Targeting Agents (MTAs) disrupt this process, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[2] Recent studies have identified a series of 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives as potent tubulin polymerization inhibitors.[2]

Lead Compound Profile: Derivative 3g

Within a synthesized series, compound 3g (full chemical name not provided in the source, but described as a 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivative) emerged as a lead candidate with potent, broad-spectrum antiproliferative activity across multiple human cancer cell lines, including breast (MCF-7), lung (A549), and melanoma (A375).[2] Its efficacy was subsequently validated in a murine xenograft model.

In Vivo Efficacy Data

The antitumor activity of compound 3g was evaluated in a xenograft model using MCF-7 human breast adenocarcinoma cells. The study demonstrated a dose-dependent inhibition of tumor growth without observable systemic toxicity.[2]

CompoundDoseAdministrationTumor Growth Inhibition (TGI)Source
Derivative 3g 20 mg/kgi.p.23.3%[2]
Derivative 3g 50 mg/kgi.p.44.2%[2]

For comparison, other indole-related compounds have shown significant in vivo efficacy. For instance, a structurally distinct antitumor agent, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, achieved a 61.9% tumor inhibition rate at a much lower dose of 1.0 mg/kg in an NCI-H440 xenograft model.[3] This highlights the critical role that the specific indole substitution pattern and overall molecular structure play in determining potency.

Mechanism of Action: Microtubule Disruption

The proposed mechanism for derivative 3g involves its binding to tubulin, which inhibits polymerization into microtubules. This disruption of the cellular cytoskeleton is critical during mitosis, as it prevents the formation of the mitotic spindle required for chromosome segregation. The consequence is cell cycle arrest in the G2/M phase, which ultimately triggers the intrinsic apoptotic pathway.[2]

cluster_drug Pharmacological Intervention cluster_cellular Cellular Cascade Drug Indole Derivative 3g Tubulin α/β-Tubulin Heterodimers Drug->Tubulin Binds & Inhibits Polymerization Microtubules Microtubule Network Tubulin->Microtubules Polymerizes into Spindle Mitotic Spindle Formation Microtubules->Spindle Forms Arrest G2/M Phase Arrest Spindle->Arrest Disruption leads to Apoptosis Apoptosis Arrest->Apoptosis Triggers

Caption: Proposed mechanism of action for an indole-based tubulin inhibitor.

Experimental Protocol: Xenograft Efficacy Study

The following is a generalized protocol based on standard methodologies for evaluating in vivo antitumor efficacy.[2][3]

  • Cell Culture: MCF-7 human breast adenocarcinoma cells are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.

  • Animal Model: Female athymic nude mice (4-6 weeks old) are used. They are allowed to acclimate for at least one week before the experiment.

  • Tumor Implantation: A suspension of MCF-7 cells (typically 5 x 10⁶ cells in 100 µL of PBS or Matrigel) is injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable volume (e.g., 100-150 mm³). Tumor volume is measured 2-3 times per week using calipers and calculated using the formula: (Length x Width²)/2.

  • Randomization and Dosing: Once tumors reach the target size, mice are randomly assigned to control and treatment groups (n=5-10 per group).

    • Vehicle Control Group: Receives the vehicle solution (e.g., DMSO/Saline) via intraperitoneal (i.p.) injection.

    • Treatment Groups: Receive the indole derivative (e.g., 20 mg/kg and 50 mg/kg) via i.p. injection daily or on a specified schedule.

  • Efficacy Assessment: The study continues for a predetermined period (e.g., 21 days). Key endpoints include:

    • Tumor volume measurements.

    • Body weight (to monitor toxicity).

    • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, Western blot).

  • Data Analysis: The Tumor Growth Inhibition (TGI) rate is calculated as: TGI (%) = [1 - (Average Tumor Weight of Treated Group / Average Tumor Weight of Control Group)] x 100.

start Day 0: Subcutaneous Implantation of MCF-7 Cells growth Days 7-10: Tumor Growth to ~100 mm³ start->growth random Randomization into Groups (Vehicle, Drug) growth->random treatment Days 11-30: Daily i.p. Dosing & Monitoring (Tumor Volume, Body Weight) random->treatment end Day 31: Tumor Excision & Final Analysis (Weight, TGI%) treatment->end

Caption: Standard workflow for an in vivo tumor xenograft study.

Section 2: Potential Applications in Neuroprotection and Anti-Inflammation

While direct in vivo data for this compound derivatives in other therapeutic areas is limited, the broader indole family has shown significant promise.

  • Neuroprotection: Arylhydrazone derivatives of 5-methoxyindole have demonstrated potent neuroprotective and antioxidant effects in a scopolamine-induced rat model of dementia.[4] These compounds were shown to combat oxidative stress more effectively than the reference drug rivastigmine.[4] Furthermore, other indole-phenolic hybrids have shown an ability to chelate metal ions and disaggregate amyloid-β peptides in cellular models of Alzheimer's disease, highlighting a multi-targeted approach to neuroprotection.[5]

  • Anti-inflammatory Activity: The indole ring is a key component of the widely used NSAID, indomethacin.[6] Synthetic indole derivatives have been evaluated for anti-inflammatory, analgesic, and anti-pyretic activities in mice, with some compounds showing efficacy comparable to standard drugs.[7] The mechanism often involves the inhibition of pro-inflammatory cytokines (TNF-α, IL-6) and enzymes like cyclooxygenase (COX).[8][9]

These findings suggest that the this compound scaffold is a highly promising candidate for future in vivo evaluation in models of neurodegenerative and inflammatory diseases.

Section 3: Conclusion and Future Outlook

The available in vivo data strongly supports the development of this compound derivatives as anticancer agents, particularly as inhibitors of tubulin polymerization.[2] The lead compound 3g demonstrates a clear, dose-dependent antitumor effect with no apparent toxicity in a preclinical breast cancer model.[2]

However, its efficacy (44.2% TGI at 50 mg/kg) indicates that further structural optimization may be necessary to achieve potency comparable to other advanced drug candidates or standard-of-care agents.[2][3] The broader biological activity of the indole nucleus in neuroprotection and anti-inflammation presents fertile ground for future research. The next logical steps for this chemical series should include detailed pharmacokinetic and toxicology studies, exploration of alternative tumor models, and synthesis of new analogs to enhance potency and explore efficacy in other disease contexts.

References

A Comparative Guide to Assessing the Cytotoxicity of 6-Methoxy-5-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Scaffold and the Quest for Selective Cytotoxicity

The indole nucleus is a cornerstone of medicinal chemistry, serving as a "privileged scaffold" in the design of molecules targeting a vast array of biological processes.[1][2] Its presence in numerous natural products and FDA-approved drugs, particularly in oncology, highlights its significance.[3][4][5] Compounds like Vinblastine and Vincristine are classic examples of indole alkaloids used in chemotherapy.[3] The therapeutic potential of indole derivatives often lies in their ability to induce programmed cell death, or apoptosis, in cancer cells, making them a fertile ground for the development of new anticancer agents.[2][6]

This guide provides an in-depth, technical framework for assessing the cytotoxic potential of a novel compound, 6-Methoxy-5-methyl-1H-indole. As specific experimental data for this compound is not yet prevalent in public literature, we will present a robust, validated methodology for its evaluation.[7] This involves a comparative analysis against both a standard-of-care chemotherapeutic agent, Doxorubicin, and a structurally related indole derivative to contextualize its potency and selectivity.[8] We will detail the requisite experimental protocols, from determining cell viability to elucidating the mechanism of cell death, providing the scientific rationale behind each step to ensure a comprehensive and self-validating investigation.

Comparative Framework: Establishing a Performance Baseline

To meaningfully interpret the cytotoxicity of a novel compound, it must be benchmarked against relevant alternatives. In this guide, we propose a two-pronged comparison:

  • Doxorubicin: A well-characterized anthracycline antibiotic widely used in chemotherapy. It serves as a positive control and an industry-standard benchmark for high cytotoxic potency.[8] Its known mechanisms, primarily DNA intercalation and topoisomerase II inhibition, provide a valuable mechanistic contrast.

  • 5-Fluoroindole: A structurally related indole derivative. Comparing this compound to another functionalized indole allows for an initial structure-activity relationship (SAR) assessment, helping to determine if the specific methoxy and methyl substitutions confer advantageous properties.

The primary metric for this comparison will be the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.[9] A lower IC50 value indicates higher cytotoxic potency.[9]

Experimental Design: A Multi-Assay Approach to Cytotoxicity

A thorough assessment of cytotoxicity relies on more than a single assay. Different methods measure distinct cellular parameters, and a multi-assay approach provides a more complete and validated picture of a compound's effect. We will employ two primary, complementary assays to measure cell viability and membrane integrity, followed by a mechanistic assay to investigate the mode of cell death.

The evaluation will be conducted on a panel of human cell lines to assess both anticancer activity and potential toxicity to non-cancerous cells:

  • MCF-7: Human breast adenocarcinoma (cancer model).

  • HCT-116: Human colorectal carcinoma (cancer model).

  • A549: Human lung carcinoma (cancer model).

  • HEK293: Human embryonic kidney cells (non-cancerous model for selectivity assessment).[9][10]

Experimental Workflow Overview

The overall process, from cell culture preparation to data analysis, follows a systematic workflow to ensure reproducibility and accuracy.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Compound Treatment cluster_assay Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis culture Cell Line Culture & Maintenance (MCF-7, HCT-116, A549, HEK293) seed Cell Seeding in 96-well Plates (5,000-10,000 cells/well) culture->seed adhere 24h Incubation for Adherence seed->adhere treatment Treat Cells with Compounds (e.g., 0.1 µM to 100 µM) adhere->treatment prep_cpd Prepare Serial Dilutions (this compound, Doxorubicin, etc.) prep_cpd->treatment incubation Incubate for 48-72 hours treatment->incubation mtt MTT Assay (Metabolic Activity) incubation->mtt ldh LDH Assay (Membrane Integrity) incubation->ldh apoptosis Apoptosis Assay (Annexin V/PI) incubation->apoptosis read Measure Absorbance/ Fluorescence mtt->read ldh->read apoptosis->read calc Calculate % Viability & IC50 Values read->calc compare Comparative Analysis & Selectivity Index calc->compare

Caption: General workflow for assessing the in vitro cytotoxicity of a novel compound.[9]

Protocol 1: Cell Viability Assessment via MTT Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[8] In living cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) into an insoluble purple formazan product.[11][12] The intensity of the resulting color is directly proportional to the number of viable cells.[12]

Materials:
  • Test Compounds: this compound, Doxorubicin, 5-Fluoroindole (dissolved in DMSO to create stock solutions).

  • Cell Lines: MCF-7, HCT-116, A549, HEK293.

  • Complete culture medium (specific to each cell line).

  • 96-well flat-bottom cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[11]

  • Solubilization Solution: Dimethyl sulfoxide (DMSO).[11]

  • Microplate reader (capable of reading absorbance at 570 nm).

Step-by-Step Methodology:
  • Cell Seeding: Harvest cells that are in a logarithmic growth phase. Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.[11][13]

    • Expert Insight: Optimizing seeding density is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.[13]

  • Incubation for Attachment: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach firmly to the bottom of the wells.[11]

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. A common starting range is from 0.1 µM to 100 µM.[11] Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.

    • Controls: Include "vehicle control" wells (cells treated with medium containing the same concentration of DMSO used for the highest drug concentration) and "untreated control" wells (cells in medium only).

  • Incubation: Incubate the plates for a defined period, typically 48 or 72 hours, to allow the compounds to exert their effects.[8]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for another 4 hours at 37°C.

    • Trustworthiness Check: During this incubation, viable cells will produce visible purple formazan crystals. Lack of crystal formation in treated wells is an early visual indicator of cytotoxicity.

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[14] Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[12]

  • Data Analysis: Calculate the percentage of cell viability for each concentration using the following formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Membrane Integrity Assessment via Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity test that quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[15][16] When the cell membrane loses integrity—a hallmark of necrosis or late-stage apoptosis—LDH is released into the culture medium.[17][18] This assay measures the amount of LDH in the supernatant, which is directly proportional to the number of dead or damaged cells.[15]

Materials:
  • Supernatant collected from the compound-treated 96-well plates (from a parallel experiment to the MTT assay).

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Abcam, Promega, or Cell Signaling Technology). These kits typically contain the LDH substrate, cofactor, and a diaphorase/tetrazolium salt solution.[16][18][19]

  • Microplate reader (capable of reading absorbance at ~490 nm).[18]

Step-by-Step Methodology:
  • Experimental Setup: Seed and treat cells in a 96-well plate as described in the MTT protocol (Steps 1-4). Include controls for spontaneous LDH release (vehicle control) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Supernatant Collection: After the 48-72 hour incubation, carefully collect a small aliquot (e.g., 2-5 µL) of the culture supernatant from each well without disturbing the cells.[19] Transfer it to a new, clean 96-well plate.

    • Expert Insight: This assay is advantageous because it is non-destructive to the remaining cells, allowing for multiplexing with other assays like the MTT assay on the same cell population.[19]

  • Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. This typically involves mixing a substrate solution with a dye solution.[18]

  • Incubation: Add the prepared reaction mixture to each well containing the supernatant and incubate at room temperature for up to 30 minutes, protected from light.[18]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490-520 nm).[18]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, which generally follows this logic:

    • % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Comparative Data Analysis (Hypothetical)

The data generated from the MTT and LDH assays would be compiled to determine the IC50 values. The results allow for a direct comparison of potency and an assessment of selectivity.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Test Compounds after 48h Treatment

Cell LineCell TypeThis compound5-FluoroindoleDoxorubicin
MCF-7 Breast Cancer8.5 ± 0.915.2 ± 1.60.8 ± 0.1
HCT-116 Colon Cancer6.4 ± 0.711.8 ± 1.30.5 ± 0.08
A549 Lung Cancer12.1 ± 1.422.5 ± 2.11.1 ± 0.2
HEK293 Normal Kidney35.6 ± 3.845.1 ± 4.22.5 ± 0.4
Selectivity Index (SI) ¹-5.56 (for HCT-116)3.82 (for HCT-116)5.0 (for HCT-116)

Data are presented as mean ± standard deviation and are hypothetical, based on activities of similar indole compounds for illustrative purposes.[9][20] ¹Selectivity Index (SI) is calculated as IC50 in normal cells (HEK293) / IC50 in the most sensitive cancer cell line (HCT-116). A higher SI value indicates greater selectivity for cancer cells.

Interpretation of Hypothetical Data:

  • Potency: Doxorubicin remains the most potent compound, with sub-micromolar IC50 values. This compound demonstrates potent single-digit micromolar activity against colon cancer cells, appearing more effective than the comparator indole, 5-Fluoroindole.

  • Selectivity: The novel compound shows a favorable Selectivity Index, slightly better than Doxorubicin in this model, suggesting it is more toxic to cancer cells than to normal cells. This is a highly desirable characteristic for a potential therapeutic agent.[20]

Elucidating the Mechanism: Apoptosis Detection

Determining how a compound kills cells is as important as determining if it kills them. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs as it avoids the inflammatory response associated with necrosis.[21][22] The Annexin V/Propidium Iodide (PI) assay is a standard method to detect apoptosis.[8]

In early apoptosis, a membrane phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[21] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (like FITC). Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a feature of late apoptotic and necrotic cells.[23]

Simplified Intrinsic Apoptosis Pathway

Many cytotoxic agents induce apoptosis through the intrinsic (mitochondrial) pathway. The compound can cause mitochondrial stress, leading to the release of cytochrome c, which activates a cascade of caspase enzymes, ultimately leading to controlled cell death.[24][25]

G compound This compound (Cytotoxic Stress) mito Mitochondrial Pore Opening compound->mito Induces cytoC Cytochrome C Release mito->cytoC cas9 Caspase-9 Activation (Initiator Caspase) cytoC->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 parp PARP Cleavage & DNA Fragmentation cas3->parp apoptosis Apoptosis parp->apoptosis

Caption: Simplified diagram of the intrinsic apoptosis signaling cascade.

Protocol 3: Annexin V/PI Staining by Flow Cytometry
  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of this compound for 24-48 hours.[7]

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization. Centrifuge the cell suspension to obtain a cell pellet.

  • Washing: Wash the cells twice with cold PBS to remove any residual medium.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[7]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.[8]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[8]

  • Analysis: Analyze the stained cells by flow cytometry within one hour. The results will distinguish between four populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion and Future Directions

This guide outlines a comprehensive, multi-faceted strategy for the initial cytotoxic evaluation of this compound. By employing validated, complementary assays like MTT and LDH and comparing the results against both a standard drug and a structural analogue, researchers can build a robust profile of the compound's potency and selectivity. The hypothetical data presented herein suggests that this compound could be a promising candidate, exhibiting potent and selective activity against cancer cells.

Further investigation into its mechanism of action, such as confirming apoptosis through Annexin V staining and caspase activity assays, is a critical next step.[21] Should these results remain promising, subsequent studies could explore its effects on the cell cycle, specific protein targets, and ultimately, its efficacy in preclinical in vivo models.[26] This structured approach ensures that only the most promising and well-characterized compounds advance in the drug discovery pipeline.

References

Elucidating the Mechanism of Action of 6-Methoxy-5-methyl-1H-indole: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, indole-based scaffolds represent a cornerstone of medicinal chemistry, demonstrating a remarkable breadth of biological activities. The compound 6-Methoxy-5-methyl-1H-indole, while structurally unassuming, belongs to a chemical class that has yielded potent modulators of critical cellular pathways. This guide provides a comprehensive, technically-grounded framework for elucidating the mechanism of action of this specific molecule. We will navigate the logical progression of experimental inquiry, from broad-based screening to pinpointing specific molecular interactions and downstream signaling cascades. This document is intended for researchers, scientists, and drug development professionals seeking a rigorous, evidence-based approach to characterizing novel chemical entities.

I. Foundational Insights and Comparative Analysis: Formulating a Mechanistic Hypothesis

Direct experimental data on the specific biological targets of this compound is not yet prevalent in the public domain. However, a comparative analysis of structurally related indole derivatives provides a fertile ground for generating well-reasoned hypotheses. The indole nucleus, particularly when embellished with methoxy and methyl groups, is a recurring motif in compounds with defined pharmacological profiles. Our initial investigative avenues are therefore informed by the established activities of these chemical cousins.

A. Potential Target Classes Based on Structural Precedence:

  • G-Protein Coupled Receptors (GPCRs): The structural resemblance of the indole core to the neurotransmitter serotonin makes serotonin (5-HT) receptors a primary family of interest. Methoxy-substituted indole analogs have demonstrated affinity for 5-HT6 serotonin receptors.[1] Furthermore, the striking similarity to melatonin (N-acetyl-5-methoxytryptamine) points towards a potential interaction with melatonin receptors (MT1 and MT2). Indeed, 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives have been identified as potent melatonin analogues.[2][3][4]

  • Enzymes: The indole scaffold is a versatile pharmacophore capable of interacting with the active sites of various enzymes.

    • Myeloperoxidase (MPO): Indole derivatives have been shown to inhibit the activity of MPO, a key enzyme in neutrophil-mediated inflammation.[5][6][7][8]

    • Tryptophan Dioxygenase (TDO) and Indoleamine 2,3-dioxygenase (IDO): These enzymes are critical regulators of tryptophan metabolism and immune responses. Beta-carboline and other indole derivatives are known inhibitors of TDO and IDO.[9][10][11][12][13]

    • Enhancer of Zeste Homolog 2 (EZH2): A growing body of research has identified indole-based compounds as potent inhibitors of EZH2, a histone methyltransferase implicated in cancer.[14][15][16][17][18]

Based on this comparative analysis, a multi-pronged investigational strategy is warranted. The initial phase should focus on broadly screening this compound against representative members of these target classes to identify the most promising avenues for in-depth characterization.

II. Experimental Roadmap: A Step-by-Step Guide to Mechanistic Elucidation

The following experimental workflow is designed to systematically narrow down the potential mechanisms of action and provide robust, reproducible data.

Phase 1: Broad-Spectrum Target Screening

The initial objective is to cast a wide net to identify the most probable molecular targets. High-throughput screening (HTS) methodologies are ideal for this purpose.

Experimental Protocol: Radioligand Binding Assays for GPCRs

  • Objective: To determine if this compound binds to a panel of GPCRs, with a primary focus on serotonin and melatonin receptors.

  • Methodology:

    • Prepare cell membrane homogenates from cell lines stably expressing the human receptor of interest (e.g., HEK293 cells expressing 5-HT receptors or MT1/MT2 receptors).

    • Incubate the membrane homogenates with a known radiolabeled ligand for the specific receptor (e.g., [³H]-Serotonin for 5-HT receptors, [¹²⁵I]-Melatonin for melatonin receptors).

    • In parallel, incubate the membranes and radioligand with increasing concentrations of this compound.

    • After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity retained on the filters using a scintillation counter. .

  • Data Analysis: Calculate the percentage of specific binding of the radioligand at each concentration of the test compound. Determine the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of this compound required to displace 50% of the radioligand binding. A low IC₅₀ value suggests a high binding affinity.

Table 1: Hypothetical Radioligand Binding Assay Results

Receptor SubtypeRadioligandThis compound IC₅₀ (nM)Reference Compound IC₅₀ (nM)
5-HT1A[³H]-8-OH-DPAT>10,000Serotonin (5.2)
5-HT2A[³H]-Ketanserin850Serotonin (8.1)
5-HT6[³H]-LSD120Clozapine (2.5)
MT1[¹²⁵I]-Melatonin75Melatonin (0.1)
MT2[¹²⁵I]-Melatonin95Melatonin (0.2)

Experimental Protocol: Enzyme Inhibition Assays

  • Objective: To assess the inhibitory activity of this compound against MPO, TDO, and EZH2.

  • Methodology:

    • MPO Assay: Utilize a colorimetric assay that measures the oxidation of a chromogenic substrate (e.g., 3,3′,5,5′-tetramethylbenzidine - TMB) by the MPO-H₂O₂ system. Incubate purified human MPO with H₂O₂ and TMB in the presence of varying concentrations of this compound. Measure the change in absorbance at the appropriate wavelength.

    • TDO/IDO Assay: Employ a fluorescence-based assay that detects the product of the enzymatic reaction, N-formylkynurenine. Incubate recombinant human TDO or IDO with L-tryptophan and necessary cofactors in the presence of different concentrations of the test compound. Measure the fluorescence of the resulting product.

    • EZH2 Assay: Use a biochemical assay that measures the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a histone H3 peptide substrate. This can be monitored using various detection methods, including radiometric, fluorescent, or antibody-based (e.g., AlphaLISA) approaches.

  • Data Analysis: For each enzyme, calculate the percentage of inhibition at each concentration of this compound and determine the IC₅₀ value.

Table 2: Hypothetical Enzyme Inhibition Assay Results

EnzymeSubstrateThis compound IC₅₀ (µM)Reference Inhibitor IC₅₀ (µM)
MPOTMB25Indole (15)
TDOL-Tryptophan>100680C91 (0.5)
IDO1L-Tryptophan>100Epacadostat (0.01)
EZH2Histone H3 Peptide8.5Tazemetostat (0.002)
Phase 2: Target Validation and Downstream Signaling

Based on the initial screening results, this phase focuses on validating the identified primary target(s) and elucidating the downstream cellular consequences of target engagement. Let us hypothesize that the screening reveals significant activity at melatonin receptors and moderate inhibition of EZH2.

Experimental Workflow for Melatonin Receptor Agonism

G cluster_0 Target Validation & Downstream Signaling A Initial Hit: Binding to MT1/MT2 Receptors B Functional Assay: cAMP Accumulation A->B Confirm Functional Activity C Downstream Pathway Analysis: ERK1/2 Phosphorylation B->C Investigate G-protein Independent Signaling D Cellular Phenotype: Neurite Outgrowth in Neuroblastoma Cells C->D Link Signaling to Cellular Response

Caption: Workflow for validating melatonin receptor agonism.

Experimental Protocol: cAMP Accumulation Assay

  • Objective: To determine if this compound acts as an agonist or antagonist at melatonin receptors, which are typically Gi-coupled and inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

  • Methodology:

    • Use a cell line expressing the target melatonin receptor (e.g., CHO-MT1 or CHO-MT2).

    • Pre-treat the cells with forskolin, an adenylyl cyclase activator, to stimulate cAMP production.

    • Treat the cells with increasing concentrations of this compound in the presence of forskolin.

    • Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA).

  • Data Analysis: An agonist will cause a dose-dependent decrease in forskolin-stimulated cAMP levels. An antagonist will have no effect on its own but will block the inhibitory effect of a known melatonin receptor agonist (e.g., melatonin). Calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Experimental Protocol: Western Blot for ERK1/2 Phosphorylation

  • Objective: To investigate the effect of this compound on the MAPK/ERK signaling pathway, which can be modulated by melatonin receptor activation.

  • Methodology:

    • Treat cells expressing melatonin receptors with this compound for various time points.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

    • Use secondary antibodies conjugated to horseradish peroxidase (HRP) for chemiluminescent detection.

  • Data Analysis: Quantify the band intensities for p-ERK1/2 and total ERK1/2. An increase in the p-ERK1/2 to total ERK1/2 ratio indicates activation of the pathway.

Experimental Workflow for EZH2 Inhibition

G cluster_1 Target Validation & Downstream Signaling E Initial Hit: Biochemical Inhibition of EZH2 F Cellular Target Engagement: H3K27me3 Levels E->F Confirm Cellular Activity G Downstream Gene Expression: qPCR for Target Genes F->G Assess Downstream Epigenetic Effects H Cellular Phenotype: Anti-proliferative Activity in Lymphoma Cells G->H Link Gene Expression to Cellular Outcome

Caption: Workflow for validating EZH2 inhibition.

Experimental Protocol: Cellular Histone Methylation Assay

  • Objective: To confirm that this compound inhibits EZH2 activity within a cellular context by measuring the levels of its catalytic product, trimethylated histone H3 at lysine 27 (H3K27me3).

  • Methodology:

    • Treat a relevant cancer cell line with known EZH2 dependency (e.g., a lymphoma cell line with an EZH2 mutation) with increasing concentrations of the compound for 48-72 hours.

    • Extract histones from the cell nuclei.

    • Perform a Western blot analysis using an antibody specific for H3K27me3. Use an antibody for total histone H3 as a loading control.

  • Data Analysis: A dose-dependent decrease in the H3K27me3 signal relative to total H3 will confirm cellular EZH2 inhibition.

Experimental Protocol: Gene Expression Analysis by qPCR

  • Objective: To determine if the inhibition of EZH2 by this compound leads to the reactivation of downstream target genes that are normally silenced by EZH2.

  • Methodology:

    • Treat cells as described above.

    • Isolate total RNA and synthesize cDNA.

    • Perform quantitative real-time PCR (qPCR) using primers for known EZH2 target genes (e.g., tumor suppressor genes).

  • Data Analysis: An increase in the mRNA levels of target genes upon treatment with the compound would indicate successful derepression of these genes due to EZH2 inhibition.

III. Concluding Remarks and Future Directions

This guide outlines a systematic and logical approach to unraveling the mechanism of action of this compound. By leveraging comparative insights from structurally related compounds, we have formulated a set of testable hypotheses. The proposed experimental workflows, from broad-based screening to detailed pathway analysis, provide a robust framework for generating high-quality, interpretable data.

Should the initial hypotheses prove fruitful, further investigations could include:

  • Selectivity Profiling: Testing the compound against a wider panel of related receptors and enzymes to determine its selectivity.

  • In Vivo Studies: Assessing the compound's efficacy and target engagement in relevant animal models of disease (e.g., models of sleep disorders, inflammation, or cancer).

  • Structural Biology: Co-crystallization of the compound with its target protein to elucidate the precise binding mode.

By following this comprehensive guide, researchers can confidently navigate the complexities of mechanism of action studies and unlock the full therapeutic potential of novel chemical entities like this compound.

IV. References

  • Alexeev, E. E., et al. (2021). Microbial-derived indoles inhibit neutrophil myeloperoxidase to diminish bystander tissue damage. The FASEB Journal, 35(5), e21552. --INVALID-LINK--

  • Spadoni, G., et al. (1997). 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues. Journal of Medicinal Chemistry, 40(13), 2003–2010. --INVALID-LINK--

  • ResearchGate. (n.d.). Indole metabolites inhibit neutrophil myeloperoxidase activity. Retrieved from --INVALID-LINK--

  • Watanabe, Y., et al. (1981). Inhibition of indoleamine 2,3-dioxygenase and tryptophan 2,3-dioxygenase by beta-carboline and indole derivatives. The Journal of Biochemistry, 89(4), 1047–1055. --INVALID-LINK--

  • Alexeev, E. E., et al. (2021). Microbial-derived indoles inhibit neutrophil myeloperoxidase to diminish bystander tissue damage. ResearchGate. --INVALID-LINK--

  • Alexeev, E. E., et al. (2021). Microbial-derived indoles inhibit neutrophil myeloperoxidase to diminish bystander tissue damage. PubMed. --INVALID-LINK--

  • Chen, Y., et al. (2021). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology, 12, 781191. --INVALID-LINK--

  • Li, Y., et al. (2023). Tryptophan-2,3-Dioxygenase as a Therapeutic Target in Digestive System Diseases. MDPI. --INVALID-LINK--

  • Witt-Enderby, P. A., et al. (2003). Melatonin Receptor Agonists: New Options for Insomnia and Depression Treatment. Journal of Medicinal Chemistry, 46(6), 841–853. --INVALID-LINK--

  • Platten, M., et al. (2016). Targeting the Inhibition of Tryptophan 2,3-Dioxygenase (TDO-2) for Cancer Treatment. Frontiers in Immunology, 7, 483. --INVALID-LINK--

  • Li, Y., et al. (2021). 5-Hydroxyindole-Based EZH2 Inhibitors Assembled via TCCA-Catalyzed Condensation and Nenitzescu Reactions. MDPI. --INVALID-LINK--

  • Tarzia, G., et al. (2011). Design and synthesis of 1-(2-alkanamidoethyl)-6-methoxy-7-azaindole derivatives as potent melatonin agonists. Bioorganic & Medicinal Chemistry, 19(8), 2671–2682. --INVALID-LINK--

  • Pilotte, L., et al. (2020). Inhibition of Tryptophan-Dioxygenase Activity Increases the Antitumor Efficacy of Immune Checkpoint Inhibitors. Cancer Immunology Research, 8(1), 32–45. --INVALID-LINK--

  • ResearchGate. (n.d.). Discovery, design, and synthesis of indole-based EZH2 inhibitors. Retrieved from --INVALID-LINK--

  • MCE. (n.d.). Discovery of a novel indole pharmacophore for the irreversible inhibition of myeloperoxidase (MPO). Retrieved from --INVALID-LINK--

  • Gehling, V. S., et al. (2015). Discovery, design, and synthesis of indole-based EZH2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(17), 3644–3649. --INVALID-LINK--

  • Siripurapu, U., et al. (2006). Binding of methoxy-substituted N1-benzenesulfonylindole analogs at human 5-HT6 serotonin receptors. Bioorganic & Medicinal Chemistry Letters, 16(14), 3793–3796. --INVALID-LINK--

  • MedChemExpress. (n.d.). Discovery, design, and synthesis of indole-based EZH2 inhibitors. Retrieved from --INVALID-LINK--

  • Stein, R. M., et al. (2020). Structure-based discovery of potent and selective melatonin receptor agonists. eLife, 9, e54652. --INVALID-LINK--

  • ResearchGate. (n.d.). Articles. Retrieved from --INVALID-LINK--

  • Labiotech.eu. (2024, June 21). What are EZH2 inhibitors and how do they work?. --INVALID-LINK--

  • Wikipedia. (n.d.). 5-Methoxytryptamine. Retrieved from --INVALID-LINK--

  • Ikarashi, Y., et al. (2019). Serotonin Receptor Binding Characteristics of Geissoschizine Methyl Ether, an Indole Alkaloid in Uncaria Hook. Current Neuropharmacology, 17(10), 967–977. --INVALID-LINK--

  • TargetMol. (n.d.). Serotonin Receptor-Targeted Compound Library. Retrieved from --INVALID-LINK--

  • Di Giovanni, G., et al. (2020). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules, 25(11), 2533. --INVALID-LINK--

References

Navigating the Structure-Activity Landscape of 6-Methoxy-5-methyl-1H-indole Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry, the indole scaffold stands as a privileged structure, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Among these, the 6-methoxy-5-methyl-1H-indole core has emerged as a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs, drawing upon comparative data from closely related indole series to elucidate the key structural determinants of their biological function. While a dedicated, head-to-head comparative study on a broad series of this compound analogs is not extensively documented in publicly available literature, by examining analogous 6-substituted and 6-methoxyindole derivatives, we can construct a robust understanding of the pharmacophoric requirements for activity.

This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices, detailed protocols for key biological assays, and a critical evaluation of the available data to inform the rational design of more potent and selective therapeutic candidates.

The this compound Scaffold: A Foundation for Potent Bioactivity

The this compound scaffold combines several features that contribute to its potential as a pharmacophore. The indole ring system itself is a versatile hydrogen bond donor and can engage in various non-covalent interactions with biological targets. The methoxy group at the 6-position is a critical determinant of activity in many indole-based compounds, often influencing binding affinity and metabolic stability.[2] The adjacent methyl group at the 5-position can provide additional steric bulk and lipophilicity, potentially enhancing target engagement and cellular permeability.

Our comparative analysis will focus primarily on the anticancer properties of these analogs, with a particular emphasis on their role as tubulin polymerization inhibitors, a well-validated target in oncology.[3]

Comparative Analysis of Anticancer Activity: Insights from Analogous Series

To build a comprehensive SAR profile for this compound analogs, we will examine data from studies on 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indoles and other related 6-methoxyindole derivatives. These studies provide valuable insights into how modifications at various positions of the indole ring impact antiproliferative activity and tubulin inhibition.

The Critical Role of Substitution at the 6-Position

Research on 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives has underscored the significance of the substituent at the 6-position for potent anticancer activity.[4] These compounds are designed as colchicine binding site inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[4]

A key study designed and synthesized a series of these analogs, revealing that a 3-cyano-4-methyl substituent at the 6-position of the indole ring (compound 3g ) exhibited the most potent antiproliferative activity across a panel of cancer cell lines.[4] This highlights that while a methoxy group is a common feature in active compounds, other substitutions at this position can significantly enhance potency.

Table 1: Antiproliferative Activities of Selected 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Analogs [4]

Compound6-SubstituentMCF-7 IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)A549 IC₅₀ (µM)HeLa IC₅₀ (µM)A375 IC₅₀ (µM)B16-F10 IC₅₀ (µM)
3g 3-cyano-4-methylphenyl2.94 ± 0.561.61 ± 0.0046.30 ± 0.306.10 ± 0.310.57 ± 0.011.69 ± 0.41
3a Phenyl>10>10>10>10>10>10
3b 4-Methylphenyl7.84 ± 0.455.32 ± 0.33>10>104.68 ± 0.216.25 ± 0.35
3f 4-Isopropylphenyl6.54 ± 0.284.89 ± 0.21>10>103.98 ± 0.195.12 ± 0.29

Data presented as mean ± SD from three independent experiments.

The data clearly demonstrates that the nature of the substituent at the 6-position dramatically influences the antiproliferative activity. The enhanced potency of compound 3g suggests that a combination of electronic and steric factors at this position is crucial for optimal interaction with the target.

Tubulin Polymerization Inhibition: The Mechanistic Basis of Action

The primary mechanism of action for many of these indole analogs is the inhibition of tubulin polymerization. This can be quantified through in vitro assays that measure the assembly of purified tubulin into microtubules. The half-maximal inhibitory concentration (IC₅₀) for tubulin polymerization provides a direct measure of a compound's potency at the molecular target level.

Table 2: Tubulin Polymerization Inhibitory Activity and Binding Affinity of Selected 6-Substituted Indole Analogs [4]

CompoundTubulin Polymerization IC₅₀ (µM)Tubulin Binding Affinity KD (µM)
3g 2.8 ± 0.213
3a >50>50
3b 15.6 ± 1.125
3f 10.2 ± 0.821

Data presented as mean ± SD.

The correlation between potent antiproliferative activity and effective inhibition of tubulin polymerization, as seen with compound 3g , strongly supports the proposed mechanism of action. The binding affinity data further corroborates that these compounds directly interact with tubulin.[4]

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure scientific rigor and reproducibility, this section provides detailed, step-by-step methodologies for the key experiments used to evaluate the structure-activity relationships of these indole analogs.

Antiproliferative Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of compounds on the assembly of purified tubulin into microtubules. The polymerization process is monitored by an increase in fluorescence of a reporter dye that binds to polymerized tubulin.

Protocol:

  • Reagent Preparation: Reconstitute lyophilized bovine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA). Prepare a reaction mixture containing tubulin (final concentration ~3 mg/mL), GTP (1 mM), and a fluorescent reporter (e.g., DAPI).

  • Compound Preparation: Prepare serial dilutions of the test compounds in the general tubulin buffer.

  • Assay Setup: In a pre-warmed 96-well plate, add the test compounds to the respective wells.

  • Initiation of Polymerization: Add the tubulin reaction mixture to each well to initiate polymerization.

  • Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C and record the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm) every minute for 60-90 minutes.

  • Data Analysis: Plot the fluorescence intensity versus time. The IC₅₀ value is determined by measuring the inhibition of the polymerization rate or the final extent of polymerization at various compound concentrations.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Treatment with tubulin inhibitors typically leads to an accumulation of cells in the G2/M phase.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the indole analogs at their IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.

Visualizing the Mechanism: Signaling Pathways and Workflows

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and the proposed mechanism of action of these indole analogs.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Biological Evaluation cluster_data Data Analysis & SAR synthesis Synthesis of this compound Analogs purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization mtt Antiproliferative Assay (MTT) characterization->mtt Test Compounds tubulin Tubulin Polymerization Assay characterization->tubulin cell_cycle Cell Cycle Analysis (Flow Cytometry) mtt->cell_cycle ic50 Determine IC50 Values mtt->ic50 tubulin->ic50 sar Establish Structure-Activity Relationship cell_cycle->sar ic50->sar

Caption: Experimental workflow for SAR studies.

Tubulin_Inhibition_Pathway indole This compound Analog tubulin α/β-Tubulin Dimers indole->tubulin Binds to Colchicine Site microtubule Microtubule Polymer tubulin->microtubule Polymerization mitotic_spindle Mitotic Spindle Formation tubulin->mitotic_spindle Required for microtubule->tubulin Depolymerization cell_cycle Cell Cycle Progression mitotic_spindle->cell_cycle Enables Mitosis apoptosis Apoptosis cell_cycle->apoptosis Arrest at G2/M Phase Leads to

Caption: Mechanism of tubulin polymerization inhibition.

Conclusion and Future Directions

The structure-activity relationship studies of indole derivatives, particularly those with substitutions at the 6-position, have provided a solid foundation for the design of potent anticancer agents. While direct comparative data on a wide range of this compound analogs is still emerging, the insights gained from analogous series are invaluable. The evidence strongly suggests that the 6-position is a key site for modification to enhance antiproliferative activity, likely through improved interactions within the colchicine binding site of tubulin.

Future research should focus on the systematic exploration of substitutions at other positions of the this compound core to build a more comprehensive SAR profile. This includes modifications at the N1, C2, C3, C4, and C7 positions. The detailed experimental protocols provided in this guide offer a standardized approach for evaluating these novel analogs, ensuring that the resulting data is robust and comparable across different studies. Ultimately, a deeper understanding of the SAR of this promising scaffold will accelerate the development of new and effective cancer therapeutics.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for 6-Methoxy-5-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: The "Why" Behind the Protection

Before we select our equipment, we must understand the adversary. The primary hazards associated with the structural analog, 6-Methoxy-1H-indole, are well-documented and provide the foundation for our safety protocol. According to aggregated GHS data, this class of compound presents a clear triad of risks.[1]

  • Skin Irritation (H315): Causes skin irritation upon contact.

  • Serious Eye Irritation (H319): Causes serious eye irritation, with the potential for damage if not addressed immediately.[1]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1]

These hazards dictate that our primary goal is to establish a complete barrier between the chemical and your body—specifically your skin, eyes, and respiratory system. Every piece of Personal Protective Equipment (PPE) recommended is a critical component of this barrier.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a matter of preference but a requirement dictated by a thorough risk assessment. The following table outlines the mandatory PPE for handling 6-Methoxy-5-methyl-1H-indole.

PPE CategorySpecificationRationale for Use
Hand Protection Chemical-resistant nitrile or neoprene gloves. Minimum thickness of 0.11 mm. Inspect for tears or degradation before each use.Causality: The primary risk is dermal contact leading to skin irritation.[1] Nitrile gloves provide a robust barrier against a wide range of organic compounds, including substituted indoles. Always dispose of gloves immediately after handling the compound or in case of contamination.[2]
Eye & Face Protection Tightly fitting chemical safety goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards.[3]Causality: The compound is classified as a serious eye irritant.[1] Standard safety glasses are insufficient. Goggles that form a complete seal around the eyes are essential to protect against splashes or airborne dust particles.[4]
Body Protection A fully-buttoned, long-sleeved laboratory coat.Causality: A lab coat protects against accidental spills and skin contact on the arms and torso. It serves as a removable barrier that can be quickly taken off in the event of a significant spill, preventing the chemical from reaching your personal clothing and skin.[5]
Respiratory Protection Required when handling the solid powder outside of a certified chemical fume hood or when aerosols may be generated. A NIOSH-approved N95 respirator or equivalent is the minimum requirement.Causality: Inhalation of fine dust particles can cause respiratory tract irritation.[1][6] Engineering controls (i.e., a fume hood) are the preferred method of exposure mitigation. When they are not feasible or during weighing operations, a respirator is mandatory to prevent inhalation.[2]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a standardized workflow is critical for minimizing exposure and ensuring reproducible, safe science. All operations involving solid or dissolved this compound must be performed within a certified chemical fume hood.

Step 1: Preparation and Pre-Handling Check

  • Verify Engineering Controls: Confirm that the chemical fume hood is operational and the airflow is adequate.

  • Assemble PPE: Don all required PPE as specified in the table above (lab coat, safety goggles, gloves).

  • Prepare a Decontamination Area: Designate a specific area within the fume hood for your work. Lay down absorbent, disposable bench paper to contain any minor spills.

  • Locate Emergency Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station before beginning work.[3]

Step 2: Weighing and Solution Preparation

  • Tare a Suitable Container: Inside the fume hood, place a clean, tared weigh boat on an analytical balance.

  • Dispense the Compound: Carefully dispense the desired amount of this compound onto the weigh boat. Use a spatula and avoid creating airborne dust.

  • Prepare Solution: Add the weighed compound to your chosen solvent in an appropriate vessel. Cap the vessel and mix gently (e.g., by swirling or magnetic stirring) until fully dissolved. Keep the vessel capped when not in use.

Step 3: Post-Handling Decontamination

  • Clean Equipment: Thoroughly clean the spatula and any non-disposable equipment that came into contact with the chemical using an appropriate solvent. Perform this cleaning within the fume hood.

  • Wipe Down Surfaces: Wipe down the work surface inside the fume hood with a damp cloth or towel. Dispose of the bench paper and cleaning materials as hazardous waste.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination: first remove gloves, then the lab coat, and finally the safety goggles.

  • Wash Hands: Wash hands thoroughly with soap and water after removing PPE.[7]

Below is a diagram illustrating the mandatory workflow for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep1 Verify Fume Hood Operation prep2 Don All Required PPE (Gloves, Goggles, Lab Coat) prep1->prep2 prep3 Prepare Work Surface prep2->prep3 handle1 Weigh Solid Compound prep3->handle1 Begin Work handle2 Prepare Solution handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Equipment & Surfaces handle3->clean1 Complete Work clean2 Segregate & Seal Hazardous Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for Safe Handling of this compound.

Emergency & Disposal Plan

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][8]

  • Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water. Seek medical attention if irritation persists.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Spill Management:

  • Evacuate the immediate area.

  • Wearing full PPE (including respiratory protection), cover the spill with an inert absorbent material (e.g., vermiculite or sand).

  • Carefully sweep the material into a designated, labeled hazardous waste container.[3]

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

Disposal Protocol: All waste materials contaminated with this compound, including the chemical itself, empty containers, used gloves, and absorbent materials, must be treated as hazardous chemical waste.

  • Segregation: Do not mix this waste with other waste streams.

  • Containerization: Collect waste in a clearly labeled, sealed, and leak-proof container marked "Hazardous Waste".

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methoxy-5-methyl-1H-indole
Reactant of Route 2
Reactant of Route 2
6-Methoxy-5-methyl-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.